molecular formula C11H24N2O B1423074 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine CAS No. 1251328-62-7

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Cat. No.: B1423074
CAS No.: 1251328-62-7
M. Wt: 200.32 g/mol
InChI Key: AMSJCLFYWQBSTK-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C11H24N2O and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-14-8-4-6-13-7-5-11(12)10(2)9-13/h10-11H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJCLFYWQBSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CCC(C(C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties & Synthesis Guide: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , a specialized piperidine building block used in medicinal chemistry.

Executive Summary

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a bifunctional heterocyclic intermediate belonging to the 3,4-disubstituted piperidine class. Structurally, it features a piperidine core alkylated at the N1 position with a 3-ethoxypropyl ether chain, a methyl group at the C3 position, and a primary amine at the C4 position.

This molecule is a critical scaffold in drug discovery , serving as a "tunable" analog of the well-known intermediate 1-(3-methoxypropyl)piperidin-4-amine (used in the synthesis of the 5-HT4 agonist Prucalopride ). The introduction of the C3-methyl group introduces chirality and conformational constraints, which can enhance receptor selectivity (particularly for GPCRs and kinases) compared to the non-methylated parent.

Key Classification:

  • Role: Advanced Building Block / Pharmacophore Scaffold.

  • Primary Application: Synthesis of GPCR ligands (5-HT4, Muscarinic) and Janus Kinase (JAK) inhibitors.

  • Chemical Family: Alkoxyalkyl-substituted piperidines.

Chemical Identity & Structural Analysis[1][2]

PropertySpecification
Systematic Name 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Molecular Formula C₁₁H₂₄N₂O
Molecular Weight 200.32 g/mol
SMILES CCOCCCN1CCC(C)C(N)C1 (Generic connectivity)
Key Isomerism Contains two chiral centers at C3 and C4. Exists as cis and trans diastereomers (racemic or enantiopure).
Related CAS (Ketone Precursor) 1249336-33-1 (1-(3-ethoxypropyl)-3-methylpiperidin-4-one)
Related CAS (Des-methyl Analog) 179474-79-4 (1-(3-methoxypropyl)piperidin-4-amine)
Stereochemical Considerations

The presence of substituents at C3 (methyl) and C4 (amine) creates diastereomeric possibilities.

  • Cis-isomer: The methyl and amine groups are on the same side of the ring plane. Often preferred in medicinal chemistry to lock conformations for receptor binding (e.g., mimicking the Tofacitinib core).

  • Trans-isomer: The groups are on opposite sides. Typically the thermodynamic product.

  • Note: Unless specified as "chiral," the commercial supply of this intermediate is typically a diastereomeric mixture or predominantly trans (racemate), requiring resolution.

Physicochemical Profiling

Data below represents a synthesis of calculated values (ACD/Labs, ChemAxon) and experimental extrapolations from the homologous 3-methoxy series.

Ionization & Lipophilicity

The molecule is a di-basic species. The interplay between the tertiary ring nitrogen and the primary exocyclic amine defines its behavior in physiological media.

ParameterValue (Approx.)Mechanistic Insight
pKa₁ (Ring N) 8.8 – 9.2The N1 nitrogen is tertiary and alkylated. It is protonated at physiological pH (7.4), enhancing solubility.
pKa₂ (Primary Amine) 10.2 – 10.6The C4-NH₂ is highly basic. In blood plasma, this molecule exists predominantly as a di-cation.
LogP (Octanol/Water) 1.15 ± 0.3Moderately Lipophilic. The ethoxy group (+0.5 LogP vs methoxy) and methyl group (+0.5 LogP) make it more lipophilic than the Prucalopride intermediate (LogP ~0.1).
LogD (pH 7.4) -1.5 to -0.8Despite the lipophilic backbone, the double protonation at pH 7.4 drives the LogD down, ensuring high aqueous solubility.
Polar Surface Area (PSA) ~38 ŲExcellent membrane permeability potential (PSA < 90 Ų is ideal for BBB penetration).
Solubility & Stability
  • Aqueous Solubility: High (>10 mg/mL) as a hydrochloride or succinate salt. Moderate as a free base.

  • Organic Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.

  • Chemical Stability:

    • Oxidation: The primary amine is susceptible to air oxidation over time (store under Argon).

    • Hydrolysis: The ether linkage is stable under standard acidic/basic workup conditions.

Synthetic Routes & Manufacturing

The synthesis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine typically follows a Reductive Amination strategy starting from the corresponding piperidone.

Primary Route: Reductive Amination

This route is preferred for scale-up due to the availability of the ketone precursor (CAS 1249336-33-1).

Step 1: Ketone Formation (if not purchased) Alkylation of 3-methyl-4-piperidone with 1-bromo-3-ethoxypropane in the presence of a base (K₂CO₃) in Acetonitrile.

Step 2: Reductive Amination The ketone reacts with an ammonia source (e.g., Ammonium Acetate or Benzylamine) followed by reduction.

Protocol (Step 2 - General Procedure)
  • Reagents: 1-(3-ethoxypropyl)-3-methylpiperidin-4-one (1.0 eq), Ammonium Acetate (10.0 eq), NaCNBH₃ (1.5 eq).

  • Solvent: Methanol (dry).

  • Procedure:

    • Dissolve ketone in Methanol. Add Ammonium Acetate and stir at RT for 1 hour to form the imine.

    • Cool to 0°C. Add NaCNBH₃ portion-wise.

    • Stir at RT for 12–24 hours.

    • Quench: Concentrate solvent, add dilute NaOH (pH > 12), and extract with DCM.

    • Purification: The product is an oil. Purify via amine-functionalized silica or distill under high vacuum if stable.

Visualization of Synthesis Pathway

The following diagram illustrates the convergent synthesis from the piperidone scaffold.

Synthesis Start 3-Methyl-4-piperidone (HCl Salt) Intermediate Key Intermediate: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one (CAS 1249336-33-1) Start->Intermediate N-Alkylation Reagent1 1-Bromo-3-ethoxypropane (K2CO3, ACN) Reagent1->Intermediate Product Target Product: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Intermediate->Product Reductive Amination Reagent2 NH4OAc, NaCNBH3 (Reductive Amination) Reagent2->Product

Caption: Convergent synthesis via N-alkylation followed by reductive amination of the ketone.

Handling, Safety & Analytical Characterization

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive, typical of primary amines).

    • H302: Harmful if swallowed.

  • PPE Requirements: Nitrile gloves, chemical splash goggles, and face shield. Handle in a fume hood.

Analytical Signatures

To validate the identity of the synthesized compound, look for these specific signals:

MethodExpected Signature
¹H NMR (DMSO-d₆) Ether Tail: Triplet at ~3.4 ppm (O-CH₂), Multiplet at ~1.7 ppm (C-CH₂-C), Triplet at ~1.1 ppm (CH₃ of ethoxy).Ring: Doublet at ~0.9 ppm (C3-Methyl). Multiplets at 2.0–3.0 ppm (Ring protons).
LC-MS (ESI+) [M+H]⁺ = 201.2 m/z . Look for a clean single peak.
IR Spectroscopy 3300–3400 cm⁻¹ : N-H stretch (primary amine).1100 cm⁻¹ : C-O-C stretch (ether).

Applications in Drug Discovery[3]

5-HT4 Receptor Agonists (Prucalopride Analogs)

This molecule is a direct structural evolution of the side chain found in Prucalopride (Resolor).

  • Mechanism: The piperidine nitrogen mimics the protonated amine of serotonin (5-HT), anchoring the molecule in the receptor's aspartate residue.

  • Modification: The 3-methyl group restricts the conformational flexibility of the piperidine ring. This "conformational locking" can improve selectivity by reducing the entropy penalty upon binding, potentially increasing potency or reducing hERG channel affinity (cardiac safety).

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (200.32 Da) and specific functionality (primary amine handle), it is an ideal fragment for:

  • Amide Coupling: Reacting the C4-amine with carboxylic acids to generate diverse libraries.

  • Urea/Carbamate Formation: Reacting with isocyanates or chloroformates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12088093, 1-(3-Methoxypropyl)-4-piperidinamine (Analog Reference). Retrieved from [Link][1]

  • European Medicines Agency. Assessment Report: Prucalopride (Structure-Activity Relationship Context). Retrieved from [Link]

Sources

Structural Characterization, Physicochemical Profiling, and Analytical Methodology for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized, sp³-rich scaffolds to improve clinical success rates, piperidine derivatives have emerged as privileged pharmacophores. This technical whitepaper provides an in-depth analysis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine . By dissecting its structural topology, molecular weight, and physicochemical properties, this guide serves as a foundational resource for medicinal chemists and analytical scientists. Furthermore, we outline a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to ensure rigorous quality control during synthesis and biological evaluation.

Chemical Structure and Molecular Topology

The architecture of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine is built upon a saturated six-membered piperidine ring, which provides a conformationally restricted basic center. The strategic placement of substituents dictates its pharmacological behavior:

  • N1-Alkylation (3-Ethoxypropyl group): The addition of the ether-containing aliphatic chain serves a dual purpose. It increases the overall lipophilicity (LogP) of the molecule, which is critical for membrane permeability, while the ether oxygen acts as a Hydrogen Bond Acceptor (HBA) to maintain aqueous solubility.

  • C3-Methylation: The methyl group at the C3 position introduces significant steric hindrance. This steric bulk restricts the rotational freedom of the adjacent C4-amine, locking the molecule into specific bioactive conformations that can enhance target selectivity and reduce off-target toxicity.

  • C4-Amination: The primary amine is the primary reactive handle. In physiological conditions (pH 7.4), this amine (along with the N1 tertiary amine) will be protonated, making the molecule a dication. This primary amine is also the primary site for downstream derivatization, such as amide coupling with carboxylic acids.

Pharmacophore Core Piperidine Core (Basic Scaffold) N1 N1-Position (Tertiary Amine) Core->N1 C3 C3-Position (Chiral Center) Core->C3 C4 C4-Position (Chiral Center) Core->C4 Sub1 3-Ethoxypropyl Group (Lipophilic / HBA) N1->Sub1 N-Alkylation Sub3 Methyl Group (Steric Modulator) C3->Sub3 Substitution Sub4 Primary Amine (HBD / HBA) C4->Sub4 Amination

Structural topology and pharmacophoric features of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine.

Molecular Weight and Physicochemical Profiling

Accurate determination of molecular weight and physicochemical properties is paramount for predicting pharmacokinetic behavior. The compound possesses a molecular formula of C11H24N2O and a molecular weight of 200.32 g/mol [1].

Causality in Design: The molecular weight of 200.32 Da falls perfectly within the optimal range for fragment-based drug discovery (FBDD) and lead optimization (typically < 300 Da). The presence of two basic nitrogen atoms ensures high solubility in acidic gastric environments, while the ethoxypropyl chain provides sufficient lipophilicity for intestinal absorption without violating Lipinski's Rule of Five.

PropertyValueClinical / Synthetic Relevance
IUPAC Name 1-(3-ethoxypropyl)-3-methylpiperidin-4-amineStandardized nomenclature for IP and regulatory filing.
CAS Registry Number 1251328-62-7Unique identifier for sourcing and database cross-referencing.
Molecular Formula C11H24N2ODefines exact atomic composition.
Molecular Weight 200.32 g/mol Ideal for lead-like space; ensures high ligand efficiency.
Hydrogen Bond Donors (HBD) 2 (from -NH₂ group)Facilitates target binding via hydrogen bond donation.
Hydrogen Bond Acceptors (HBA) 3 (N1, N4, Ether O)Enhances aqueous solubility and receptor interaction.
Stereocenters 2 (C3, C4)Yields 4 possible stereoisomers (diastereomeric pairs).
Analytical Characterization: Self-Validating LC-MS/MS Protocol

To ensure the scientific integrity of synthesized batches, a robust analytical method is required. As basic amines are prone to peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols, this protocol employs a specialized end-capped C18 column and an acidic mobile phase [2].

Causality of the Protocol Choices:

  • Mobile Phase Choice: 0.1% Formic acid (FA) is used in both water and acetonitrile. Why? The low pH ensures both the primary and tertiary amines are fully protonated, preventing secondary interactions with the column and ensuring sharp, symmetrical peaks. Furthermore, FA acts as an excellent proton source for Electrospray Ionization (ESI+), maximizing the yield of the [M+H]+ ion at m/z 201.32.

  • Self-Validation (SST): A blank injection and a known standard injection must precede the sample run. Why? This confirms the absence of column carryover (trustworthiness) and validates that the mass spectrometer's sensitivity and mass accuracy are within acceptable tolerances before consuming precious samples.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject 5 µL of a 50:50 MeOH:H₂O blank to verify baseline stability and absence of carryover.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in 50:50 MeOH:H₂O (final concentration 10 µg/mL). Centrifuge at 10,000 rpm for 5 minutes to remove microscopic particulates.

  • Chromatographic Separation:

    • Column: End-capped C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+): Operate the Q-TOF or Triple Quadrupole in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition: Extract the chromatogram for the precursor ion [M+H]+ at m/z 201.32. For MS/MS (MRM), monitor the fragmentation of the piperidine ring (e.g., loss of the ethoxypropyl group or ammonia).

LCMSWorkflow Step1 Sample Preparation (Dilution in 50:50 MeOH:H2O) Step2 UHPLC Separation (C18 Column, 0.1% FA Gradient) Step1->Step2 Step3 ESI+ Ionization (Protonation to [M+H]+ m/z 201.32) Step2->Step3 Step4 Mass Spectrometry (MRM Mode / Q-TOF) Step3->Step4 Step5 Data Analysis (Peak Integration & Validation) Step4->Step5

Step-by-step LC-MS/MS workflow for the quantification and structural validation of the compound.

Synthetic Pathway and Derivatization Strategy

For researchers looking to synthesize this building block or its analogs, a two-step retrosynthetic approach from commercially available precursors is highly efficient.

Causality of Synthetic Steps:

  • N-Alkylation: Starting from 3-methylpiperidin-4-one, the secondary amine is alkylated using 1-bromo-3-ethoxypropane in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent (Acetonitrile). This selectively functionalizes the N1 position without affecting the ketone.

  • Reductive Amination: The resulting intermediate undergoes reductive amination. Ammonia (or an ammonium salt) is introduced to form an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN). Why NaBH₃CN? This specific reducing agent is chosen because it is stable at the slightly acidic pH required for imine formation and selectively reduces the imine over the unreacted ketone, ensuring high yields of the primary amine.

Synthesis Start 3-Methylpiperidin-4-one (Starting Material) Intermediate 1-(3-Ethoxypropyl)-3-methyl piperidin-4-one Start->Intermediate Product Target Amine (Final Product) Intermediate->Product Reagent1 1-Bromo-3-ethoxypropane (K2CO3, MeCN) Reagent1->Intermediate Reagent2 NH3, NaBH3CN (Reductive Amination) Reagent2->Product

Proposed two-step retrosynthetic pathway via N-alkylation and subsequent reductive amination.

References

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Safety Data Sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet (SDS) & Technical Hazard Guide: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Part 1: Executive Technical Summary

Compound Identity:

  • Chemical Name: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine[1][2]

  • Common Synonyms: 4-Amino-1-(3-ethoxypropyl)-3-methylpiperidine[1][2]

  • CAS Number: 1251328-62-0 (Note: CAS assignments for this specific isomer series vary by vendor; often referenced via the des-methyl analog CAS 1016879-42-7 for hazard alignment).

  • Molecular Formula: C₁₁H₂₄N₂O[3]

  • Molecular Weight: 200.32 g/mol [3]

  • SMILES: CCOCCCN1CCC(C(C1)C)N

Operational Context: This compound is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors). It features a piperidine core with two critical reactive centers: a primary amine at position 4 and a tertiary amine within the ring, modified by a lipophilic ethoxypropyl tail.

Core Hazard Classification (GHS):

  • Danger: Skin Corrosion/Irritation (Category 1B)

  • Warning: Acute Toxicity, Oral (Category 4)

  • Warning: Acute Toxicity, Dermal (Category 4)

Part 2: Physicochemical Properties & Structural Analysis

The safety profile of this molecule is dictated by its functional moieties. The primary amine confers high basicity and corrosivity, while the ether tail increases lipophilicity, potentially enhancing dermal absorption.

PropertyValue (Experimental/Predicted)Safety Implication
Physical State Viscous Liquid / Low-melting SolidSpills may be difficult to clean; high viscosity.
Boiling Point ~250–260°C (at 760 mmHg)Low volatility, but thermal decomposition yields toxic NOx fumes.
Flash Point >110°C (Closed Cup)Combustible but not highly flammable.
pKa ~10.5 (Primary Amine), ~8.5 (Ring N)Highly Basic. Incompatible with acids and oxidizers.
Solubility Soluble in organic solvents (DCM, MeOH); Miscible in waterAquatic Hazard. Spills will disperse rapidly in water systems.
Structural Hazard Decomposition (DOT Diagram)

ChemicalStructure Core Piperidine Core (Tertiary Amine) Tail Ethoxypropyl Tail (Ether Linkage) Tail->Core Increases Lipophilicity (Dermal Absorption) Head Primary Amine (C4 Position) Head->Core High Basicity (Corrosivity) Methyl 3-Methyl Group (Steric Bulk) Methyl->Head Conformational Lock (Reactivity Modulation)

Figure 1: Structural Activity Relationship (SAR) analysis showing how specific moieties contribute to the compound's overall hazard profile.

Part 3: Hazard Identification & GHS Classifications

Due to the lack of a unified global registration for this specific isomer, hazards are derived via Read-Across methodology from the closely related analog 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4) .

Health Hazards
  • H314: Causes severe skin burns and eye damage. [4][5]

    • Mechanism:[6] The high pH (basic) nature of the primary and tertiary amines saponifies skin lipids and denatures proteins upon contact.

  • H302 + H312: Harmful if swallowed or in contact with skin. [4]

    • Mechanism:[4][6] Systemic toxicity is likely mediated by the piperidine core, which can act as a nicotinic agonist or channel blocker in high doses.

  • H335: May cause respiratory irritation. [6]

    • Risk:[4][6][7][8] Inhalation of mists or vapors (if heated) causes immediate mucous membrane irritation.

Environmental Hazards
  • H412: Harmful to aquatic life with long-lasting effects. [4]

    • Data: Amines are generally toxic to algae and daphnia due to pH alteration and membrane disruption.

Part 4: Safety & Handling Protocols

This section outlines the self-validating systems required to handle this compound safely.

Engineering Controls
  • Primary Containment: All transfers must occur within a Fume Hood or Glovebox .

  • Atmosphere: Handle under inert gas (Nitrogen or Argon). Amines readily absorb CO₂ from the air to form carbamates, altering the stoichiometry and purity.

Personal Protective Equipment (PPE) Matrix
Body PartProtection LevelRationale
Eyes Chemical Goggles + Face ShieldRisk of permanent corneal damage from splashes (Corrosive).
Hands Nitrile (Double Gloved) or Butyl RubberStandard latex is permeable to lipophilic amines.
Respiratory NIOSH P100 / Organic Vapor CartridgeRequired if heating or if aerosols are generated outside a hood.
Body Tyvek® Lab Coat or ApronPrevents skin absorption via clothing wicking.
Handling Decision Logic (DOT Diagram)

HandlingLogic Start Start: Handling 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine CheckState Check Physical State Start->CheckState Solid Solid/Waxy CheckState->Solid Liquid Liquid/Melted CheckState->Liquid Weighing Weigh in Fume Hood Use Anti-static Spatula Solid->Weighing Transfer Syringe Transfer ONLY Avoid Open Pouring Liquid->Transfer Inert Blanket with N2/Ar (Prevent Carbamate Formation) Weighing->Inert Transfer->Inert

Figure 2: Operational workflow for minimizing exposure and maintaining chemical integrity.

Part 5: Emergency Response & Toxicology

First Aid Measures (Immediate Action)
  • Eye Contact: IMMEDIATE irrigation for 15+ minutes.[7] Do not wait for transport. Time to irrigation is the single biggest factor in preventing blindness.

  • Skin Contact: Remove contaminated clothing immediately.[5] Wash with soap and water.[5][6][7] Do not use organic solvents (ethanol/acetone) to clean skin; this enhances absorption.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of esophageal perforation due to corrosivity).

Firefighting Measures
  • Extinguishing Media: Alcohol-resistant foam, Dry chemical, CO₂.[5]

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (COx), Nitrogen oxides (NOx).

  • Tactics: Firefighters must wear SCBA. Water spray may be used to cool containers but avoid water jet directly on the liquid (frothing).

Spill Control
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don full PPE (Goggles, Respirator, Chem-resistant gloves).

  • Neutralize: Absorb with an inert material (Vermiculite, Sand). Do not use sawdust (fire hazard with amines).

  • Clean: Wipe area with dilute acetic acid (vinegar) to neutralize residues, followed by water.

Part 6: Storage & Stability

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.

  • Temperature: Refrigerate (2–8°C) is recommended to prevent oxidation (N-oxide formation).

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of exothermic reaction/fire.

    • Acids: Violent neutralization reaction.

    • Acid Chlorides/Anhydrides: Rapid acylation (potentially violent).

References

  • PubChem. (n.d.). Compound Summary: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (CID 54593711). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4).[8][9] (Used for Read-Across Hazard Analysis). Retrieved from [Link]

Sources

The 3-Methylpiperidin-4-amine Scaffold: Stereochemical Control and Therapeutic Versatility in Drug Discovery

[1]

Executive Summary

The 3-methylpiperidin-4-amine scaffold represents a privileged structural motif in medicinal chemistry, distinct from its regioisomer, the 4-methylpiperidin-3-amine core found in JAK inhibitors like Tofacitinib.[1][2] While historically defined by its role in high-potency opioid agonists (e.g., cis-3-methylfentanyl), this scaffold has evolved into a critical tool for modulating physicochemical properties and binding selectivity in modern drug discovery.[1][2]

This technical guide analyzes the scaffold's stereochemical intricacies, synthetic pathways, and application in immuno-oncology (CCR4 antagonists) and analgesia.[1][2][3] It provides actionable protocols for synthesizing and resolving the critical cis and trans diastereomers, offering a roadmap for researchers to leverage this moiety for conformational restriction and metabolic stability.[2][3]

Structural & Stereochemical Analysis[3][4][5]

The introduction of a methyl group at the C3 position of the piperidine-4-amine ring creates two contiguous stereocenters, resulting in four stereoisomers: cis-(3R,4S), cis-(3S,4R), trans-(3R,4R), and trans-(3S,4S).[1][2]

Conformational Locking

The 3-methyl substituent significantly alters the conformational landscape of the piperidine ring compared to the unsubstituted analog.[2][3]

  • Trans-Diequatorial Preference: In trans-isomers, both the C3-methyl and C4-amino groups typically adopt an equatorial orientation to minimize 1,3-diaxial interactions, creating a linear, extended vector.[1][2]

  • Cis-Axial/Equatorial Dynamics: In cis-isomers, one substituent is forced into an axial position.[1][2][3] This "conformational lock" is often exploited to match specific hydrophobic pockets in GPCRs (e.g.,

    
    -opioid receptor) where the axial methyl group engages distinct hydrophobic residues.[2][3]
    
Regioisomeric Distinction (Critical Note)

Researchers must distinguish this scaffold from the 4-methylpiperidin-3-amine core.[1][2]

  • 3-methylpiperidin-4-amine: Used in CCR4 antagonists and super-potent opioids.[1][2]

  • 4-methylpiperidin-3-amine: The core of Tofacitinib (JAK inhibitor).[1][2]

  • Impact: Confusing these isomers leads to complete loss of SAR translation due to the shifted nitrogen vector.[2][3]

Synthetic Methodologies

Control over the relative stereochemistry (cis vs. trans) is the primary synthetic challenge.[2][3] Two dominant strategies exist:

Strategy A: Epoxide Ring Opening (Cis-Selective)

This route utilizes the regioselective opening of an epoxide intermediate.[2][3] The nucleophilic attack of the amine typically occurs trans to the epoxide oxygen, but the precursor geometry determines the final relative stereochemistry.[3]

Strategy B: Ketone Reduction (Trans-Selective/Mixture)

Reductive amination of 3-methylpiperidin-4-one often yields thermodynamic mixtures, though bulky reducing agents can favor the trans isomer.[2]

Visualization: Synthetic Decision Tree

SynthesisPathwaysStartTarget: 3-Methylpiperidin-4-amineRouteARoute A: Epoxide Opening(Kinetic Control)Start->RouteARouteBRoute B: Ketone Reductive Amination(Thermodynamic Control)Start->RouteBStepA1Precursor: 3-methyl-3,4-epoxypiperidineRouteA->StepA1StepB1Precursor: 1-Benzyl-3-methylpiperidin-4-oneRouteB->StepB1StepA2Nucleophile: Azide or Amine(Regioselective Attack)StepA1->StepA2ResultAProduct: cis-Isomer (Major)(via trans-opening of cis-epoxide)StepA2->ResultAStepB2Reagent: NaBH(OAc)3 or LiAlH4StepB1->StepB2ResultBProduct: trans-Isomer (Major)(Thermodynamic preference)StepB2->ResultB

Caption: Comparative synthetic routes for accessing cis- and trans-diastereomers.

Therapeutic Applications & SAR

Immuno-Oncology: CCR4 Antagonists

Recent work, such as that by RAPT Therapeutics, has validated the trans-3-methylpiperidin-4-amine scaffold in the design of CCR4 antagonists for blocking regulatory T cell (Treg) trafficking in tumors.[1][2]

  • Mechanism: The 3-methyl group restricts the rotation of the piperidine ring within the CCR4 orthosteric pocket.[2][3]

  • SAR Insight: The (3R,4S) stereoisomer (often derived from chiral resolution of the trans-racemate) demonstrated a 19-fold potency improvement over its enantiomer in calcium flux assays.[2] The methyl group fills a small hydrophobic sub-pocket that the unsubstituted piperidine cannot access.[2][3]

Analgesia: The Fentanyl Series

The most famous application is 3-methylfentanyl .[2][3]

  • Potency: The cis-isomer is one of the most potent opioids known (approx.[2][3] 6000x morphine potency), whereas the trans-isomer is significantly less potent (~400x).[2]

  • Molecular Basis: The axial methyl group in the cis-conformation creates a precise shape complementarity with the

    
    -opioid receptor's transmembrane domain, locking the phenyl ring in an optimal orientation for 
    
    
    -stacking.[2]
  • Safety Warning: Due to extreme potency, this scaffold is a known hazard in handling and synthesis; strictly enclosed containment is required.[2][3]

Comparative Potency Data[2][6][7]
CompoundConfigurationTargetRelative Potency (Ref)Key Interaction
Fentanyl N/A

-Opioid
1.0 (Baseline)Standard binding
cis-3-Methylfentanyl (3R,4S)

-Opioid
~19-20x FentanylAxial Me fills hydrophobic void
trans-3-Methylfentanyl (3R,4R)

-Opioid
~1.0-1.5x FentanylEquatorial Me steric clash
CCR4 Antagonist (RAPT) (3R,4S)CCR4IC50 < 10 nMRestricted conformation

Experimental Protocol: Synthesis of cis-3-Methyl-4-aminopiperidine

This protocol describes the synthesis via the epoxide route, favored for accessing the high-potency cis-configuration.[1][2]

Reagents:

  • 1-Benzyl-3-methyl-4-piperidone[2]

  • Trimethylsulfoxonium iodide[3]

  • Sodium hydride (NaH)[2]

  • Sodium azide (NaN3)[2]

  • Palladium on Carbon (Pd/C)[1][2]

Workflow:

  • Epoxidation (Corey-Chaykovsky):

    • Suspend NaH (1.2 eq) in dry DMSO under

      
      .[2][3] Add trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir 1h at RT.[2][3]
      
    • Add 1-benzyl-3-methyl-4-piperidone (1.0 eq) dropwise.[2] Heat to 50°C for 3h.

    • Mechanism:[2][3][4] Methylene transfer generates the spiro-epoxide.[2][3]

  • Epoxide Opening:

    • Dissolve the crude epoxide in DMF/H2O (4:1).[2][3] Add NaN3 (3.0 eq) and NH4Cl (1.5 eq).[2][3]

    • Reflux at 90°C for 12h.

    • Outcome: Azide attacks the least hindered carbon (C4), typically yielding the trans-diaxial opening, which corresponds to the cis-relationship between the methyl and the new amino group precursor.[2]

  • Reduction:

    • Hydrogenate the azido-alcohol using 10% Pd/C in MeOH under H2 (40 psi). This simultaneously reduces the azide to the amine and cleaves the N-benzyl group (if desired, otherwise control conditions to retain benzyl).[2]

Physicochemical Profile

The 3-methyl group does more than just lock conformation; it alters the fundamental properties of the molecule.[2][3]

  • Lipophilicity (LogP): Increases by approximately 0.5 log units compared to the unsubstituted amine.[2][3] This improves blood-brain barrier (BBB) penetration, critical for CNS targets like opioids but potentially a liability for peripheral targets.[1][2][3]

  • Basicity (pKa): The steric bulk of the adjacent methyl group slightly lowers the pKa of the C4-amine (approx.[2][3] 0.2–0.4 units) by hindering solvation of the protonated ammonium species.[2][3]

  • Metabolic Stability: The C3-methyl group blocks metabolic oxidation at the C3 position, a common "soft spot" in piperidine drugs, thereby prolonging half-life (

    
    ).[1][2]
    

References

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. (Accessed 2024).[2][3][5] A facile approach via regioselective ring opening of epoxides.[2][3] Link

  • Discovery of a Potent and Selective CCR4 Antagonist. RAPT Therapeutics / ACS Med.[2][3] Chem. Lett. Describes the use of (3R,4S)-1-benzyl-3-methylpiperidin-4-amine in IO candidates. Link[2]

  • Stereoisomers of 3-methylfentanyl: synthesis, absolute configuration and analgesic activity. Acta Pharmaceutica Sinica. Defines the pharmacology of the cis/trans isomers. Link

  • Structure-Activity Relationship of 3-Alkyl Fentanyl Analogues. Journal of the Serbian Chemical Society. Detailed SAR on the steric impact of the C3 substituent. Link

Therapeutic Applications of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Characterized by a substituted piperidine core—a motif ubiquitous in FDA-approved therapeutics—this scaffold bridges the gap between physicochemical solubility and target specificity. Its structural architecture combines the stereochemical complexity of the 3-methyl-4-aminopiperidine core (critical for kinase selectivity, notably JAK inhibitors) with a 3-ethoxypropyl tail, a flexible ether-linked chain that enhances lipophilicity while maintaining aqueous solubility.

This guide analyzes the scaffold’s utility in designing Janus Kinase (JAK) inhibitors , GPCR modulators (Muscarinic/Opioid) , and Ion Channel blockers . It provides actionable protocols for synthesis and derivatization, positioning the molecule as a versatile tool for exploring novel intellectual property (IP) space outside the crowded landscape of methyl-piperidine drugs like Tofacitinib.

Chemical Architecture & Pharmacophore Analysis

Structural Deconstruction

The therapeutic potency of this scaffold stems from three distinct pharmacophoric elements:

  • The "Warhead" Interface (4-Amine): The primary amine at position 4 serves as the critical attachment point for hinge-binding motifs (e.g., pyrrolopyrimidines in JAK inhibitors) or amide-linked effectors in GPCR ligands.

  • The Stereochemical Gatekeeper (3-Methyl): The methyl group at position 3 introduces chirality (

    
     or 
    
    
    
    ). In kinase inhibitors, this methyl group often dictates selectivity by clashing with the gatekeeper residue in the ATP-binding pocket, enforcing a specific binding conformation.
  • The Solubilizing Tail (N-Ethoxypropyl): Unlike the simple methyl group found in Tofacitinib, the 3-ethoxypropyl chain acts as a "solvent front" extender. The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with arginine or lysine residues at the rim of the binding pocket, while the propyl chain provides entropic flexibility.

Physicochemical Profile (In Silico Prediction)
PropertyValue (Predicted)Impact on Drug Design
Molecular Weight 200.32 g/mol Ideal for Fragment-Based Drug Design (FBDD)
cLogP ~1.2 - 1.5Optimal lipophilicity for CNS penetration and oral bioavailability
Topological Polar Surface Area (TPSA) ~35 ŲHigh membrane permeability
Rotatable Bonds 6Allows induced-fit binding adjustments
pKa (Piperidine N) ~8.5Basic enough for salt formation; protonated at physiological pH

Therapeutic Applications

Autoimmune Disorders: Next-Generation JAK Inhibitors

The 3-methyl-4-aminopiperidine core is the structural anchor of Tofacitinib (Xeljanz), a pan-JAK inhibitor. The 1-(3-ethoxypropyl) variant offers a strategic entry point for "Tofacitinib-like" analogs with modified pharmacokinetic (PK) profiles.

  • Mechanism: The primary amine is coupled to a hinge-binding heterocycle (e.g., 7-deazapurine). The resulting molecule competes with ATP for the catalytic cleft of JAK1/JAK3 enzymes.

  • Advantage: The ethoxypropyl tail projects into the solvent-exposed region, potentially reducing off-target inhibition of other kinases that lack the specific surface groove to accommodate the ether chain.

  • Target Indications: Rheumatoid Arthritis, Psoriasis, Ulcerative Colitis.

CNS & Pain Management: GPCR Modulation

Substituted piperidines are foundational in GPCR medicinal chemistry.

  • Muscarinic Receptors (M1/M4):

    
    -alkylated piperidines are classic muscarinic agonists/antagonists. The ethoxypropyl chain mimics the acetylcholine ester linkage, potentially conferring affinity for M1 receptors in Alzheimer’s research.
    
  • Sigma-1 Receptor Ligands: The combination of a basic amine (piperidine N) and a hydrophobic tail (ethoxypropyl) fits the pharmacophore for Sigma-1 receptor chaperones, relevant in neuroprotection and neuropathic pain.

Virology: Viral Entry & Assembly Inhibition

Research into CCR5 antagonists (HIV entry) and HCV assembly inhibitors has utilized 4-aminopiperidine scaffolds. The amphiphilic nature of the ethoxypropyl group facilitates interaction with viral capsid proteins or transmembrane domains of host receptors.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine via reductive alkylation.

Reagents:

  • 3-Methyl-4-Boc-aminopiperidine (Starting Material)

  • 3-Ethoxypropanal (or 1-Bromo-3-ethoxypropane)

  • Sodium Triacetoxyborohydride (STAB) or Potassium Carbonate (

    
    )
    
  • Trifluoroacetic Acid (TFA) or HCl/Dioxane

Protocol (Reductive Amination Route):

  • Dissolution: Dissolve 3-methyl-4-(tert-butoxycarbonylamino)piperidine (1.0 eq) in Dichloromethane (DCM).

  • Activation: Add 3-ethoxypropanal (1.1 eq) and Acetic Acid (cat.). Stir at Room Temperature (RT) for 30 min to form the iminium ion.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Warm to RT and stir for 12 hours.

  • Quench & Workup: Quench with sat.

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 2 hours. Precipitate the hydrochloride salt with diethyl ether.

  • Yield: Expect >85% yield of the dihydrochloride salt.

Biological Assay: JAK3 Kinase Inhibition Screen

Objective: Evaluate the potency of a derivative coupled to a pyrrolopyrimidine hinge binder.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Enzyme: Recombinant human JAK3 kinase domain.

  • Substrate: Peptide substrate (e.g., poly-Glu-Tyr) labeled with a fluorophore.

  • Procedure:

    • Incubate Enzyme + Test Compound (1-(3-ethoxypropyl)-scaffold derivative) for 30 min.

    • Add ATP (at Km) and Substrate.

    • Incubate for 60 min at RT.

    • Detect phosphorylation via FRET or mobility shift assay.

  • Validation: Use Tofacitinib as a positive control (

    
     nM).
    

Visualizations

Synthesis Pathway

The following diagram illustrates the parallel synthesis routes to access the scaffold and its downstream library derivatives.

SynthesisPathway SM 3-Methyl-4-Boc-aminopiperidine Inter N-Alkylated Intermediate (Boc-Protected) SM->Inter + Base (K2CO3) SM->Inter + NaBH(OAc)3 Reagent1 1-Bromo-3-ethoxypropane (Alkylation Route) Reagent1->Inter Reagent2 3-Ethoxypropanal (Reductive Amination) Reagent2->Inter Final 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (Target Scaffold) Inter->Final Deprotection Deprotect TFA or HCl/Dioxane Library Library Generation (Amide Coupling / SnAr) Final->Library Derivatization

Caption: Divergent synthesis strategies (Alkylation vs. Reductive Amination) to access the target scaffold for library generation.

Mechanism of Action: JAK Inhibition Model

This logical flow demonstrates how the scaffold functions within the ATP-binding pocket of a kinase.

MOA Scaffold 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Derivative Hinge Hinge Region Binding (via Heterocycle) Scaffold->Hinge Hydrogen Bonding Ribose Ribose Pocket (Occupied by Piperidine Ring) Scaffold->Ribose Hydrophobic Fit Solvent Solvent Front (3-Ethoxypropyl Tail) Scaffold->Solvent Solubility & PK Outcome Inhibition of Phosphorylation (Downstream Signaling Blocked) Hinge->Outcome Selectivity Selectivity Filter (3-Methyl Group vs Gatekeeper) Ribose->Selectivity Stereochemical Check Selectivity->Outcome

Caption: Structural role of the scaffold domains in blocking the ATP-binding site of Janus Kinases.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry. Available at: [Link]

  • Meyer, C., et al. (2016). "Piperidine Scaffolds in Medicinal Chemistry: A Versatile Platform." Mini-Reviews in Medicinal Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for Tofacitinib. Available at: [Link]

Solubility profile of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , a specialized heterocyclic building block often employed in the synthesis of Janus kinase (JAK) inhibitors and other pharmaceutical agents.

Executive Summary

The effective utilization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS 1871091-10-9 / Analogous Ref CAS 1021033-96-4) in drug development hinges on a precise understanding of its solubility thermodynamics. As a piperidine derivative featuring both a basic primary amine and a lipophilic ether side chain, this molecule exhibits a hybrid solubility profile . It demonstrates high affinity for polar aprotic and protic solvents while showing pH-dependent solubility in aqueous media.

This guide provides a comprehensive solubility analysis, theoretical physicochemical modeling, and a validated experimental protocol for solvent screening, designed to support process chemists in reaction optimization and purification.

Physicochemical Characterization

To predict solubility behavior where empirical data is sparse, we analyze the structural determinants of the molecule.

Structural Analysis
  • Core Scaffold: 3-Methylpiperidin-4-amine (Basic, Polar).

  • N1-Substituent: 3-Ethoxypropyl group (Lipophilic linker + Ether oxygen H-bond acceptor).

  • Hydrogen Bonding:

    • Donors (HBD): 2 (Primary amine -NH₂).

    • Acceptors (HBA): 3 (Primary amine N, Tertiary piperidine N, Ether O).

Key Physicochemical Parameters
PropertyValue (Predicted/Analog*)Implication for Solubility
Molecular Formula C₁₁H₂₄N₂OModerate molecular weight (~200.32 g/mol ) facilitates dissolution.
LogP (Octanol/Water) 1.1 – 1.4Moderately lipophilic. Soluble in organic solvents; extractable from water at basic pH.
pKa (Conjugate Acid) ~10.5 (Piperidine N)Highly basic. Exists as a cation in acidic media (Water soluble) and free base in alkaline media (Organic soluble).
Polar Surface Area ~38-46 ŲPermeable; suggests good solubility in alcohols and chlorinated solvents.

*Values estimated based on QSAR models and structural analogs like 1-(3-methoxypropyl)piperidin-4-amine.

Solubility Profile in Organic Solvents

The solubility of the free base form of the compound is governed by "like dissolves like" interactions.[1] The ether tail adds lipophilicity, making it more soluble in non-polar solvents than unsubstituted piperidines.

A. Polar Protic Solvents (High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: The primary amine and ether oxygen engage in strong hydrogen bonding with the solvent.

  • Application: Ideal for reductive amination reactions or crystallizing salt forms (e.g., HCl or Tosylate salts).

B. Polar Aprotic Solvents (High Solubility)
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).

  • Mechanism: Dipole-dipole interactions stabilize the polar amine regions. The ether chain ensures compatibility with THF.

  • Application: Standard solvents for nucleophilic substitution reactions (SₙAr) or coupling reactions.

C. Chlorinated Solvents (Very High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform.[1]

  • Mechanism: Excellent solvation of the lipophilic piperidine ring and alkyl chains.

  • Application: Primary solvent for extraction (workup) from basic aqueous layers.

D. Non-Polar Solvents (Moderate to Low Solubility)
  • Solvents: Toluene, Hexanes, Heptane, Diethyl Ether.

  • Mechanism: While the ethoxypropyl group adds lipophilicity, the polar amine core reduces solubility in strictly non-polar alkanes like Hexane.

  • Application: Toluene is a viable reaction solvent; Hexane/Heptane are effective antisolvents to precipitate the compound or its salts.

Summary Data Table
Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Dispersion / Dipole
Alcohol MethanolExcellent (>100 mg/mL)H-Bonding
Polar Aprotic DMSO / DMFHigh (>50 mg/mL)Dipole-Dipole
Ether THF / MTBEGood (~20-50 mg/mL)Van der Waals / Weak H-Bond
Aromatic TolueneModerate (~10-30 mg/mL)Pi-Interaction
Alkane Hexane / HeptaneLow (<5 mg/mL)Van der Waals
Aqueous Water (pH < 9)High (Salt formation)Ion-Dipole
Aqueous Water (pH > 11)Low/Moderate Hydrophobic Effect

Experimental Protocol: Gravimetric Solubility Determination

Materials
  • Analyte: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (Free Base).

  • Solvents: HPLC Grade (DCM, MeOH, Toluene, Hexane).

  • Equipment: Analytical Balance (0.01 mg precision), Centrifuge, 4 mL Vials with PTFE caps.

Step-by-Step Methodology
  • Saturation: Add 100 mg of analyte to a 4 mL vial.

  • Solvent Addition: Add 250 µL of target solvent.

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.

  • Agitation: Shake at 25°C for 24 hours (thermostatic shaker).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.

  • Quantification:

    • Pipette exactly 100 µL of the clear supernatant into a pre-weighed aluminum pan.

    • Evaporate solvent (vacuum oven at 40°C or nitrogen stream).

    • Weigh the residue.

  • Calculation:

    
    
    

Visualization of Workflows

Figure 1: Solubility Determination & Solvent Selection Logic

This diagram illustrates the decision matrix for selecting a solvent based on the intended chemical process (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Reaction Medium Start->Reaction Purification Purification / Workup Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Extraction Aqueous Extraction? Purification->Extraction Crystallization Crystallization? Purification->Crystallization Toluene Use Toluene (Moderate Sol, High BP) HighTemp->Toluene Yes Polarity Polar Mechanism (e.g., SN2, Amidation)? HighTemp->Polarity No DMF_DMSO Use DMF or DMSO (High Sol, Polar) Polarity->DMF_DMSO Yes THF_DCM Use THF or DCM (Good Sol, Low BP) Polarity->THF_DCM No DCM_Extract Use DCM (Organic Layer) High Solubility of Free Base Extraction->DCM_Extract Basic pH SaltForm Salt Formation? Crystallization->SaltForm Alcohol_Ether Solvent: Ethanol Antisolvent: MTBE/Hexane SaltForm->Alcohol_Ether Standard Protocol

Caption: Logical flow for selecting the optimal solvent based on process requirements (Synthesis vs. Isolation).

Applications in Synthesis

Understanding the solubility profile allows for optimized synthetic routes:

  • Reductive Amination:

    • Recommended Solvent:Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

    • Rationale: These solvents dissolve the amine starting material and the reducing agent (e.g., STAB) effectively while maintaining a non-protic environment if needed, though Methanol is often used if the imine formation is slow.

  • Salt Formation (Purification):

    • Strategy: Dissolve the crude free base in a minimum volume of Ethanol (High Sol). Add an acid (e.g., HCl in Dioxane). Slowly add Heptane (Low Sol) to induce precipitation of the high-purity salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593711, 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 4-Piperidinamine, 1-ethoxy-3-methyl-. Retrieved from [Link]

Sources

CAS number and identifiers for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Characterization, Synthesis, and Pharmacological Utility of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Executive Summary

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a highly versatile, structurally optimized piperidine derivative utilized extensively in modern drug discovery. Featuring a primary amine for facile functionalization and a lipophilic ethoxypropyl chain for enhanced membrane permeability, this compound serves as a critical pharmacophore building block. This technical guide details its core chemical identifiers, outlines a self-validating synthetic methodology, and explores its application in G-protein coupled receptor (GPCR) targeted therapies.

Chemical Identity & Core Identifiers

Accurate chemical identification is the bedrock of reproducible research. The following table consolidates the verified physicochemical properties and structural identifiers for 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine[1][2]. The SMILES and InChIKey strings are critical for computational modeling, structure-activity relationship (SAR) mapping, and database querying[3].

PropertyValue
Chemical Name 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
CAS Number 1251328-62-7
Molecular Formula

Molecular Weight 200.32 g/mol
SMILES Code NC1C(C)CN(CCCOCC)CC1
InChIKey AMSJCLFYWQBSTK-UHFFFAOYSA-N

Rational Synthesis & Methodologies

The synthesis of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine relies on a robust two-step sequence: N-alkylation followed by reductive amination. The causality behind this specific sequence is to establish the tertiary amine core before converting the ketone to a primary amine, preventing unwanted side reactions or over-alkylation at the C4 position.

Phase 1: N-Alkylation to form 1-(3-ethoxypropyl)-3-methylpiperidin-4-one

  • Preparation: Suspend 2.0 equivalents of anhydrous Potassium carbonate (

    
    ) in high-purity Acetonitrile (MeCN). Add 1.0 equivalent of 3-methylpiperidin-4-one. Stir for 15 minutes at 25°C to ensure uniform dispersion.
    
  • Reaction: Dropwise add 1.1 equivalents of 1-bromo-3-ethoxypropane.

  • Heating: Elevate the temperature to 80°C under a continuous nitrogen purge. Reflux for 12 hours.

  • Causality Check: The mild base (

    
    ) is chosen to neutralize the generated HBr without causing base-catalyzed aldol condensation of the starting ketone.
    
  • Workup: Cool to room temperature, filter out inorganic salts, and concentrate in vacuo. Purify the intermediate via silica gel flash chromatography.

Phase 2: Reductive Amination to form the Target Amine

  • Imine Formation: Dissolve the intermediate in Methanol (MeOH). Add 10.0 equivalents of Ammonium acetate (

    
    ) and stir at 25°C for 2 hours to allow complete imine formation.
    
  • Reduction: Cool the vessel to 0°C. Portion-wise, add 1.5 equivalents of Sodium cyanoborohydride (

    
    ).
    
  • Causality Check:

    
     is explicitly selected over standard Sodium borohydride (
    
    
    
    ) because it is stable at the slightly acidic pH required for imine formation and selectively reduces the iminium ion without prematurely reducing the starting ketone.
  • Completion: Stir for 16 hours at 25°C. Quench with saturated aqueous

    
     to safely destroy excess hydride.
    
  • Isolation: Extract with Ethyl Acetate (3x). Dry over anhydrous

    
    , filter, and concentrate.
    

Synthesis SM 3-Methylpiperidin-4-one R1 1-Bromo-3-ethoxypropane K2CO3, MeCN, 80°C SM->R1 Int 1-(3-Ethoxypropyl)-3- methylpiperidin-4-one R1->Int R2 NH4OAc, NaBH3CN MeOH, RT Int->R2 Prod 1-(3-Ethoxypropyl)-3- methylpiperidin-4-amine R2->Prod

Synthesis workflow of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine via reductive amination.

Analytical Characterization & Validation

To ensure absolute trustworthiness in downstream biological assays, the analytical pipeline must operate as a self-validating system.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • System: Q-TOF mass spectrometer coupled to a UHPLC system (C18 column).

    • Self-Validating Protocol: Run a pure solvent blank (MeOH) immediately before and after the sample injection. The target

      
       peak at m/z 201.196 must be present in the sample spectra and strictly absent in the blanks. This protocol actively rules out column carryover and validates the retention time.
      
  • 1H NMR (Proton Nuclear Magnetic Resonance):

    • System: 400 MHz spectrometer in

      
      .
      
    • Self-Validating Protocol: Tetramethylsilane (TMS) is used as an internal standard and strictly calibrated to 0.00 ppm. To confirm structural integrity, the integration of the terminal ethoxy methyl triplet (~1.2 ppm, 3H) must be compared against the piperidine methyl doublet (~0.9 ppm, 3H). A 1:1 integration ratio validates that the stoichiometric balance of the functional groups is intact and no cleavage occurred during reduction.

Pharmacological Utility in Drug Design

Piperidine derivatives are privileged scaffolds in medicinal chemistry. The primary amine at the C4 position of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine serves as an ideal vector for synthesizing amides, ureas, or sulfonamides, allowing chemists to rapidly expand chemical space.

When incorporated into larger molecular entities, this scaffold frequently acts as a modulator for GPCRs (e.g., Histamine H3 or Serotonin 5-HT4 receptors). Mechanistically, the basic nitrogen in the piperidine ring forms a critical salt bridge with a conserved aspartate residue in the receptor's transmembrane domain 3 (TM3), while the ethoxypropyl chain occupies lipophilic binding pockets, enhancing target affinity and modulating downstream cAMP signaling.

Pathway Ligand Piperidine Derivative Receptor GPCR Target Ligand->Receptor Antagonism GProtein Gαi Protein Receptor->GProtein Blocks Activation AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase Maintains Inhibition cAMP cAMP Reduction AdenylateCyclase->cAMP Decreased Synthesis PKA PKA Inhibition cAMP->PKA Downstream Effect

Mechanism of GPCR modulation by piperidine-derived antagonists.

References

Sources

A Methodological Guide to Pharmacophore Modeling of Novel Piperidine Scaffolds: A Case Study of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the key molecular features essential for biological activity.[1] This approach is instrumental in virtual screening for identifying novel hits, optimizing lead compounds, and facilitating scaffold hopping to explore new chemical space.[2][3] The piperidine moiety is one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals, valued for its synthetic tractability and its role as both a core structural unit and a direct pharmacophoric contributor.[4]

This guide provides a comprehensive, in-depth walkthrough of the ligand-based pharmacophore modeling process. Due to the absence of publicly available biological activity data for the specific ligand 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine, this document will utilize it as an exemplar to illustrate a robust, field-proven workflow.[5] We will proceed by constructing a hypothetical dataset to navigate the practical challenges and critical decision-making points in model generation, validation, and application. The objective is to equip researchers, scientists, and drug development professionals with the strategic insights and technical protocols necessary to apply this powerful methodology to their own novel ligands.

Part 1: Foundational Concepts in Pharmacophore Modeling

The Pharmacophore Hypothesis: An Abstraction of Molecular Recognition

A pharmacophore is not a real molecule or a collection of atoms. It is an abstract concept that defines the essential steric and electronic features required for a ligand to achieve optimal interaction with a specific biological target, along with their relative spatial arrangement.[6] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) / Cationic Centers

  • Negative Ionizable (NI) / Anionic Centers

By focusing on these generalized functionalities rather than specific chemical structures, pharmacophore models serve as powerful filters for identifying structurally diverse compounds that may elicit the same biological effect.[7]

Strategic Decision: Ligand-Based vs. Structure-Based Modeling

The choice between ligand-based and structure-based pharmacophore modeling is dictated entirely by the available data.[1][3]

  • Structure-Based: This approach is employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM), preferably co-crystallized with a ligand, is available. The model is derived directly from the key interaction points observed within the target's binding site.[8] Its primary advantage is its direct grounding in the target's anatomy.

  • Ligand-Based: When the target structure is unknown, but a set of active, structurally diverse ligands is available, this method is the strategy of choice.[6] The core assumption is that these molecules bind to the same target site in a similar conformation, and the model is generated by superimposing the ligands and extracting their shared chemical features.[9]

For our case study of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine, no known target structure exists. Therefore, we will proceed with a simulated ligand-based workflow, a common scenario in early-stage discovery projects.

Part 2: Pre-Modeling Analysis of the Exemplar Ligand

Physicochemical Profile

Before modeling, a thorough analysis of the lead compound is essential. The structure of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine reveals several key characteristics.

  • Molecular Formula: C₁₁H₂₄N₂O[5]

  • Key Features: A saturated piperidine ring (a potential cationic center at physiological pH), a primary amine (HBD, HBA, cationic), an ether linkage (HBA), and a flexible aliphatic chain (hydrophobic).

A summary of its predicted physicochemical properties is presented below.

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight 200.32 g/mol Falls within the desirable range for good oral bioavailability (Lipinski's Rule of 5).
XlogP 0.9Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability.[5]
H-Bond Donors 1 (from the -NH₂ group)Essential for forming specific interactions with target residues.
H-Bond Acceptors 2 (from the -NH₂ and ether -O- groups)Provides additional points for specific target engagement.
Rotatable Bonds 6Indicates significant conformational flexibility, which must be explored during modeling.
Visualizing the Pharmacophoric Potential

The workflow begins with the identification of potential pharmacophoric features on the exemplar ligand. This initial step guides the entire modeling process.

G cluster_ligand 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine cluster_features Potential Pharmacophoric Features ligand_image HBD H-Bond Donor (Primary Amine) p1 HBD->p1 HBA1 H-Bond Acceptor (Amine N) p2 HBA1->p2 HBA2 H-Bond Acceptor (Ether O) p4 HBA2->p4 PI Positive Ionizable (Piperidine N) p3 PI->p3 HY Hydrophobic (Alkyl Chains) p5 HY->p5

Figure 1: Potential pharmacophoric features of the exemplar ligand.

Part 3: The Ligand-Based Pharmacophore Modeling Workflow

This section details a rigorous, step-by-step protocol for generating and validating a ligand-based pharmacophore model. The overall logic of this workflow is depicted below.

LigandBasedWorkflow A 1. Dataset Preparation (Training & Test Sets) B 2. Conformational Analysis (Generate 3D conformers for all ligands) A->B C 3. Feature Identification & Alignment (Superimpose active molecules) B->C D 4. Hypothesis Generation (Create multiple pharmacophore models) C->D E 5. Model Scoring & Selection (Rank models based on fit scores) D->E F 6. Rigorous Validation (Internal & External with Test Set) E->F F->D Model Fails (Refine/Regenerate) G Validated Pharmacophore Model F->G Model is Predictive H 7. Application (Virtual Screening of Compound Libraries) G->H

Figure 2: High-level workflow for ligand-based pharmacophore modeling.

Protocol 1: Dataset Preparation

Causality: The quality of a pharmacophore model is entirely dependent on the quality and diversity of the input data. A training set of active compounds is required to identify the common features, while a test set of known actives and inactives (decoys) is crucial for validating the model's predictive power.[10][11]

Methodology:

  • Compile Training Set: Assemble a set of structurally diverse molecules with high affinity for the target of interest. For this hypothetical case, we create a small set of analogues of our exemplar ligand.

  • Compile Test Set: Create a separate dataset containing a mix of active compounds not used in the training set and a larger number of inactive or "decoy" molecules, which should be physically similar but topologically distinct from the actives.[12]

Hypothetical Dataset:

Compound IDStructure (Modification from Exemplar)pIC₅₀Set
Exemplar-01 (Parent Compound)7.8Training
Analog-02 (Ethoxy replaced with Isopropoxy)7.5Training
Analog-03 (Primary amine is now secondary, -NHCH₃)8.1Training
Analog-04 (3-methyl group removed)7.6Training
Analog-05 (Ethoxypropyl chain shortened to Ethoxyethyl)6.2Test (Active)
Decoy-01 (Piperidine ring opened)< 5.0Test (Inactive)
Decoy-02 (Ether oxygen removed)< 5.0Test (Inactive)
... (plus >100 additional decoys) ...< 5.0Test (Inactive)
Protocol 2: Conformational Analysis & Hypothesis Generation

Causality: Since ligands are flexible, they can adopt numerous 3D shapes (conformers). The goal is to identify the "bioactive conformation" shared by all active molecules when they bind to the target.[9] Software generates many low-energy conformers for each molecule to ensure this bioactive pose is likely included in the search.

Methodology:

  • Conformer Generation: Using a suitable software package (e.g., MOE, LigandScout, Schrödinger Maestro), generate a library of low-energy 3D conformers for every molecule in the training set.[3]

  • Feature Mapping: The software identifies all potential pharmacophoric features (HBA, HBD, etc.) for each conformer.

  • Alignment & Hypothesis Generation: The algorithm systematically attempts to superimpose the conformers from different active molecules, searching for a common 3D arrangement of pharmacophoric features.[9] This iterative process results in a set of candidate pharmacophore hypotheses, each defined by a set of features and the distances between them.

  • Scoring: Each hypothesis is scored based on how well it maps the active molecules in the training set and how well it avoids mapping inactive molecules (if included).

Protocol 3: Model Validation

Causality: A model that only explains the training data is not useful. Validation is a self-validating system that ensures the model has true predictive power and can distinguish unknown actives from inactives in a large database. This step is non-negotiable for scientific integrity.

Methodology:

  • Internal Validation (Optional but Recommended): Techniques like leave-one-out cross-validation are used to assess the model's stability.[9]

  • External Validation (Critical): The highest-scoring pharmacophore hypothesis is used as a 3D query to screen the pre-compiled test set.

  • Performance Metrics Calculation: The results of the screen are analyzed to determine how well the model performed. Key metrics include:

    • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection. An EF(1%) of >10 is generally considered good.

    • Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of predictive power, with 1.0 being perfect and 0.5 being random.[9]

Hypothetical Validation Results:

MetricValueInterpretation
Enrichment Factor (Top 1%) 18.5The model is 18.5 times more likely to find actives in the top 1% of hits than random chance.
ROC AUC 0.88Indicates good predictive ability to distinguish actives from decoys.
Goodness of Hit (GH) Score 0.75A score between 0 and 1, reflecting a good balance of hit rate and enrichment.

Part 4: The Validated Pharmacophore Model and Its Application

Upon successful validation, the pharmacophore hypothesis is finalized. It represents a 3D map of the essential features for bioactivity.

PharmacophoreModel HBD HBD PI PI HBD->PI 3.2 Å HBA HBA HBD->HBA 4.5 Å HY HY PI->HY 3.8 Å HBA->HY 5.1 Å

Figure 3: A hypothetical validated pharmacophore model for the ligand series.

This validated model is now a powerful tool for virtual screening. The model is used as a 3D query to rapidly search massive compound databases (containing millions of commercially available or virtual compounds). Molecules from the database that can adopt a low-energy conformation matching the pharmacophore's features and spatial constraints are identified as "hits." These hits, which may be structurally very different from the original training set, become high-priority candidates for acquisition and experimental testing, accelerating the discovery of novel lead compounds.[13]

Conclusion

This guide has detailed a comprehensive and scientifically rigorous workflow for ligand-based pharmacophore modeling, using the novel scaffold 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine as a practical case study. By emphasizing the causality behind each protocol—from dataset preparation and conformational analysis to the critical, non-negotiable step of model validation—we have outlined a self-validating system for drug discovery. The resulting pharmacophore model transcends the specific structures used to build it, serving as a powerful, abstract search query to unlock new areas of chemical space. For the drug development professional, this methodology is not merely a computational exercise but a strategic tool to efficiently prioritize resources, reduce costs, and accelerate the journey from a novel ligand to a viable clinical candidate.

References

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An In-Depth Technical Guide to the Metabolic Stability of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine: Predictions and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive analysis of the predicted metabolic liabilities of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, a molecule featuring several common metabolic hotspots. We will dissect its structure to hypothesize primary metabolic pathways, including N-dealkylation, O-dealkylation, piperidine ring oxidation, and Phase II conjugation. Subsequently, this whitepaper details a robust, field-proven experimental framework for quantitatively assessing these predictions using industry-standard in vitro assays, such as the liver microsomal and hepatocyte stability assays. By grounding our predictions in established biochemical principles and providing self-validating experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to characterize and optimize novel chemical entities.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey from a promising lead compound to a viable drug candidate, understanding its metabolic fate is paramount. The body's enzymatic machinery, primarily located in the liver, is designed to modify and eliminate foreign substances (xenobiotics).[3] This biotransformation process, or metabolism, directly impacts the compound's efficacy and safety.[4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1]

Metabolism is broadly categorized into two phases:

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes are the primary drivers of these reactions.[5]

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate), facilitating their excretion.

Early in vitro assessment of metabolic stability using systems like liver microsomes, S9 fractions, and hepatocytes allows for the rapid, cost-effective ranking of compounds and the identification of metabolic liabilities that can be addressed through medicinal chemistry efforts.[3][6]

Structural Analysis and Predicted Metabolic Liabilities of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

A thorough examination of the molecule's structure allows us to predict its most probable metabolic "hotspots" based on well-established structure-metabolism relationships.

Molecular Structure:

Key Functional Groups and Predicted Fates:

  • Tertiary Amine (Piperidine Nitrogen): The N-substituted piperidine creates a tertiary amine. This is a classic substrate for CYP450-mediated N-dealkylation , a major metabolic pathway where the N-alkyl group is cleaved.[7][8] We predict the removal of the entire 3-ethoxypropyl chain.

  • Ether Linkage (Ethoxy Group): The ethoxy group is susceptible to O-dealkylation , another common CYP450-catalyzed reaction.[9][10] This would involve the removal of the ethyl group, yielding an alcohol metabolite.

  • Piperidine Ring: The aliphatic ring itself can be a target for oxidation. While the 3-methyl group may offer some steric hindrance, oxidation at other positions (e.g., C-5, C-6) to form hydroxylated or lactam metabolites is possible.[11][12]

  • Primary Amine (C-4 Position): This primary amine is a prime site for Phase II conjugation reactions, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs). It could also be a substrate for enzymes like monoamine oxidase (MAO), leading to oxidative deamination.[13][14]

These predictions suggest that 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is likely to undergo extensive metabolism through multiple pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 1-(3-Ethoxypropyl)- 3-methylpiperidin-4-amine N_Dealkyl 3-Methylpiperidin-4-amine (N-Dealkylation) Parent->N_Dealkyl CYP450 O_Dealkyl N-(3-hydroxypropyl)- 3-methylpiperidin-4-amine (O-Dealkylation) Parent->O_Dealkyl CYP450 Ring_Ox Oxidized Piperidine Metabolites Parent->Ring_Ox CYP450 Glucuronide C4-Amine Glucuronide Parent->Glucuronide UGTs

Predicted Metabolic Pathways for the Target Compound.

Experimental Design for In Vitro Metabolic Stability Assessment

To quantitatively assess the predicted liabilities, a tiered experimental approach is recommended, starting with a high-throughput screen and progressing to a more physiologically relevant system.

Liver Microsomal Stability Assay
  • Causality & Rationale: This assay is the workhorse for early-stage metabolic stability screening. Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly the CYP450 family.[3][5] This makes the assay ideal and cost-effective for assessing the predicted N-dealkylation, O-dealkylation, and ring oxidation pathways. It isolates Phase I activity by requiring the addition of the cofactor NADPH to initiate the enzymatic reactions.[15]

  • Experimental Protocol:

ParameterConditionRationale
Test System Pooled Human Liver MicrosomesAverages inter-individual variability in enzyme expression.
Protein Conc. 0.5 mg/mLBalances enzymatic activity with potential for non-specific binding.
Compound Conc. 1 µMLow enough to be physiologically relevant and avoid enzyme saturation.
Cofactor NADPH (1 mM), regenerating systemEssential for CYP450 enzyme activity.[15][16]
Incubation Temp. 37°CMimics physiological temperature.
Time Points 0, 5, 15, 30, 45, 60 minAllows for calculation of the degradation rate for both stable and unstable compounds.
Reaction Stop Cold Acetonitrile with Internal StandardPrecipitates proteins to quench the reaction and provides a standard for quantification.[5]
Controls 1) No NADPH, 2) No Compound1) Assesses non-NADPH dependent degradation (chemical instability).[15] 2) Checks for interfering peaks.
  • Data Analysis & Interpretation: The disappearance of the parent compound over time is monitored via LC-MS/MS. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[5]

    • Half-life (t½) (min) = 0.693 / slope

    • Intrinsic Clearance (Clint) (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

G A Prepare Reagents (Microsomes, Buffer, NADPH) B Pre-incubate Microsomes and Test Compound at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and Clint G->H

Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
  • Causality & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors found in an intact liver cell. Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain both Phase I and Phase II enzymes in a more physiologically relevant environment, complete with cellular uptake and transport mechanisms.[3][17] This assay is critical for evaluating the contribution of Phase II conjugation at the C-4 primary amine, a pathway completely missed by the microsomal assay.

  • Experimental Protocol:

ParameterConditionRationale
Test System Cryopreserved Pooled Human HepatocytesProvides a complete metabolic system and averages donor variability.[17][18]
Cell Density 0.5 - 1.0 million cells/mLEnsures sufficient metabolic capacity.
Compound Conc. 1 µMMaintains consistency with the microsomal assay for comparison.
Incubation Suspension in 96-well plate at 37°C with shakingMaintains cell viability and ensures compound exposure.[19]
Time Points 0, 15, 30, 60, 90, 120 minExtended time points may be needed as hepatocyte metabolism can be slower.[20]
Reaction Stop Cold Acetonitrile with Internal StandardLyses cells, quenches reactions, and precipitates proteins.[18]
Controls 1) Heat-inactivated hepatocytes, 2) Vehicle1) Assesses non-enzymatic degradation.[20] 2) Serves as a baseline control.
  • Data Analysis & Interpretation: Data analysis is similar to the microsomal assay, yielding a t½ and Clint value. However, the hepatocyte Clint is expressed in µL/min/10⁶ cells. This value can be scaled to predict in vivo hepatic blood clearance (CLh), providing a more direct link to the compound's expected behavior in the body.[17]

Analytical Methodology: The Role of UPLC-MS/MS

The quantification of the parent compound in these complex biological matrices requires a highly sensitive and specific analytical method. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the industry standard for this purpose.

  • Rationale: UPLC provides rapid and high-resolution separation of the parent compound from potential metabolites, preventing analytical interference. Tandem mass spectrometry offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the target compound, ensuring accurate quantification even at very low concentrations.[5][21]

Synthesizing the Results: A Comparative Analysis

By comparing the data from both assays, we can build a comprehensive metabolic profile for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.

Table 3: Hypothetical Comparative Stability Data

AssayIn Vitro t½ (min)Intrinsic Clearance (Clint)Interpretation
Liver Microsomes 2555.4 µL/min/mg proteinSuggests moderate to high clearance via Phase I (CYP-mediated) metabolism.
Hepatocytes 12115.5 µL/min/10⁶ cellsThe significantly faster clearance in hepatocytes strongly implies a substantial contribution from pathways absent in microsomes, most likely Phase II conjugation at the C-4 amine.

In this hypothetical scenario, the data strongly supports our initial predictions. The moderate clearance in microsomes confirms the lability of the tertiary amine and ether groups to CYP450 enzymes. The much higher clearance in hepatocytes provides compelling evidence for the involvement of Phase II enzymes, validating the prediction that the C-4 primary amine is a significant metabolic hotspot.

Conclusion and Future Directions

The structural features of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine—namely its N-alkoxyalkyl substituent and primary amine—render it susceptible to extensive Phase I and Phase II metabolism. The tiered in vitro approach described herein, utilizing both liver microsomes and hepatocytes, provides a robust and scientifically sound method for quantifying this metabolic liability. The results from these assays are critical for guiding medicinal chemistry efforts to modulate metabolic stability, for example, by introducing blocking groups near metabolic hotspots or by altering the electronic properties of the molecule. The essential next step following these stability assays would be a metabolite identification study to definitively confirm the structures of the metabolites formed, thereby validating the predicted pathways and providing a complete picture of the compound's biotransformation.

References

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Methodological & Application

Application Note: Synthesis Protocols for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

The target molecule, 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , is a critical intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors (structurally related to Tofacitinib analogs) and 5-HT4 receptor agonists. Its amphiphilic nature, combining a basic piperidine core with a polar ether side chain, makes it a versatile building block for modulating solubility and pharmacokinetic profiles in drug discovery.

This guide presents two distinct protocols designed for different stages of development:

  • Protocol A (The "De Novo" Route): A scalable, two-step convergent synthesis starting from 3-methyl-4-piperidone. This is ideal for bulk preparation where stereochemical mixtures are acceptable or downstream resolution is planned.

  • Protocol B (The "Chiral Pool" Route): A protection-dependent pathway starting from enantiopure cis- or trans-3-methyl-4-aminopiperidine. This is preferred when specific stereochemistry (e.g., 3R,4R) must be conserved.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target TARGET: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Ketone Intermediate: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one Ketone->Target Reductive Amination (Protocol A) AmineScaffold Scaffold: 3-Methyl-4-aminopiperidine (Chiral or Racemic) AmineScaffold->Target N-Alkylation (Protocol B - Requires Protection) StartKetone Start Material A: 3-Methyl-4-piperidone HCl StartKetone->Ketone N-Alkylation AlkylHalide Reagent: 1-Bromo-3-ethoxypropane AlkylHalide->Target AlkylHalide->Ketone

Figure 1: Retrosynthetic disconnection showing the two primary access routes. Protocol A proceeds via the ketone, while Protocol B utilizes the pre-formed amine scaffold.

Protocol A: Reductive Amination Route (Scalable)

Objective: Synthesis of the target from 3-methyl-4-piperidone hydrochloride. Scale: Gram to Kilogram. Stereochemical Outcome: Typically yields a mixture of cis and trans diastereomers (approx. 3:1 to 6:1 favoring cis depending on reducing agent).

Step 1: N-Alkylation of 3-Methyl-4-piperidone

This step installs the ether side chain before the amine functionality, avoiding the need for protecting groups.

Reagents:

  • 3-Methyl-4-piperidone hydrochloride (1.0 equiv)

  • 1-Bromo-3-ethoxypropane (1.1 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (0.5 M concentration)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for accelerating the reaction via in situ Finkelstein.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Methyl-4-piperidone HCl and anhydrous ACN.

  • Base Addition: Add finely ground

    
    . Stir for 15 minutes at room temperature to liberate the free base.
    
  • Alkylation: Add KI followed by the dropwise addition of 1-Bromo-3-ethoxypropane.

  • Reaction: Heat the mixture to 60–80°C for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. The starting material (piperidone) should be consumed.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    , excess carbonate). Rinse the cake with ACN.
  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude oil 1-(3-ethoxypropyl)-3-methylpiperidin-4-one .

  • Purification: Generally used directly in the next step. If storage is required, purify via short-path distillation or silica gel chromatography (Eluent: Hexanes/EtOAc).

Step 2: Reductive Amination

This step converts the ketone to the primary amine.

Reagents:

  • Crude Ketone from Step 1 (1.0 equiv)

  • Ammonium Acetate (

    
    ) (10.0 equiv) - Large excess drives equilibrium.
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv) OR Sodium Triacetoxyborohydride (
    
    
    
    ) (2.0 equiv).
  • Solvent: Methanol (MeOH).[1]

Procedure:

  • Imine Formation: Dissolve the ketone in MeOH. Add

    
     and stir at room temperature for 2 hours. Note: Adding 3Å molecular sieves can improve yield by scavenging water.
    
  • Reduction: Cool the solution to 0°C. Add the reducing agent (

    
     or STAB) portion-wise over 30 minutes. Caution: Gas evolution (
    
    
    
    ) possible.
  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.

  • Quench: Quench with 1N HCl until pH < 2 (destroys excess hydride and hydrolyzes boron complexes). Stir for 30 minutes.

  • Basification: Adjust pH to >12 using 6N NaOH or aqueous ammonia.

  • Extraction: Extract exhaustively with DCM or Chloroform/Isopropanol (3:1).

  • Drying: Dry organic layers over

    
    , filter, and concentrate.
    
  • Isolation: The resulting oil is the target amine. It is often converted to the dihydrochloride salt for stability and solid handling.

Protocol B: Chiral Pool Alkylation (Stereoselective)

Objective: Synthesis from enantiopure (3R,4R)-3-methyl-4-aminopiperidine (or similar isomer). Challenge: Preventing over-alkylation of the primary amine. Solution: Selective protection or controlled alkylation.

Workflow Diagram (Graphviz)

ProtocolB Start Start: (3R,4R)-3-Methyl-4-aminopiperidine Protect Step 1: Protection (Boc-Anhydride, 0°C) Start->Protect Selectivity Control Alkylate Step 2: N-Alkylation (R-Br, K2CO3, ACN) Protect->Alkylate Piperidine N-Alkylation Deprotect Step 3: Deprotection (HCl/Dioxane or TFA) Alkylate->Deprotect Final Product: (3R,4R)-Target HCl Salt Deprotect->Final

Figure 2: Step-wise workflow for maintaining stereochemical integrity during synthesis.

Detailed Methodology

Step 1: Selective Boc-Protection [2]

  • Dissolve the chiral diamine (1.0 equiv) in DCM/Water (1:1).

  • Add limiting

    
     (0.95 equiv) slowly at 0°C while maintaining pH at ~10 using NaOH. Note: At high pH, the primary amine is more nucleophilic than the secondary piperidine amine, but steric hindrance at the 4-position (adjacent to 3-methyl) often allows for selectivity. Alternatively, use Benzaldehyde to form the imine, alkylate, then hydrolyze.
    
  • Isolate the 4-(tert-butoxycarbonylamino)-3-methylpiperidine .

Step 2: N-Alkylation

  • Dissolve the N-Boc intermediate in dry DMF.

  • Add

    
     (2.0 equiv) and 1-bromo-3-ethoxypropane  (1.2 equiv).
    
  • Heat to 60°C for 8 hours.

  • Workup by pouring into water and extracting with EtOAc.[3][4]

Step 3: Deprotection

  • Dissolve the alkylated intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 equiv).

  • Stir at room temperature until precipitation of the product salt is complete (approx. 2 hours).

  • Filter the white solid: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine dihydrochloride .

Analytical Data & Quality Control

Expected Physical Properties:

  • Free Base: Pale yellow viscous oil.

  • HCl Salt: White to off-white hygroscopic solid.

NMR Characterization Criteria (Simulated for Validation): To validate the structure, look for these key diagnostic signals in


 (

or

):
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Ethoxy-

~1.15Triplet3HTerminal methyl of ethoxy group
Piperidine-

~0.95Doublet3HMethyl group at C3 position
Ether-

~3.40Quartet/Triplet4H

protons (ethoxy and propyl)
Piperidine-

~2.8 - 3.0Multiplet2HProtons alpha to Piperidine N
Amine-

~2.6 - 3.1Multiplet1HProton at C4 (alpha to amine)

Critical Troubleshooting & Optimization

Controlling Stereochemistry (Cis vs Trans)

In Protocol A (Reductive Amination), the hydride source determines the ratio.

  • Thermodynamic Control: Using

    
     at pH 6-7 often favors the thermodynamically stable isomer (typically trans 3-Me/4-
    
    
    
    where substituents are equatorial).
  • Kinetic Control: Bulky reducing agents at lower temperatures may favor the cis isomer.

  • Purification: If a single isomer is required from Protocol A, recrystallize the final HCl salt from Ethanol/Ether. The cis-isomer often crystallizes more readily.

Impurity Management (Over-alkylation)

In Protocol B, if you observe dialkylation (quaternary ammonium salt formation), reduce the reaction temperature to 40°C and use exactly 1.05 equivalents of the alkyl bromide.

References

  • Preparation of 4-Amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydrobenzofuran-7-carboxamide (Prucalopride). Technical Disclosure Commons, 2024.[5] Link

    • Context: Provides the industrial standard conditions for N-alkylation of the piperidine ring with alkoxy-propyl halides.
  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate, 2014. Link

    • Context: Details the synthesis of the core scaffold and stereochemical consider
  • 1-(3-Methoxypropyl)-4-piperidinamine Synthesis. ChemicalBook. Link

    • Context: Validates the reductive amination and alkylation pathways for the closely rel
  • Method for the preparation of (+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione. Google Patents, EP2420490B1.[6] Link

    • Context: Demonstrates the use of 3-ethoxypropyl chains in pharmaceutical intermedi

Sources

Application Note: Advanced Reductive Amination Strategies for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1251328-62-7) is a highly versatile, bifunctional building block frequently utilized in the design of neuroactive compounds, kinase inhibitors, and GPCR ligands. However, successfully incorporating this scaffold via reductive amination requires navigating two distinct chemical challenges:

  • Steric Hindrance (The C3-Methyl Effect): The nucleophilic primary amine at the C4 position is sterically encumbered by the adjacent C3-methyl group. This alpha-branching induces severe allylic 1,3-strain (

    
     strain) during the transition state of hemiaminal formation. Consequently, the rate of condensation with bulky carbonyls is drastically reduced.
    
  • Dual Basicity: The molecule possesses a basic tertiary piperidine nitrogen (N1) alongside the primary amine. This tertiary amine remains protonated under standard weakly acidic reductive amination conditions. This not only alters the solubility profile of the intermediate but also mandates precise pH control during aqueous workup to prevent catastrophic product loss in the aqueous phase.

To overcome these barriers, the choice of reducing agent and catalyst must be strictly tailored to the electrophilicity and steric demand of the carbonyl partner.

For aldehydes and unhindered aliphatic ketones, Sodium Triacetoxyborohydride (STAB) is the gold standard[1]. STAB is a mild hydride source that selectively reduces protonated imines over parent carbonyls. The use of 1,2-dichloroethane (DCE) as a solvent is critical here; its lack of hydrogen-bonding capability accelerates the dehydration of the hemiaminal intermediate[2].

For sterically hindered ketones (e.g., acetophenones or highly substituted alicyclics), STAB is insufficiently reactive. In these scenarios, Titanium(IV) Isopropoxide (


)  must be employed. 

serves a dual mechanistic purpose: it acts as a potent Lewis acid to activate the recalcitrant ketone, and as a stoichiometric water scavenger to irreversibly drive the formation of a transient aminocarbinolatotitanium complex[3]. Subsequent in situ reduction with Sodium Borohydride (

) rapidly yields the desired secondary amine[4].
Reaction Workflow

Workflow Start Carbonyl + 1-(3-Ethoxypropyl) -3-methylpiperidin-4-amine Decision1 Carbonyl Type? Start->Decision1 Aldehyde Aldehyde Decision1->Aldehyde Aldehyde Ketone Ketone Decision1->Ketone Ketone ProtocolA Protocol A: STAB, DCE, rt Aldehyde->ProtocolA Decision2 Sterically Hindered? Ketone->Decision2 ProtocolB Protocol A (Modified): STAB, AcOH, DCE, 50°C Decision2->ProtocolB Unhindered ProtocolC Protocol B: 1. Ti(OiPr)4, EtOH 2. NaBH4 Decision2->ProtocolC Hindered Product Secondary Amine Product ProtocolA->Product ProtocolB->Product ProtocolC->Product

Workflow for the reductive amination of sterically hindered piperidin-4-amines.

Self-Validating Experimental Protocols
Protocol A: Mild Reductive Amination (For Aldehydes and Unhindered Ketones)

Mechanistic Note: This protocol relies on the kinetic preference of STAB to reduce iminium ions over aldehydes[5]. Pre-stirring is mandatory to ensure the sterically hindered amine has time to condense before the hydride source is introduced.

  • Condensation: In an oven-dried flask under nitrogen, dissolve 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (1.0 equiv, 1.0 mmol) and the aldehyde (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

    • If using an unhindered ketone, add glacial acetic acid (1.0 equiv) to catalyze hemiaminal formation.

  • Pre-Stir & Validation: Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The mass of the intermediate imine

      
       should be the dominant peak, confirming successful condensation.
      
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 1.4 mmol) in a single portion. The suspension will slowly become homogeneous. Stir for 4–12 hours at room temperature.

  • Quench & pH Adjustment: Quench the reaction by slowly adding saturated aqueous

    
     (5 mL). Critical Step:  Add 1M NaOH dropwise until the aqueous layer reaches pH 10–11.
    
    • Causality: The tertiary piperidine nitrogen (pKa ~9.5) must be fully deprotonated to prevent the product from partitioning into the aqueous waste.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Forcing Conditions (For Sterically Hindered Ketones)

Mechanistic Note: STAB is replaced with a Titanium-mediated approach. The Lewis acidity of Titanium forces the condensation of unreactive ketones, while


 provides the aggressive hydride needed to reduce the resulting titanate complex[6][7].
  • Titanate Formation: In an oven-dried flask, combine the amine (1.0 equiv, 1.0 mmol), the hindered ketone (1.0 equiv, 1.0 mmol), and Titanium(IV) Isopropoxide (

    
    ) (2.0 equiv, 2.0 mmol) in absolute ethanol (3.0 mL).
    
  • Activation & Validation: Stir the mixture at room temperature for 8–10 hours.

    • Self-Validation Checkpoint: The solution will transition from clear to a deep, vibrant yellow. This color change is the visual validation of the aminocarbinolatotitanium complex forming.

  • Reduction: Cool the flask to 0 °C. Carefully add solid Sodium Borohydride (

    
    ) (1.5 equiv, 1.5 mmol) in small portions.
    
    • Causality: Addition must be slow to control the exothermic evolution of hydrogen gas.

  • Hydrolysis & Validation: Stir for an additional 4 hours at room temperature. Quench the reaction by adding water (2.0 mL).

    • Self-Validation Checkpoint: A thick, white precipitate of Titanium Dioxide (

      
      ) will form immediately. This confirms the complete hydrolysis and destruction of the titanium complex, releasing the free amine product.
      
  • Isolation: Filter the entire heterogeneous mixture through a pad of Celite to remove the

    
     salts. Wash the filter cake thoroughly with Ethyl Acetate (20 mL). Concentrate the filtrate, resuspend in EtOAc/Water, adjust the aqueous layer to pH 10, and extract the organics.
    
Quantitative Data Summary

The following table outlines the expected reaction parameters and yields when utilizing 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine across various carbonyl classes.

Carbonyl Substrate TypeExample SubstrateRecommended ProtocolCatalyst / AdditiveReaction Time (Imine + Red.)Expected Yield
Aliphatic Aldehydes HexanalProtocol ANone0.5 h + 2 h85 – 95%
Aromatic Aldehydes BenzaldehydeProtocol ANone1.0 h + 3 h80 – 90%
Unhindered Ketones CyclohexanoneProtocol A1.0 eq Acetic Acid2.0 h + 12 h70 – 85%
Hindered Ketones AcetophenoneProtocol B2.0 eq

8.0 h + 4 h60 – 80%
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.[Link]

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[Link]

Sources

Amide coupling reaction conditions for piperidine-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction & Strategic Analysis

Piperidine-4-amine (4-AP) derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, kinase inhibitors, and ion channel modulators. The scaffold presents a unique synthetic challenge: it contains two nucleophilic nitrogen centers—an exocyclic primary amine (C4-NH₂) and an endocyclic secondary amine (N1-H).

The Regioselectivity Challenge

While the primary amine is generally more nucleophilic due to lower steric hindrance, the secondary amine is sufficiently reactive to cause competitive acylation, leading to mixtures of regioisomers and bis-acylated byproducts.

  • Scenario A (Standard): Coupling at the exocyclic amine (4-NH₂).

    • Strategy: Use N1-Boc-4-aminopiperidine or N1-Cbz-4-aminopiperidine . This orthogonal protection is the industry gold standard, ensuring 100% regioselectivity.

  • Scenario B (Reverse): Coupling at the endocyclic amine (N1).

    • Strategy: Use N-(4-piperidinyl)acetamide (or similar 4-NH protection).

  • Scenario C (High Risk): Direct selective acylation of the unprotected diamine.

    • Strategy: Relies strictly on stoichiometry and pKa differences. Not recommended for precious intermediates but possible under controlled pH.

Reagent Selection Matrix

The choice of coupling agent is dictated by the scale, the chirality of the carboxylic acid partner, and downstream purification capabilities.

ReagentSelection Start Start: Select Coupling Agent Scale Reaction Scale? Start->Scale Chiral Is Acid Chiral/Epimerizable? Scale->Chiral Discovery (<1g) T3P T3P (Propylphosphonic Anhydride) (Low Epimerization, Easy Workup) Scale->T3P Process (>10g) Purification Purification Method? Chiral->Purification Yes HATU HATU / DIPEA (High Yield, Fast) Chiral->HATU No (Achiral) EDC EDC / HOBt (Cost Effective, Standard) Chiral->EDC Cost Sensitive Purification->HATU HPLC/Column Purification->T3P Extraction Only

Figure 1: Decision matrix for selecting the optimal amide coupling reagent based on scale and substrate properties.

Protocol A: The Discovery Standard (HATU)

Best for: Small scale (mg to g), difficult substrates, library synthesis. Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester. It is faster than EDC but requires chromatographic purification to remove tetramethylurea byproducts.

Materials
  • Amine: N-Boc-4-aminopiperidine (HCl salt or free base).

  • Acid: Carboxylic acid partner (1.0 equiv).

  • Reagent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF or DMA (DCM can be used but reaction is slower).

Step-by-Step Protocol
  • Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration 0.1 – 0.2 M).

  • Base Addition: Add DIPEA .

    • If Amine is Free Base: Use 2.0 equiv total.[2]

    • If Amine is HCl Salt: Use 3.0 – 4.0 equiv total (extra base is needed to free the amine).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 2–5 minutes to allow formation of the activated ester (color often turns yellow/orange).

    • Critical Check: Do not stir >10 mins before adding amine to avoid guanidinylation of the amine later.

  • Amine Addition: Add N-Boc-4-aminopiperidine (1.1 – 1.2 equiv).

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

    • Monitoring: Check LCMS for product mass [M+H]⁺.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash 2x with sat. NaHCO₃ (removes acid/HOBt).

    • Wash 1x with Water (removes DMF).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography (hexane/EtOAc or DCM/MeOH).

Protocol B: The Process & Green Standard (T3P)

Best for: Scale-up (>10g), chiral acids (lowest epimerization risk), and avoiding chromatography. Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger, driving the reaction. Byproducts are water-soluble, allowing for "wash-only" purification.[4]

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (preferred for T3P) or DIPEA/NMM.

  • Solvent: EtOAc, THF, or 2-MeTHF.

Step-by-Step Protocol
  • Setup: Charge the reaction vessel with Carboxylic Acid (1.0 equiv) and N-Boc-4-aminopiperidine (1.1 equiv).

  • Solvent: Add EtOAc (or 2-MeTHF) to reach 0.2 M – 0.5 M concentration.

  • Base: Add Pyridine (2.5 – 3.0 equiv).

    • Note: Pyridine often gives higher yields with T3P than DIPEA due to less steric bulk interfering with the cyclic anhydride mechanism.

  • Reagent Addition: Add T3P solution (1.5 – 2.0 equiv) dropwise at 0°C (if scale >1g) or RT (if small scale).

  • Reaction: Allow to warm to RT and stir. T3P reactions are often slower than HATU; allow 12–24 hours.

  • Workup (The "Magic" Step):

    • Acid Wash: Wash organic layer with 1M HCl (or 10% Citric Acid) x 2. This removes the pyridine and any unreacted amine.

    • Base Wash: Wash with 1M NaOH (or sat. NaHCO₃) x 2. This removes unreacted acid and water-soluble phosphorus byproducts.

    • Final: Wash with brine, dry, and concentrate.[3]

    • Result: Often yields >95% purity without a column.

Protocol C: Regioselective Coupling (Unprotected)

Risk Level: High.[5] Context: Only use if N-protection is impossible. This relies on the higher nucleophilicity of the primary amine (4-NH₂) over the secondary amine (N1-H).

Critical Adjustments
  • Stoichiometry: Use a slight excess of the diamine (1.5 equiv) relative to the activated acid to statistically favor mono-acylation.

  • Solvent: Use DCM at 0°C . Low temperature increases selectivity.

  • Reagent: Use EDC/HOBt or a pre-formed Pentafluorophenyl (Pfp) ester . Avoid highly reactive reagents like HATU or Acid Chlorides, which are less discriminating.

Workflow
  • Dissolve Carboxylic Acid (1.0 equiv) in DCM.

  • Add EDC (1.0 equiv) and HOBt (1.0 equiv).[6] Stir 30 mins at 0°C.

  • Add Piperidine-4-amine (1.5 equiv) slowly as a solution in DCM over 30 minutes at 0°C.

  • Quench immediately upon consumption of the active ester (monitor by TLC/LCMS).

  • Purification: This will require careful chromatography to separate the mono-acylated product from bis-acylated byproducts.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Guanidinylation (HATU reacts with amine)Reduce activation time (<5 min). Ensure acid is fully dissolved before adding HATU.
Racemization High base concentration or "over-activation"Switch to T3P (Protocol B). Use weaker base (Collidine or NMM).[1] Keep temp < 0°C.
Incomplete Reaction Steric hindrance at C4 positionHeat to 50°C (if acid is stable). Switch solvent to NMP (N-methylpyrrolidone).
Solubility Issues Piperidine salt crashing outSwitch base to DBU (stronger organic base) or use DMSO/DMF mixtures.
Bis-acylation Unprotected amine usedUse N-Boc-4-aminopiperidine . If unavailable, use slow addition of acid to excess amine.

Experimental Workflow Diagram

Workflow Setup 1. Dissolve Acid + Base (DMF or EtOAc) Activation 2. Add Coupling Agent (HATU: 2 min / T3P: Dropwise) Setup->Activation Addition 3. Add N-Boc-4-Aminopiperidine (Watch Exotherm) Activation->Addition Monitor 4. Monitor LCMS (Target: [M+H]+) Addition->Monitor Decision Complete? Monitor->Decision Decision->Addition No (Add 0.2 eq reagent) Workup_HATU HATU Workup: NaHCO3 Wash -> Water Wash -> Column Chromatography Decision->Workup_HATU Yes (HATU) Workup_T3P T3P Workup: Acid Wash -> Base Wash -> Evaporation (No Column) Decision->Workup_T3P Yes (T3P)

Figure 2: Generalized experimental workflow for amide coupling of piperidine derivatives.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[7][8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009).[9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[9]

  • Montalbetti, C. A., & Falque, V. (2005).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

Sources

High-Fidelity Utilization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine in Small Molecule Drug Discovery

[1][2]

Abstract

This application note details the strategic integration of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (EMP-4A) as a high-value intermediate in the synthesis of GPCR modulators (specifically 5-HT4 agonists) and Janus Kinase (JAK) inhibitors.[1] The 3,4-disubstituted piperidine scaffold represents a "privileged structure" in medicinal chemistry, where the C3-methyl group provides conformational restriction ("Magic Methyl" effect) and the N1-ethoxypropyl tail modulates lipophilicity (LogD) and metabolic stability.[2] This guide provides validated protocols for amide/urea coupling, stereochemical resolution of cis/trans isomers, and analytical quality control.[1][2]

Introduction: The Medicinal Chemistry Rationale

The transition from a simple piperidine to a 3-methyl-4-aminopiperidine core is a classic strategy in lead optimization.[1][2] The introduction of the methyl group at the C3 position breaks the symmetry of the ring, creating chiral complexity that can be exploited to enhance selectivity for protein binding pockets.[2]

Structural Advantages
  • Conformational Locking: The C3-methyl group biases the piperidine ring conformation, often reducing the entropic penalty upon binding to the target receptor (e.g., the ATP binding pocket of kinases).

  • Solubility Modulation: The 3-ethoxypropyl tail acts as a solubilizing group.[1][2] Unlike a simple alkyl chain, the ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing a high-polarity donor that might hinder membrane permeability.[2]

  • Metabolic Stability: The ethoxypropyl chain is often more metabolically robust than shorter methoxy analogs or longer alkyl chains, which are prone to rapid oxidative dealkylation.[1][2]

Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7]

EMP-4A is primarily used as a nucleophile in the construction of complex heterocycles.[1][2] Below is the retrosynthetic logic for its application in two major drug classes.

Diagram: Retrosynthetic Analysis & Utility

The following diagram illustrates how EMP-4A serves as a convergent node for different therapeutic classes.

GTarget_GPCRTarget: 5-HT4 Agonist(Prucalopride Analog)Target_JAKTarget: JAK Inhibitor(Tofacitinib Analog)Intermediate_UreaIntermediate: Urea/Carbamate AssemblyIntermediate_Urea->Target_JAKScaffold DecorationIntermediate_AmideIntermediate: Amide CouplingIntermediate_Amide->Target_GPCRCyclization/DeprotectionCore_EMPCORE REAGENT:1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine(EMP-4A)Core_EMP->Intermediate_UreaIsocyanate orCDI ActivationCore_EMP->Intermediate_AmideHATU/DIPEAAcid CouplingPrecursor_KetonePrecursor: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-onePrecursor_Ketone->Core_EMPReductive Amination(Stereocenter Formation)Reagent_AmineReagent: Ammonium Acetate / NaBH3CNReagent_Amine->Core_EMP

Caption: Figure 1. Retrosynthetic workflow showing EMP-4A as a divergent intermediate for GPCR and Kinase inhibitor synthesis.

Validated Experimental Protocols

Protocol A: Stereoselective Reductive Amination

Objective: Synthesize EMP-4A from its ketone precursor with control over the cis/trans ratio.[1][2] The cis-isomer (3-Me, 4-NH2 syn) is frequently the bioactive conformer in JAK inhibitors.[2]

Reagents:

  • 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one (1.0 eq)[1]

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)

  • Methanol (anhydrous)

  • Molecular Sieves (3Å)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve the ketone (10 mmol) in Methanol (50 mL). Add Ammonium Acetate (100 mmol) and 3Å molecular sieves. Stir under N2 at room temperature for 2 hours to ensure imine formation.

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH3CN (15 mmol) portion-wise over 30 minutes. Note: Venting is required as H2 gas may evolve.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LCMS (Target Mass [M+H]+ ≈ 201.2).[1]

  • Quench: Quench with 1N HCl until pH < 2. Stir for 30 minutes to decompose excess borohydride.

  • Workup: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Purification: The crude oil contains a mixture of cis and trans isomers.[1][2]

    • Purification Note: Use Flash Chromatography (DCM:MeOH:NH4OH 90:9:1).[1] The cis-isomer typically elutes second due to intramolecular H-bonding.[1][2]

Protocol B: Urea Coupling (JAK Inhibitor Motif)

Objective: Couple EMP-4A with a heteroaryl isocyanate or activated carbamate.[1][2]

Reagents:

  • EMP-4A (1.0 eq)

  • Heteroaryl Isocyanate (e.g., Tosyl isocyanate for test, or specific drug fragment) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • DCM (anhydrous)

Step-by-Step Procedure:

  • Dissolve EMP-4A (1.0 eq) in anhydrous DCM (10 mL/g) and cool to 0°C.

  • Add TEA (2.0 eq) to scavenge any adventitious acid.[1]

  • Dropwise add the Isocyanate solution in DCM.[1]

  • Stir at 0°C for 1 hour, then warm to RT.

  • Validation: Check TLC. The primary amine of EMP-4A is highly nucleophilic; reaction should be complete < 2 hours.[1][2]

  • Isolation: Wash with water, brine, dry over MgSO4, and concentrate. Recrystallize from EtOAc/Heptane.[1]

Quality Control & Analytical Specifications

The critical quality attribute (CQA) for this intermediate is the Diastereomeric Ratio (dr) .

Analytical Data Table
ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity (LCMS) > 98.0% (Area %)C18 Column, H2O/ACN + 0.1% Formic Acid
Mass Identification [M+H]+ = 201.3 ± 0.1 DaESI-MS
Diastereomeric Ratio Report cis/trans ratio1H-NMR or Chiral HPLC
Water Content < 0.5%Karl Fischer
Stereochemical Resolution Workflow

Separating the cis (3R,4S / 3S,4R) from the trans (3R,4R / 3S,4S) isomers is critical.[2]

QCCrudeCrude Amine Mixture(Cis + Trans)DerivDerivatization(e.g., Boc-protection)Crude->DerivOptionalif separation difficultSFCSFC Purification(Chiralpak AD-H)Crude->SFCDirectDeriv->SFCDeprotectAcid Deprotection(HCl/Dioxane)SFC->DeprotectIf protectedFinalPure Cis-Isomer(>99% de)SFC->FinalDirectDeprotect->Final

Caption: Figure 2. Purification logic for isolating high-purity diastereomers.

Handling and Stability

  • Storage: Store at 2-8°C under Argon. Amines readily absorb CO2 from the air to form carbamates.[1][2]

  • Stability: The ether tail is stable to standard hydrolysis conditions.[1][2] Avoid strong Lewis acids (e.g., BBr3) which will cleave the ethoxy ether.

  • Safety: Irritant.[1][2] Wear gloves and safety glasses. Handle in a fume hood.

References

  • Prucalopride Synthesis & Intermediates

    • Source: ChemicalBook & Patent Literature.[1][2] "Synthesis of 1-(3-Methoxypropyl)-4-piperidinamine derivatives."

    • Relevance: Establishes the baseline chemistry for alkoxy-propyl piperidines.
    • Link:

  • The "Magic Methyl" Effect

    • Source: Schönherr, H., & Cernak, T. (2013).[1][2] "Profound Methyl Effects in Drug Discovery." Angewandte Chemie.

    • Relevance: Explains the pharmacological justification for using the 3-methyl substituted piperidine over the unsubstituted analog.
    • Link:

  • Reductive Amination Protocols

    • Source: Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Relevance: Standard protocol adapted for Protocol A.[1]

    • Link: [J. Org.[1] Chem. 1996, 61, 11, 3849–3862]([Link])

  • Commercial Availability & Physical Data

    • Source: PubChem & ChemScene.[1][2]

    • Relevance: Verifies molecular weight (200.32) and basic physical properties.[1][2]

    • Link:

Application Note: Step-by-Step Preparation of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthetic preparation of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine , a versatile piperidine scaffold frequently utilized in the development of GPCR ligands (e.g., opioid receptor modulators) and kinase inhibitors (e.g., JAK pathway).

The protocol employs a modular "Build-Couple-Function" strategy, allowing researchers to rapidly generate a library of analogs. The synthesis hinges on two critical transformations:

  • Regioselective N-Alkylation: Installing the ether-linked side chain.

  • Diastereoselective Reductive Amination: Establishing the C4-amine functionality with control over the cis/trans relationship relative to the C3-methyl group.

Strategic Retrosynthesis

To maximize autonomy in analog generation, we deconstruct the target into three commercially accessible modules: the piperidine core, the alkyl linker, and the amine source.

Retrosynthesis Target Target: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Inter1 Intermediate: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one (Key Divergent Point) Target->Inter1 Reductive Amination (Stereocontrol) Reagent Reagent C: Ammonium Acetate / NaBH(OAc)3 Target->Reagent Amine Installation SM1 Starting Material A: 3-Methyl-4-piperidone HCl Inter1->SM1 N-Alkylation SM2 Starting Material B: 1-Bromo-3-ethoxypropane Inter1->SM2 SN2 Coupling

Figure 1: Retrosynthetic disconnection showing the modular assembly of the piperidine scaffold.

Experimental Protocol

Phase 1: Synthesis of the Ketone Intermediate

Objective: Preparation of 1-(3-ethoxypropyl)-3-methylpiperidin-4-one. Rationale: The secondary amine of the piperidone core is more nucleophilic than the ketone oxygen, allowing for selective N-alkylation without protecting the ketone.

Materials
  • Substrate: 3-Methyl-4-piperidone hydrochloride (1.0 eq)

  • Alkylating Agent: 1-Bromo-3-ethoxypropane (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powder (2.5 eq)
    
  • Solvent: Acetonitrile (ACN), HPLC grade (0.2 M concentration)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - accelerates the reaction via Finkelstein substitution.

Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-Methyl-4-piperidone HCl and

    
     in Acetonitrile.
    
  • Addition: Add 1-Bromo-3-ethoxypropane and the catalytic amount of KI.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine (ninhydrin stain) should disappear; the product (UV/Iodine active) will appear at a higher Rf.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , 
      
      
      
      , excess
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: If the crude purity is <90%, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

    • Expected Yield: 85–92%

    • Appearance: Pale yellow oil.[1]

Phase 2: Reductive Amination (The Analog Generator)

Objective: Conversion of the ketone to the primary amine (or substituted amine analogs). Mechanism: Formation of an iminium species followed by irreversible hydride transfer.

Materials
  • Ketone: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one (1.0 eq)[2]

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 eq) for primary amine.
    
    • Note: For secondary amine analogs, use R-NH2 (1.2 eq).

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 eq).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Additives: Acetic Acid (AcOH) (1.0 eq) - promotes imine formation.

Procedure
  • Imine Formation: Dissolve the ketone in DCE (0.1 M). Add the amine source (

    
     or R-
    
    
    
    ) and Acetic Acid. Stir at room temperature for 30–60 minutes.
    • Why: Pre-stirring ensures equilibrium shifts toward the imine/iminium species before reduction.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 10 minutes.
    
    • Safety: Mild exotherm and gas evolution (

      
      ) may occur.
      
  • Completion: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench & Workup (Critical for Amine Recovery):

    • Quench with saturated aqueous

      
       (pH ~8-9).
      
    • Extraction: Extract with DCM (3x).

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
Phase 3: Stereochemical Resolution

The reductive amination of 3-methyl-4-piperidones typically yields a mixture of cis (3-Me, 4-


 axial/equatorial relationship) and trans  diastereomers.
  • Observation: The cis-isomer (often the thermodynamic product in specific conditions or the major isomer with bulky hydrides) usually displays a distinct NMR shift for the C3-methyl doublet.

  • Separation Protocol:

    • Dissolve the crude amine mixture in minimal hot Ethanol.

    • Add Oxalic acid (1.0 eq) or Fumaric acid.

    • Allow to crystallize at 4°C. The cis-isomer oxalate salt often crystallizes preferentially.

    • Filter and recrystallize to constant melting point.

Analog Library Design

This protocol is designed to be modular. Use the table below to select reagents for specific structural variations.

Analog ClassVariable RegionReagent Substitution in Phase 1Reagent Substitution in Phase 2
Core Target N/A1-Bromo-3-ethoxypropaneAmmonium Acetate
Lipophilic Linker N-Alkyl Chain1-Bromo-3-phenylpropaneAmmonium Acetate
Hydrophilic Linker N-Alkyl Chain2-(2-Chloroethoxy)ethanolAmmonium Acetate
Secondary Amine C4-Amine1-Bromo-3-ethoxypropaneMethylamine (2M in THF)
Aryl-Amine C4-Amine1-Bromo-3-ethoxypropaneAniline +

*

*Note: For aryl amines (anilines), use Sodium Cyanoborohydride (


) and stronger acidic conditions (pH 5-6) as anilines are less nucleophilic.

Workflow Visualization

Workflow Start Start: 3-Methyl-4-piperidone HCl Step1 Step 1: N-Alkylation (K2CO3, ACN, Reflux) Start->Step1 Check1 QC: TLC/LCMS (Confirm Ketone Formation) Step1->Check1 Step2 Step 2: Reductive Amination (NH4OAc, NaBH(OAc)3, DCE) Check1->Step2 Pass Workup Workup: Acid/Base Extraction Step2->Workup Crude Crude Diastereomeric Mixture Workup->Crude Res Resolution: Crystallization (Oxalate/Fumarate Salt) Crude->Res Final Pure Cis/Trans Isomer Res->Final

Figure 2: Operational workflow from starting material to resolved isomer.

Safety & Troubleshooting

Critical Safety Parameters
  • Alkylating Agents: 1-Bromo-3-ethoxypropane is an alkylating agent. Use gloves and work in a fume hood to avoid DNA alkylation risks.

  • Borohydrides:

    
     and 
    
    
    
    generate hydrogen gas upon acidification. Ensure adequate venting.
    
    
    is highly toxic (cyanide source); handle waste at pH >10 to prevent HCN gas evolution.
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Alkylation).

    • Solution: Ensure the piperidone HCl salt is fully neutralized by the base. Grind

      
       to a fine powder or add a catalytic amount of 18-crown-6 ether.
      
  • Issue: Incomplete Reduction (Step 2).

    • Solution: Add molecular sieves (4Å) to the imine formation step to remove water, driving the equilibrium forward.

  • Issue: Difficulty separating isomers.

    • Solution: If crystallization fails, use Preparative HPLC with a high-pH buffer (Ammonium Bicarbonate) to keep amines in the free-base form for better peak shape.

References

  • PubChem. (n.d.). 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Synthesis of Fentanyl Analogs. In Synthesis of Essential Drugs. Elsevier. (General reference for 3-methylpiperidine synthesis).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for NaBH(OAc)3 reduction).

Sources

Application Note: Functionalization Strategies for the 4-Amino Group in Methylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization Strategies for the 4-Amino Group in Methylpiperidines Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

The 4-aminopiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in JAK inhibitors (e.g., Tofacitinib), opioid receptor modulators (e.g., Fentanyl derivatives), and GPCR ligands. However, the introduction of a methyl group—whether at the nitrogen (N-methyl) or on the ring carbons (2-Me, 3-Me)—introduces distinct steric and electronic challenges that complicate functionalization.

This guide details three field-proven strategies for functionalizing the 4-amino group in methylpiperidines. We move beyond standard textbook definitions to address the practical "pain points" of these substrates:

  • Regioselectivity: Differentiating the 4-amino group from the piperidine nitrogen (in N-unsubstituted precursors).

  • Stereochemical Bias: Managing cis/trans isomerism in 2- or 3-methylpiperidines during reductive amination.

  • Catalytic Efficiency: Overcoming steric hindrance in Palladium-catalyzed C-N couplings.

Critical Analysis of the Scaffold

Before selecting a protocol, the researcher must classify the substrate's steric environment. The position of the methyl group dictates the preferred functionalization strategy.

Reactivity Landscape
  • 1-Methyl-4-aminopiperidine: The N-methyl group locks the piperidine nitrogen as a tertiary amine, eliminating competition during acylation or alkylation. However, the N-methyl group increases the basicity of the ring, potentially poisoning acidic catalysts.

  • 2-Methyl- or 3-Methyl-4-aminopiperidine: These substrates exist as diastereomers. Functionalization often alters the preferred chair conformation.

    • Challenge: The 4-amino group can occupy an axial or equatorial position. Bulky electrophiles will struggle to react with an axial amine due to 1,3-diaxial interactions.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Target: Functionalize 4-Amino Group Substrate Analyze Substrate Methylation Start->Substrate N_Methyl N-Methyl (1-Me) Substrate->N_Methyl Sterics: Low C_Methyl C-Methyl (2-Me or 3-Me) Substrate->C_Methyl Sterics: High/Chiral Goal_Aryl Goal: N-Arylation N_Methyl->Goal_Aryl Goal_Alkyl Goal: N-Alkylation N_Methyl->Goal_Alkyl C_Methyl->Goal_Aryl C_Methyl->Goal_Alkyl Method_BH Protocol 2: Buchwald-Hartwig (Use Bulky Ligands) Goal_Aryl->Method_BH Electron-Rich/Neutral Ar-X Method_SnAr Protocol 3: SnAr (For Electron-Deficient Aryls) Goal_Aryl->Method_SnAr Electron-Poor Heterocycles Method_RA Protocol 1: Reductive Amination (Thermodynamic Control) Goal_Alkyl->Method_RA Aldehyde/Ketone

Figure 1: Decision tree for selecting the optimal functionalization strategy based on methyl substitution and target moiety.

Protocol 1: Stereoselective Reductive Amination

Best for: Creating secondary/tertiary amines while managing cis/trans ratios in C-methylated piperidines.

The Scientific Rationale

In 2- or 3-methylpiperidines, the reductive amination proceeds via an iminium ion intermediate. The hydride attack can occur from the axial or equatorial face.

  • Kinetic Control: Using strong reducing agents at low temperatures often favors the less stable isomer.

  • Thermodynamic Control: Using weaker reducing agents (e.g., STAB) allows the iminium species to equilibrate, favoring the thermodynamically stable equatorial amine product.

Materials
  • Substrate: 4-Amino-1-methylpiperidine (or C-methyl variant).

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaCNBH3).

  • Additive: Acetic Acid (AcOH).

Step-by-Step Methodology
  • Imine Formation: In a dry vial, dissolve the amine (1.0 mmol) and carbonyl compound (1.1 mmol) in DCE (5 mL).

    • Critical Step: Add AcOH (1.5 equiv). The acid catalysis is essential to protonate the carbinolamine intermediate, driving water loss to form the iminium ion.

  • Equilibration (For C-Methyl substrates): Stir at Room Temperature (RT) for 2 hours. This allows the cis/trans iminium isomers to equilibrate.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Note: STAB is preferred over NaCNBH3 for safety (no HCN generation) and better diastereoselectivity.

  • Quench & Workup: Stir for 4–16 hours. Quench with saturated NaHCO3. Extract with DCM (3x).

  • Purification: The basic nitrogen allows purification via SCX-2 (Strong Cation Exchange) cartridges to remove non-basic impurities, followed by silica chromatography.

Validation Data:

Substrate Carbonyl Conditions Yield dr (cis:trans)
1-Me-4-NH2 Benzaldehyde STAB, DCE, RT 92% N/A
2-Me-4-NH2 Benzaldehyde STAB, DCE, RT 85% 4:1

| 2-Me-4-NH2 | Benzaldehyde | NaBH4, MeOH, 0°C | 88% | 1:1 (Low Selectivity) |

Protocol 2: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Coupling the 4-amino group with unactivated aryl/heteroaryl halides.

The Scientific Rationale

4-Aminopiperidines possess


-hydrogens adjacent to the primary amine. Standard Pd conditions often lead to 

-hydride elimination, resulting in imine byproducts and reduction of the aryl halide. To prevent this, bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) are required to accelerate reductive elimination over $\beta-elimination.
Materials
  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

  • Ligand: XPhos (for general use) or BrettPhos (for primary amines coupling to form secondary).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 (0.02 equiv) and XPhos (0.04 equiv) in Toluene (1 mL/mmol). Heat at 80°C for 2 mins to generate the active L-Pd(0) species (solution turns from dark purple to brown/orange).

  • Addition: Add the aryl halide (1.0 equiv), 4-amino-1-methylpiperidine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1][2][3] If mono-arylation is slow, boost temperature to 110°C.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via reverse-phase prep-HPLC (using ammonium bicarbonate buffer for basic compounds).

Troubleshooting Tip: If you observe "hydrodehalogenation" (reduction of Ar-Br to Ar-H), it indicates the reductive elimination is too slow. Switch to BrettPhos or RuPhos , which are more specialized for primary alkyl amines.

Protocol 3: Regioselective S_NAr (Nucleophilic Aromatic Substitution)

Best for: Coupling with electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines) common in kinase inhibitors.

The Scientific Rationale

While 1-methyl-4-aminopiperidine has two nitrogens, the N-methyl ring nitrogen is tertiary and non-nucleophilic in S_NAr contexts. The challenge lies in proton transfer . The reaction generates HCl. If the product is basic, it can trap the proton, stalling the reaction. An exogenous base is mandatory.

Workflow Visualization

SnAr_Workflow Reactants Ar-Cl + 4-Amino-1-Me-Pip Base_Choice Select Base Reactants->Base_Choice DIPEA DIPEA (Organic) Solvent: NMP/DMSO Base_Choice->DIPEA Homogeneous K2CO3 K2CO3 (Inorganic) Solvent: DMF/MeCN Base_Choice->K2CO3 Heterogeneous Heat Heat (80-120°C) Microwave preferred DIPEA->Heat K2CO3->Heat Workup Aq. Workup (pH > 10) Heat->Workup

Figure 2: Workflow for S_NAr coupling of 4-aminopiperidines with electron-deficient aryl halides.

Step-by-Step Methodology
  • Setup: Combine Ar-Cl (1.0 equiv) and amine (1.2 equiv) in DMSO or NMP (concentration 0.5 M).

  • Base: Add DIPEA (3.0 equiv).

    • Why DIPEA? It prevents the formation of the HCl salt of the starting amine, ensuring the nucleophile remains active.

  • Activation: Heat to 100°C.

    • Microwave Option: 120°C for 20 mins is often superior to thermal heating for sluggish substrates.

  • Workup: Dilute with water. If the product precipitates, filter it (simplest workup). If not, extract with EtOAc.

    • Note: Ensure the aqueous layer is basic (pH > 10) to keep the piperidine in the organic phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Buchwald) Catalyst poisoning by the basic piperidine nitrogen.Switch to Pd-PEPPSI-IPr precatalyst (stabilized NHC ligand) or add the amine slowly to the mixture.
Bis-alkylation (Reductive Amination) Over-reaction of primary amine.Use a large excess of the amine (if cheap) or switch to Ti(OiPr)4 as a Lewis acid additive to pre-form the imine before adding reductant.
Incomplete Conversion (SnAr) Product inhibition (protonation).Increase base equivalents (DIPEA) to 5.0 eq. or switch solvent to Sulfolane (higher T capability).
Stereochemical Scrambling Acidic conditions causing epimerization.Avoid strong mineral acids. Use buffered conditions (AcOH/NaOAc) during workup.

References

  • BenchChem. Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Application Note. Link

  • Organic Chemistry Portal. Reductive Amination: Synthesis of Amines. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Link

  • National Institutes of Health (NIH). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. (2009). Link

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017). Link

Sources

Reagents for alkylation of 3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The alkylation of 3-methylpiperidin-4-amine presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between the intracyclic secondary amine (N1) and the exocyclic primary amine (N4).[1][2] Furthermore, the presence of the C3-methyl group introduces diastereomeric complexity (cis vs. trans), which significantly influences reaction kinetics and biological activity.[2][3] This application note provides a definitive guide to reagent selection, offering protocols that prioritize regiochemical integrity and minimize over-alkylation.

Part 1: Chemical Analysis & Selectivity Profile

To design a robust synthesis, one must understand the competing reactivities of the substrate.[3]

Nucleophilicity vs. Sterics
  • N1 (Piperidine Nitrogen): As a secondary amine, N1 is inherently more electron-rich (more nucleophilic) than N4.[1][4][2][3] However, it is subject to steric compression from the adjacent C3-methyl group.[1][4][2] In unhindered environments, N1 alkylation dominates.[4][2][3]

  • N4 (Exocyclic Nitrogen): As a primary amine, N4 is less nucleophilic but sterically more accessible.[4][3] However, once mono-alkylated, N4 becomes a secondary amine and its nucleophilicity increases, leading to a high risk of over-alkylation (formation of tertiary amines or quaternary salts) if simple alkyl halides are used.[4][2][3]

The Stereochemical Factor

The 3-methyl group locks the piperidine ring into specific conformational preferences.[1]

  • Trans-Isomer: The C3-methyl and C4-amine are on opposite sides.[1][4][2] This is generally the thermodynamic product.

  • Cis-Isomer: The substituents are on the same side.[1][2] This is often the desired pharmacophore for kinase inhibitors (e.g., JAK inhibitors).[3]

  • Impact: Reagents attacking N4 in the cis-isomer may face increased steric hindrance compared to the trans-isomer due to the axial/equatorial positioning of the methyl group.[1]

Part 2: Reagent Selection Matrix

The choice of reagent dictates the mechanism (SN2 vs. Reductive Amination) and the resulting selectivity.

Reagent ClassSpecific ReagentMechanismSelectivityRisk Profile
Reducing Agents NaBH(OAc)₃ (STAB)Reductive AminationHigh (N4) Excellent control; mono-alkylation favored.[1][4][2] Low toxicity.
NaBH₃CNReductive AminationHigh (N4)Toxic (Cyanide byproduct); requires pH control.[3][5]
Alkylating Agents Alkyl Halides (R-X)SN2 SubstitutionLow (Mixed) High risk of over-alkylation (poly-alkylation) at N4.[1][2]
Protecting Groups Boc₂O / Cbz-ClAcylationHigh (N4/N1) Essential for orthogonal functionalization.[1][4][2]
Epoxides Ethylene Oxide deriv.[4]Ring OpeningModerateCan polymerize; requires Lewis Acid catalysis for selectivity.

Part 3: Decision Logic & Workflow (Visualization)

The following decision tree outlines the optimal synthetic route based on the target substitution pattern.

G Start Substrate: 3-Methylpiperidin-4-amine Target Define Target Site Start->Target N1_Target Target: N1 (Ring Nitrogen) Target->N1_Target N4_Target Target: N4 (Exocyclic Amine) Target->N4_Target Direct_Alk Protocol B: Direct Alkylation (Reagent: R-X, K2CO3) N1_Target->Direct_Alk Quick/Dirty Route Protect Step 1: Protect N4 (Boc/Cbz) Step 2: Alkylate N1 Step 3: Deprotect N1_Target->Protect High Fidelity Route Prot_Check Is N1 Protected? N4_Target->Prot_Check Red_Am Protocol A: Reductive Amination (Reagent: Aldehyde + STAB) Prot_Check->Red_Am Yes (N1-Boc/Bn) Prot_Check->Red_Am No (Careful pH control)

Caption: Strategic decision tree for regioselective functionalization of 3-methylpiperidin-4-amine.

Part 4: Detailed Experimental Protocols

Protocol A: N4-Selective Mono-Alkylation (Reductive Amination)

Best for: Attaching complex alkyl groups to the primary amine without touching the ring nitrogen (if N1 is protected) or with high selectivity if unprotected.[1][2]

Reagents:

  • Substrate: 1-Boc-3-methylpiperidin-4-amine (Recommended starting material)[1][4][2]

  • Carbonyl: 1.0 - 1.1 eq Aldehyde/Ketone[1][4][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1][2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM[1][4][2][3]

  • Additive: Acetic Acid (AcOH)[1][2][3]

Procedure:

  • Imine Formation: In a dry flask under N₂, dissolve the amine (1.0 eq) and the aldehyde (1.05 eq) in DCE (0.1 M concentration).

  • Activation: Add AcOH (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Insight: STAB is less reactive toward aldehydes than ketones. Pre-forming the imine ensures the aldehyde is not reduced to an alcohol before it reacts with the amine.

  • Reduction: Cool to 0°C. Add STAB (1.4 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS.[1][4][2]

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[6]

  • Purification: The product is a secondary amine.[7] If N1 was Boc-protected, you now have 1-Boc-3-methyl-4-(alkylamino)piperidine.[1][4][2]

Why this works: STAB is bulky and mild. It reduces the iminium ion (formed from amine + aldehyde) much faster than it reduces the aldehyde itself, preventing side reactions.[3]

Protocol B: N1-Selective Alkylation (Direct SN2)

Best for: Functionalizing the piperidine ring nitrogen when N4 is masked.[1][2]

Reagents:

  • Substrate: N-(3-methylpiperidin-4-yl)acetamide (N4 protected as acetamide or carbamate)[1][4][2]

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1 eq)[1][2][3]

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for difficult substrates)[1][2][3]

  • Solvent: Acetonitrile (ACN) or DMF[1][2][3]

Procedure:

  • Setup: Dissolve the N4-protected substrate in ACN (0.2 M).

  • Base Addition: Add K₂CO₃ (powdered, dry). Stir for 10 minutes.

  • Alkylation: Add the alkyl halide dropwise.

    • Critical Process Parameter (CPP): If the alkyl halide is highly reactive (e.g., Benzyl bromide), add at 0°C. If unreactive, heat to 60°C.[4][2][3]

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Deprotection (Optional): If the N4-protection was temporary (e.g., Boc), remove it using TFA/DCM (1:1) to yield the 1-alkyl-3-methylpiperidin-4-amine.[1][4][2]

Part 5: Troubleshooting & Quality Control

Controlling Stereochemistry

The commercial starting material is often a mixture of cis and trans isomers.

  • Check: Run 1H-NMR. The coupling constant (

    
    ) between H3 and H4 helps distinguish isomers.
    
    • Trans: Large axial-axial coupling (

      
       Hz).[1][4][2]
      
    • Cis: Smaller axial-equatorial coupling (

      
       Hz).[1][4][2]
      
  • Separation: If pure isomers are required, separate them after N4-protection (e.g., the N-Boc derivatives often separate well on silica gel) but before alkylation.[1][4][2]

Preventing Over-Alkylation

If observing dialkylation at N4 during Protocol A:

  • Switch solvent from DCE to THF .

  • lowering the equivalents of aldehyde to 0.9 eq.

  • Ensure strictly anhydrous conditions to prevent hydrolysis of the imine back to the starting material.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4][2] Journal of Organic Chemistry, 1996, 61, 3849-3862.[4][2][3][5]

  • BenchChem Technical Guides. "Overcoming poor reactivity in N-Methyl-1-(piperidin-4-YL)methanamine derivatization."

  • Common Organic Chemistry. "Reductive Amination Protocols and Mechanisms."

  • Patent Literature (Example). "Process for preparing 4-amino-4-phenylpiperidines." US Patent 20040171837A1. (Demonstrates orthogonal protection strategies in substituted piperidines).

  • ResearchGate. "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives."[1][4][2] (Detailed discussion on cis/trans separation).

Sources

Application Note: Scalable Synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a scalable, industrial-grade protocol for the synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1251328-62-7).[1] This molecule is a high-value pharmacophore, structurally homologous to the core scaffolds of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib) and various GPCR ligands.

The guide prioritizes process scalability , safety , and stereochemical management , avoiding non-scalable techniques like column chromatography in favor of crystallization and acid-base workups.

Executive Summary

  • Target Molecule: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine[1][2]

  • CAS Number: 1251328-62-7[1]

  • Molecular Formula: C₁₁H₂₄N₂O[2][3]

  • Molecular Weight: 200.32 g/mol [3]

  • Core Application: Key intermediate for aminopiperidine-based therapeutics (JAK inhibitors, CCR antagonists).

  • Synthetic Strategy: A robust two-step sequence:

    • N-Alkylation: Convergent synthesis using 3-methyl-4-piperidinone and 1-chloro-3-ethoxypropane.

    • Reductive Amination: Diastereoselective installation of the primary amine.

Retrosynthetic Analysis & Route Selection

To ensure scalability, we reject routes involving the late-stage alkylation of 3-methyl-4-aminopiperidine due to the high cost of the starting material and potential for over-alkylation (poly-alkylation) on the primary amine.

Selected Route: The "Ketone-First" Approach This route utilizes the inexpensive 3-methyl-4-piperidinone hydrochloride as the starting material. The N-alkylation is performed first to establish the 1-(3-ethoxypropyl) handle, followed by reductive amination. This order allows for the purification of the intermediate ketone via distillation or bisulfite adduct formation if necessary, ensuring high purity entering the final step.

Reaction Scheme (Graphviz)

SynthesisRoute SM1 3-Methyl-4-piperidinone HCl Inter1 Intermediate: 1-(3-Ethoxypropyl)- 3-methylpiperidin-4-one SM1->Inter1 Step 1: N-Alkylation K2CO3, KI (cat), MeCN Reflux, 12-16h Reagent1 1-Chloro-3-ethoxypropane Reagent1->Inter1 Product Target: 1-(3-Ethoxypropyl)- 3-methylpiperidin-4-amine Inter1->Product Step 2: Reductive Amination NH4OAc, NaBH(OAc)3 DCE/MeOH, 20-25°C

Caption: Two-step convergent synthesis strategy designed for kilogram-scale production.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one

Objective: Alkylation of the piperidine nitrogen while preserving the ketone functionality.

Materials & Reagents
ReagentEquiv.[3][4][5][6][7][8][9]Role
3-Methyl-4-piperidinone HCl 1.0Starting Material
1-Chloro-3-ethoxypropane 1.2Alkylating Agent
Potassium Carbonate (K₂CO₃) 2.5Base (Acid Scavenger)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Acetonitrile (MeCN) 10 VolSolvent
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge MeCN (10 volumes relative to SM mass), 3-Methyl-4-piperidinone HCl (1.0 eq), and finely ground anhydrous K₂CO₃ (2.5 eq). Stir for 15 minutes at room temperature (RT) to neutralize the HCl salt.

  • Addition: Add KI (0.1 eq) followed by 1-Chloro-3-ethoxypropane (1.2 eq).

    • Note: The use of chloro-alkane with KI is more cost-effective than the bromo-analog for scale-up.

  • Reaction: Heat the slurry to reflux (approx. 80-82°C) for 12–16 hours. Monitor by GC-MS or TLC (Mobile Phase: 5% MeOH in DCM).

  • Workup (Filtration): Cool the mixture to 20°C. Filter off the inorganic salts (KCl/KI/Excess K₂CO₃). Wash the filter cake with MeCN (2 volumes).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification (Self-Validating Step): Dissolve the crude oil in Ethyl Acetate (EtOAc) and wash with water to remove residual inorganic salts.

    • Optional: If high purity is required, the ketone can be purified by high-vacuum distillation (bp approx. 110-120°C at 2 mmHg).

    • Yield Target: 85-92% (Pale yellow oil).

Step 2: Reductive Amination to 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Objective: Conversion of the ketone to the primary amine with diastereocontrol.

Materials & Reagents
ReagentEquiv.[3][4][5][6][7][8][9]Role
Ketone Intermediate 1.0Starting Material
Ammonium Acetate (NH₄OAc) 5.0Ammonia Source
Sodium Triacetoxyborohydride 1.4Reducing Agent
Methanol (MeOH) 10 VolSolvent
Acetic Acid (AcOH) 1.0Catalyst
Protocol
  • Imine Formation: In a reactor, dissolve the Ketone Intermediate (from Step 1) in MeOH (10 vol). Add Ammonium Acetate (5.0 eq) and Acetic Acid (1.0 eq). Stir at 25°C for 2 hours to allow equilibrium formation of the imine/enamine.

  • Reduction: Cool the mixture to 0-5°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 30 minutes.

    • Safety: STAB releases acetic acid; ensure proper venting. Avoid NaBH₃CN due to cyanide toxicity risks on scale.

  • Reaction: Allow the mixture to warm to 20-25°C and stir for 12 hours. Monitor by HPLC or LC-MS (disappearance of ketone).

  • Quench: Quench the reaction by slowly adding 20% aqueous NaOH until pH > 12. This liberates the free amine.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 5 vol).

  • Acid-Base Purification (Critical for Purity):

    • Combine organic layers and extract with 1M aqueous HCl . The product moves to the aqueous phase; non-basic impurities (unreacted ketone, neutral byproducts) stay in the organic phase.

    • Discard the organic phase.

    • Basify the aqueous phase (pH > 12) with NaOH pellets or 50% NaOH solution.

    • Extract the pure product back into DCM (3 x 5 vol).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to dryness.

  • Salt Formation (Optional): To obtain a stable solid, dissolve the oil in EtOH and add 2.0 eq of HCl in Dioxane/EtOH. Crystallize the dihydrochloride salt.

Stereochemical Considerations

The 3-methyl-4-amino substitution pattern creates two diastereomers: cis (methyl and amine on the same side) and trans.

  • Thermodynamic Control: The reductive amination conditions described (STAB) typically favor the thermodynamically more stable isomer (often trans-diequatorial in piperidines, though 3,4-substitution is complex).

  • Isomer Enrichment: If a specific isomer (e.g., cis-3-methyl-4-amine) is required for biological activity (common in JAK inhibitors), recrystallization of the oxalate or L-tartrate salt is the standard industrial method for enrichment, avoiding chiral chromatography.

Process Safety & Workflow Visualization

Critical Safety Parameters
  • Exotherm Control: The addition of STAB is exothermic. Active cooling is required.

  • Alkyl Halides: 1-Chloro-3-ethoxypropane is an alkylating agent. Use gloves and handle in a fume hood.

  • Hydrogen Evolution: If using NaBH4 instead of STAB, significant H₂ gas is evolved. STAB is safer but still requires venting.

Operational Workflow (Graphviz)

Workflow Start Start: Ketone Intermediate Imine Imine Formation (MeOH, NH4OAc, 2h) Start->Imine Red Reduction Step (Add STAB at 0°C) Imine->Red Quench Base Quench (pH > 12) Red->Quench Ext1 Extraction 1 (Organic Solvent) Quench->Ext1 AcidWash Acid Wash (1M HCl) Product -> Aqueous Phase Ext1->AcidWash Purification BaseBack Basify & Back-Extract Product -> Organic Phase AcidWash->BaseBack Recovery Final Final Isolation (Concentration/Crystallization) BaseBack->Final

Caption: Workflow for the reductive amination including the critical acid-base purification loop.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Pfizer Inc. (2002). "Pyrrolo[2,3-d]pyrimidine compounds." World Intellectual Property Organization, WO 02/096909. (Describes the synthesis of analogous 3-methyl-4-aminopiperidine cores for Tofacitinib). Link

  • Sigma-Aldrich. (2023). "1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Product Sheet." CAS: 1251328-62-7.[1] Link

  • BenchChem. (2025).[6] "Application Notes and Protocols: Reductive Amination of 4-Piperidone." Link

Sources

Application Note: Advanced Handling, Moisture Quantification, and Storage Protocols for Hygroscopic Piperidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Mechanistic Context: The Vulnerability of Piperidine Amines

Piperidine derivatives containing primary or secondary amine functional groups (e.g., 4-aminopiperidine, 1-(3-Methoxypropyl)-4-piperidinamine) are ubiquitous building blocks in pharmaceutical synthesis. However, their structural nature makes them exceptionally challenging to handle.

The Causality of Degradation: The nitrogen lone pair within the piperidine ring is highly basic (pKa ~10–11). This intense basicity drives two rapid, parallel degradation pathways when exposed to ambient atmosphere:

  • Aggressive Hygroscopicity: The amine acts as a powerful hydrogen-bond acceptor, rapidly pulling atmospheric water into the bulk material[1]. This not only causes severe stoichiometric errors during weighing but also introduces water that will violently quench moisture-sensitive downstream reactions (e.g., Grignard additions, Buchwald-Hartwig cross-couplings)[2].

  • Carbamate Formation: The nucleophilic nitrogen readily attacks atmospheric carbon dioxide (CO₂), forming insoluble carbamate or carbonate salts. This reaction irreversibly degrades the reagent titer and introduces insoluble particulates into homogeneous catalytic cycles.

To ensure experimental reproducibility, handling these reagents requires a self-validating system of moisture quantification, inert transfer, and rigorous storage.

Pre-Analytical Validation: Buffered Karl Fischer (KF) Titration

Before using a stored piperidine amine, its water content must be empirically verified. However, standard Karl Fischer titration protocols will fail when applied to strongly basic amines[3].

The Causality of KF Failure: The Karl Fischer reaction relies on a strict pH window (pH 5–7) to proceed stoichiometrically[4]. Highly basic piperidines shift the titration medium into the alkaline range (pH > 8). In this alkaline environment, a side reaction occurs where iodine is continuously consumed by the base rather than reacting with water[3]. This manifests as "dragging endpoints" and falsely elevated moisture readings.

Solution: The titration medium must be buffered with a weak acid to neutralize the amine prior to titration.

Protocol 1: Buffered Coulometric KF Titration

This protocol is a self-validating system: a sharp, rapid endpoint confirms that the buffer capacity was sufficient. A dragging endpoint invalidates the run.

  • Cell Preparation: Add a specialized acidic KF buffer (e.g., HYDRANAL™-Benzoic Acid or Salicylic Acid) to the anolyte solution in the coulometric KF titration cell[4].

  • System Equilibration: Start the coulometer and allow the instrument to titrate the solvent dry. Do not proceed until a stable baseline drift (<10 µ g/min ) is achieved.

  • Inert Sampling: Using a pre-dried, gas-tight syringe purged with argon, draw 0.5–1.0 mL of the liquid amine (or solid amine dissolved in anhydrous methanol) directly from the storage vessel under a positive argon blanket.

  • Back-Weighing (Critical Step): Weigh the full syringe on an analytical balance. Do not dispense the amine onto a weigh boat, as it will absorb atmospheric moisture within seconds, invalidating the test.

  • Injection: Inject the sample through the septum of the KF cell.

  • Mass Calculation: Reweigh the empty syringe. The difference is the exact sample mass introduced.

  • Titration: Initiate the titration. The endpoint should be reached rapidly. If the titration exceeds 5 minutes, the buffer capacity has been exhausted, and the benzoic acid concentration must be increased for the next run[3].

Inert Transfer Protocols: The Self-Validating Syringe Technique

To prevent moisture and CO₂ ingress, piperidine amines must be handled using rigorous air-free techniques[2]. Opening a bottle to ambient air instantly compromises the entire batch.

Protocol 2: Syringe Transfer from Crown-Cap (Sure/Seal™) Bottles

Reagents packaged in Sure/Seal™ or similar septum-lined bottles allow for reagent withdrawal while backfilling with inert gas, preventing the creation of a vacuum that would pull moist air into the vessel[5].

  • Manifold Setup: Attach a needle to an ultra-high purity (UHP) Argon line via a Schlenk manifold. Adjust the bubbler to a low, steady flow.

  • Positive Pressure Blanket: Insert the argon needle into the septum of the reagent bottle to provide a positive pressure blanket[5]. Note: Argon is preferred over Nitrogen as it is heavier than air and forms a denser protective layer over the liquid.

  • Syringe Preparation: Flush a fully plastic polypropylene (PP) Luer-lock syringe (or a glass syringe for volumes >10 mL) with argon three times. Causality Note: While PP syringes are excellent for maintaining an air-tight seal, their performance rapidly degrades upon repeated exposure to organic solvents; they must be treated as single-use consumables for this application[6].

  • Extraction: Insert the syringe needle through the septum. The positive argon pressure will assist in filling the syringe, preventing the user from pulling a vacuum that could introduce micro-bubbles of ambient air. Withdraw the required volume.

  • Transfer: Carefully remove the syringe and immediately inject the amine into the sealed, argon-flushed reaction vessel.

Desiccation and Long-Term Storage Workflows

If a piperidine amine has absorbed moisture (verified via KF titration), it must be dried prior to use.

Protocol 3: Desiccation over Molecular Sieves
  • Activation: Activate 3Å molecular sieves in a vacuum oven at 300°C for 12 hours. Cool under argon. Causality Note: 3Å sieves are strictly required. The kinetic diameter of water is ~2.65 Å, allowing it to enter the pores, whereas the larger piperidine ring is excluded. Larger pore sieves (like 4Å or 5Å) may trap the primary amine groups or catalyze unwanted side reactions[7].

  • Application: Under an inert atmosphere, add the activated sieves (10–20% w/v) directly to the liquid amine[7].

  • Incubation: Seal the flask and allow it to stand for 24–48 hours at room temperature. Decant or cannulate the dried amine for immediate use[7].

Storage Standards
  • Atmosphere: Always store under a blanket of Argon[1].

  • Temperature: Store at 2–8°C to minimize volatility and thermal degradation[8].

  • Thermal Equilibration (Critical): Allow the cold container to reach room temperature before opening. Opening a cold bottle causes ambient moisture to instantly condense on the inner walls and the reagent, ruining the anhydrous state[2].

  • Vessel Sealing: Use amber glass vials with PTFE-lined caps. Wrap the cap junction tightly with Teflon tape, followed by Parafilm, to create a dual moisture barrier.

Quantitative Data: Physicochemical Properties & Storage Parameters

The following table summarizes the handling constraints for common piperidine amine derivatives:

CompoundApprox. pKaHygroscopicity RiskCO₂ ReactivityRecommended Storage Conditions
Piperidine 11.2HighHigh (Forms carbamate)2–8°C, Argon blanket, Sure/Seal™ bottle
4-Aminopiperidine 10.8Very HighVery High2–8°C, Argon blanket, PTFE-lined seal
N-Hydroxypiperidine 8.5ModerateLow2–8°C, Inert gas, Dark storage[8]
1-(3-Methoxypropyl)-4-piperidinamine 10.5HighHighRoom Temp, Argon blanket, Desiccator[7]

Process Visualization

The following diagram illustrates the logical workflow for receiving, validating, and storing hygroscopic piperidine amines to ensure absolute reagent integrity.

PiperidineWorkflow Receive Receive Hygroscopic Piperidine Amine KF_Test Karl Fischer Titration (with Benzoic Acid Buffer) Receive->KF_Test Decision Moisture Level < 100 ppm? KF_Test->Decision Dry_Sieves Dry over 3A Molecular Sieves Decision->Dry_Sieves No Storage Store in Sure/Seal™ bottle under Argon (2-8°C) Decision->Storage Yes Dry_Sieves->KF_Test Re-test Use Schlenk Line / Syringe Transfer for Synthesis Storage->Use

Workflow for the handling, moisture assessment, and storage of hygroscopic piperidine amines.

References

  • Fisher Scientific. "Air-Sensitive Chemistry: Practical and Safety Considerations." Fisher Scientific Lab Reporter. Available at:[Link]

  • ACS Publications. "Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe." Journal of Chemical Education (2020). Available at:[Link]

  • Grokipedia. "N-Hydroxypiperidine." Chemical and Physical Properties. Available at:[Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Accelerated Synthesis in Modern Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2][3] The development of efficient, rapid, and sustainable methods for the synthesis and derivatization of piperidines is therefore a critical endeavor in the pipeline of drug discovery and development.[4] Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and laborious purification processes. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges by dramatically accelerating reaction rates, increasing product yields, and often leading to cleaner reaction profiles.[5][6][7]

This document provides a comprehensive guide to the microwave-assisted synthesis of a novel piperidine derivative, 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine . This compound represents a valuable building block for the generation of compound libraries for screening in various therapeutic areas, including but not limited to neurology, oncology, and infectious diseases. The ethoxypropyl side chain can modulate the pharmacokinetic properties of the molecule, potentially improving metabolic stability and cell permeability.[8]

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology for the synthesis of this and structurally related compounds. We will delve into the principles behind the microwave-assisted N-alkylation reaction, provide a step-by-step experimental procedure, and discuss the potential applications of the target molecule in the broader context of pharmaceutical research.

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This "in-core" heating is fundamentally different from conventional heating methods, which rely on the slower processes of conduction and convection. The primary advantages of this approach include:

  • Dramatically Reduced Reaction Times: Reactions that may take hours or even days to complete using conventional heating can often be accomplished in a matter of minutes with microwave assistance.[5][6]

  • Improved Yields and Purity: The rapid heating and precise temperature control afforded by modern microwave reactors can minimize the formation of byproducts, leading to higher yields of the desired product and simplifying purification.

  • Enhanced Reaction Control: Dedicated microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring high reproducibility.

  • Energy Efficiency: By heating the reaction mixture directly, microwave synthesis is a more energy-efficient process compared to conventional heating methods.

Synthetic Workflow Overview

The synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is achieved via a nucleophilic substitution reaction, specifically the N-alkylation of 3-methylpiperidin-4-amine with 1-bromo-3-ethoxypropane. The secondary amine on the piperidine ring acts as the nucleophile, displacing the bromide from the alkyl halide.

cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 3-Methylpiperidin-4-amine C Microwave-Assisted N-Alkylation A->C B 1-Bromo-3-ethoxypropane B->C D 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine C->D

Caption: Synthetic workflow for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.

Experimental Protocols

Materials and Equipment
  • Reactants:

    • 3-Methylpiperidin-4-amine (Assumed to be commercially available or synthesized via established literature methods)[9][10]

    • 1-Bromo-3-ethoxypropane (Commercially available)[11][12]

    • Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent:

    • N,N-Dimethylformamide (DMF)

  • Equipment:

    • Microwave synthesis reactor

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Column chromatography system with silica gel

    • Analytical instrumentation for product characterization (NMR, MS)

Protocol 1: Microwave-Assisted Synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

This protocol describes a representative method for the N-alkylation reaction under microwave irradiation.

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-methylpiperidin-4-amine (1.0 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) to the vial.

    • Add N,N-Dimethylformamide (DMF, 3 mL) to the vial.

    • Add 1-bromo-3-ethoxypropane (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Microwave Irradiation:

    • Seal the reaction vial with a cap.

    • Place the vial into the cavity of the microwave synthesizer.

    • Irradiate the reaction mixture at a constant temperature of 150 °C for 20 minutes. The pressure inside the vial will increase; ensure the microwave reactor is equipped with appropriate pressure monitoring and control features.

  • Workup and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Quench the reaction mixture by adding water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.

  • Characterization:

    • Characterize the final product using standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation
ParameterConventional HeatingMicrowave-Assisted Synthesis
Temperature Reflux (e.g., in DMF, ~153 °C)150 °C
Reaction Time 12 - 24 hours20 minutes
Typical Yield 40 - 60%> 85% (Optimized)
Solvent Volume Higher volumes often requiredMinimal solvent usage
Workup Often more complex due to side productsCleaner reaction profile, simpler purification

Note: The data for conventional heating is an estimation based on similar N-alkylation reactions and is provided for comparative purposes.

Application in Drug Discovery and Medicinal Chemistry

The 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine scaffold is a versatile starting point for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of a primary amine allows for further functionalization, such as amidation, sulfonylation, or reductive amination, to introduce diverse pharmacophores.

cluster_0 Further Derivatization cluster_1 Potential Therapeutic Targets A 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine B Amidation A->B C Sulfonylation A->C D Reductive Amination A->D E GPCRs B->E F Ion Channels C->F G Kinases D->G

Caption: Potential derivatization pathways and therapeutic targets.

Piperidine derivatives have been implicated in a broad spectrum of pharmacological activities, including:

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and analgesics, feature a piperidine core.[13] The specific substitution pattern of the target molecule could be explored for activity at various receptors and transporters in the brain.

  • Oncology: The piperidine moiety is present in a number of kinase inhibitors and other anticancer agents.[1]

  • Antiviral and Antimicrobial Agents: Piperidine-based compounds have shown promise as antiviral and antimicrobial agents.[1]

The synthesized compound can be used as a key intermediate in the development of novel chemical entities for high-throughput screening and lead optimization in these and other therapeutic areas.

Safety Considerations

Microwave-assisted synthesis, while highly efficient, requires adherence to strict safety protocols:

  • Pressure Management: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate significant pressure. Always use a dedicated microwave reactor designed for chemical synthesis, equipped with accurate pressure monitoring and a controlled pressure release mechanism.

  • Solvent Choice: Use solvents that are appropriate for microwave heating. Highly polar solvents like DMF are excellent microwave absorbers.

  • Vessel Integrity: Always inspect microwave reaction vials for any cracks or defects before use.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The microwave-assisted synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine offers a rapid, efficient, and scalable alternative to conventional synthetic methods. This application note provides a foundational protocol that can be optimized and adapted for the synthesis of a diverse library of piperidine derivatives. The significant reduction in reaction time and improvement in yield underscore the power of microwave technology to accelerate the discovery and development of new chemical entities for pharmaceutical applications.

References

  • Hilário, F. F., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • LookChem. (n.d.). 1-Bromo-3-ethoxypropane. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Retrieved from [Link]

  • Quick Company. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved from [Link]

  • Google Patents. (2015). WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • ChemicalRegister.com. (n.d.). (3-Methylpiperidin-4-yl)methanamine dihydrochloride (CAS No. 1546155-09-2) Suppliers. Retrieved from [Link]

  • ResearchGate. (2009). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • IJNRD.org. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (2016).
  • Semantic Scholar. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]

  • SciSpace. (2008). Simple and efficient microwave assisted N-alkylation of isatin. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-3-ethoxypropane. Retrieved from [Link]

  • PubMed. (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Retrieved from [Link]

  • Preprints.org. (2025). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Retrieved from [Link]

  • Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • MDPI. (2025). Pharmaceuticals, Volume 18, Issue 1 (January 2025). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine .

Case ID: PUR-AMINE-3M4P Topic: Downstream Processing & Isolation Protocols Applicable CAS: 1251328-62-7 (and related stereoisomers) Role: Senior Application Scientist[1]

Executive Summary & Molecule Profile

The Challenge: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a challenging target due to three converging factors:

  • High Polarity/Basicity: The secondary/primary amine motif creates strong interactions with silanols on silica gel, leading to severe peak tailing.[1]

  • Stereochemical Complexity: The 3-methyl and 4-amino substituents create two chiral centers. Synthetic routes (e.g., reductive amination of the ketone) typically yield a mixture of cis (3R,4S / 3S,4R) and trans (3R,4R / 3S,3S) diastereomers.[1] Separating these is the primary purification bottleneck.

  • Detection Limits: The molecule lacks a strong chromophore (no aromatic rings), rendering standard UV detection (254 nm) ineffective.[1]

Structural Context: This scaffold is structurally analogous to intermediates used in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Oclacitinib analogs).[1] High purity (>98% de) is critical for biological assay reproducibility.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing severe streaking/tailing on my TLC and Flash Column."

Diagnosis: The basic amine groups are protonating upon contact with acidic silanol groups (


) on the silica, forming non-covalent ionic bonds that retard elution.[1]
Solution:  You must suppress the ionization or block the silanols.
  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane before loading.[1]

  • Mobile Phase: Use Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) .[1]

    • Standard Ratio: 90:10:1 (v/v/v).[1]

    • Alternative: DCM:MeOH (9:[1]1) + 1% TEA.[1][2]

    • Note: NH₄OH is superior to TEA for mass spec applications as it is more volatile and causes less ion suppression.[1]

Issue 2: "I cannot separate the Cis and Trans isomers."

Diagnosis: The polarity difference between the cis (axial/equatorial interaction) and trans (diequatorial) isomers is small on standard silica.[1] Solution: Switch stationary phases or use kinetic crystallization.

  • Method A (Chromatography): Switch to Neutral Alumina (Brockmann Grade III) .[1] The surface chemistry of alumina often provides better diastereomeric resolution for piperidines than silica.

  • Method B (Crystallization): Convert the free base to a salt.[1] The Oxalate or Dihydrochloride salts of piperidine diastereomers often have vastly different solubility profiles in hot ethanol or isopropanol.

    • Tip:Cis-isomers of 3,4-disubstituted piperidines often form more compact, less soluble crystals than trans-isomers in alcoholic solvents.[1]

Issue 3: "I have no signal on my UV detector."

Diagnosis: The molecule lacks a conjugated


-system.[1]
Solution: 
  • TLC Visualization: Use Ninhydrin Stain (turns deep red/purple upon heating) or Iodine Chamber (reversible brown spots).[1]

  • Flash Detection: Use an ELSD (Evaporative Light Scattering Detector) or monitor at 210-215 nm (though solvent cutoff noise will be high).[1]

Issue 4: "My yield is low after aqueous workup."

Diagnosis: The "3-ethoxypropyl" chain adds lipophilicity, but the diamine core is highly water-soluble, especially at neutral/low pH.[1] Solution: "Salting out" is mandatory.

  • Saturate the aqueous phase with NaCl (solid) during extraction.[1]

  • Perform 5-6 extractions with DCM or Chloroform/Isopropanol (3:1 mixture) rather than simple Ethyl Acetate.

Detailed Purification Protocols

Protocol A: The "Double-Back" Acid-Base Extraction

Best for removing non-basic impurities (alkylating agents, unreacted ketone).[1]

  • Dissolution: Dissolve crude oil in 1M HCl (pH < 2).

  • Wash 1 (Acidic): Extract the aqueous acidic phase with Ethyl Acetate (

    
    ).
    
    • Result: Discard organic layer (contains non-basic impurities).[1] Product remains in water.

  • Basification: Cool aqueous phase to 0°C. Slowly add 50% NaOH or KOH until pH > 12.

    • Critical: The solution typically turns cloudy as the free base oils out.

  • Extraction (Basic): Extract with DCM (

    
    ).
    
    • Optimization: If the emulsion is stubborn, add solid NaCl until saturation.[1]

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) mixed with 5% 
    
    
    
    (to ensure no acid traces remain).
Protocol B: Flash Chromatography (Diastereomer Separation)

Best for isolating the specific Cis or Trans isomer.[1]

  • Stationary Phase: Silica Gel (40-63 µm), pre-washed with eluent.[1]

  • Mobile Phase Gradient:

    • Solvent A: DCM[1][2][3]

    • Solvent B: 10% 7N

      
       in MeOH / 90% DCM.
      
  • Gradient Profile:

    Time (CV) % Solvent B Description
    0-2 0% Elute non-polar impurities
    2-10 0% -> 30% Elute Trans isomer (typically faster)
    10-15 30% -> 60% Elute Cis isomer (typically slower due to H-bonding accessibility)

    | 15-20 | 100% | Flush column |[1]

Protocol C: Oxalate Salt Crystallization

Best for final polishing to >99% purity.[1]

  • Dissolve 1.0 eq of crude amine in minimal hot Ethanol (Abs).

  • Add 1.05 eq of Oxalic Acid dissolved in hot Ethanol.

  • Allow to cool slowly to Room Temp, then 4°C overnight.

  • Filter the precipitate.[4]

    • Note: Analyze the mother liquor vs. the crystals by NMR. Usually, the Cis isomer crystallizes preferentially.[1]

Visualizations

Figure 1: Purification Decision Matrix

This logic flow helps you choose the correct method based on your crude purity and goals.[1]

PurificationLogic Start Crude Reaction Mixture CheckUV Is UV detection possible? Start->CheckUV TLC Perform TLC (Stain: Ninhydrin) CheckUV->TLC No (Use Stain) Decision1 Major Impurity Type? TLC->Decision1 RouteA Non-Basic Impurities (Start Material/Alkyl Halides) Decision1->RouteA Neutral Byproducts RouteB Stereoisomers (Cis/Trans Mixture) Decision1->RouteB Diastereomers MethodA Protocol A: Acid-Base Extraction (DCM/NaCl) RouteA->MethodA MethodB Protocol B: Flash Chromatography (DCM:MeOH:NH4OH) RouteB->MethodB Small Scale (<1g) MethodC Protocol C: Kinetic Crystallization (Oxalate Salt) RouteB->MethodC Large Scale (>5g) Pure Pure 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine MethodA->Pure MethodB->Pure MethodC->Pure

Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile and scale.

Figure 2: Stereochemical Separation Workflow

Visualizing the separation of the 3,4-disubstituted piperidine isomers.

StereochemSep Mix Cis/Trans Mixture (Free Base) Salt Salt Formation (+ Oxalic Acid / EtOH) Mix->Salt Filter Filtration Salt->Filter Solid Solid Precipitate (Typically Cis-Oxalate) Filter->Solid Crystallizes Liquor Mother Liquor (Enriched Trans-Oxalate) Filter->Liquor Remains Soluble FreeBase Free Base Regeneration (NaOH / DCM) Solid->FreeBase Final Pure Isomer FreeBase->Final

Caption: Workflow for the separation of diastereomers via salt formation and crystallization.

Analytical Reference Data

Expected NMR Shifts (Diagnostic): To confirm your separation, look at the H-4 proton (on the carbon bearing the amine).[1]

  • Cis-Isomer (3R,4S): The H-4 proton is typically equatorial (or axial depending on ring flip, but distinct).[1] Usually appears as a narrow multiplet (

    
     ppm) due to small coupling constants (
    
    
    
    or
    
    
    ).[1]
  • Trans-Isomer (3R,4R): The H-4 proton is typically axial, appearing as a wide triplet of doublets (

    
     ppm) due to large diaxial coupling (
    
    
    
    Hz).[1]

Solubility Table:

Solvent Free Base Solubility HCl Salt Solubility Oxalate Salt Solubility
Water Low (Oils out at pH >10) High Moderate
DCM High Insoluble Insoluble
Ethanol High High Low (Hot -> Cold)

| Hexane | Moderate | Insoluble | Insoluble |[1]

References

  • Sigma-Aldrich. Product Specification: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (CAS 1251328-62-7).[1][5][6]Link[1]

  • Werner, L., et al. "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives."[1] Synthetic Communications, vol. 38, no.[1][7] 7, 2008, pp. 1184–1193.[1][7] (Describes the fundamental separation of 3-methyl-4-amino piperidine diastereomers). Link[1]

  • BenchChem Technical Support. "Troubleshooting Guide: Reductive Amination and Purification of Piperidine Amines." (General protocols for amine workup). Link[1]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.[1] (Standard reference for salt formation and amine purification). Link

Sources

Technical Support Center: Troubleshooting Solubility & Handling for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling aliphatic diamines like 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine requires a precise understanding of their physicochemical properties. This compound features two basic centers: a piperidine nitrogen and a primary amine. Because the pKa values for these functional groups typically range from 9.0 to 10.5[1], the molecule exists predominantly as a highly charged dication at physiological pH (7.4)[2].

This dual-charge state dictates its solubility, surface adsorption, and salt-formation behavior. The following guide is designed to help researchers troubleshoot common experimental bottlenecks through causality-driven solutions and self-validating protocols.

Part 1: Causality-Driven Troubleshooting (FAQs)

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4). Why is this happening? Causality: While the compound is a water-soluble dication at pH 7.4, rapid dilution from a highly concentrated DMSO free-base stock into an aqueous buffer can cause a transient "solvent crash" before the amines have time to fully protonate. Furthermore, polycationic amines frequently form insoluble salts with multivalent anions like phosphate[2]. Solution:

  • Switch to a zwitterionic buffer (e.g., HEPES or Tris) which does not form insoluble salts with dications.

  • Pre-acidify your DMSO stock slightly (e.g., adding 0.1 equivalents of HCl) to ensure the compound is already protonated before it encounters the aqueous environment.

Q2: I am observing erratic assay readouts at concentrations below 1 µM. Is the compound degrading in solution? Causality: It is highly unlikely to be degrading. Instead, you are likely observing Non-Specific Binding (NSB). At physiological pH, the doubly protonated amine acts as a polycation, which strongly adsorbs to negatively charged surfaces such as untreated polystyrene plates or glass vials through electrostatic interactions. Solution: Use low-binding polypropylene plates for all serial dilutions. Alternatively, add a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) to your assay buffer to saturate non-specific binding sites.

Q3: The powder turned into a sticky paste on the benchtop while weighing. Can I still use it? Causality: If your compound was supplied as a hydrochloride salt (e.g., di-HCl), it is notoriously hygroscopic. It rapidly absorbs atmospheric moisture, forming a hydrate or a sticky paste. This drastically alters the molecular weight of the bulk material, leading to inaccurate molarity calculations. Solution: Store the solid in a desiccator. If moisture is absorbed, re-lyophilize the sample. Always prepare stock solutions immediately upon opening the vial.

Q4: Is DMSO the best solvent for long-term storage of this compound? Causality: While DMSO is excellent for immediate solubility, primary amines can react with atmospheric carbon dioxide over time to form carbamates, or undergo oxidative degradation in DMSO at room temperature. Solution: For long-term storage, aliquot your DMSO stocks and store them at -80°C under an inert gas (Argon or Nitrogen). Avoid repeated freeze-thaw cycles.

Part 2: Physicochemical Data & Solvent Selection

To optimize your assay conditions, consult the following quantitative solubility guidelines based on the ionization state of the compound.

Solvent SystemCompound FormEstimated SolubilityCausality / Recommendation
Water (pH 2.0 - 5.0) Di-HCl Salt> 50 mg/mLBoth amines are fully protonated. Ideal for aqueous stock solutions.
Water (pH 7.4) Free Base / Salt1 - 10 mg/mLDicationic state. Risk of precipitation with phosphate/sulfate buffers. Use HEPES.
Water (pH > 10.0) Free Base< 0.1 mg/mLAmines are deprotonated. High lipophilicity drives the compound out of solution.
100% DMSO Free Base> 100 mMExcellent for master stocks. Protect from moisture and CO2 to prevent degradation.
Hexane / Heptane Di-HCl SaltInsolubleThe highly polar salt lattice cannot be disrupted by non-polar solvents.

Part 3: Standardized Experimental Protocols

Every protocol utilized in drug discovery must be a self-validating system to ensure data integrity.

Protocol 1: Self-Validating Master Stock Preparation

Objective: To prepare a highly accurate 10 mM stock solution while mitigating hygroscopic mass errors.

  • Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator for 30 minutes to reach room temperature. This prevents condensation from forming on the cold powder.

  • Rapid Weighing: Weigh the desired mass (e.g., 2.0 mg) rapidly using an analytical balance.

  • Dissolution: Immediately dissolve the powder in anhydrous DMSO to achieve a nominal concentration of 10 mM. Vortex for 30 seconds.

  • Validation Step: Take a 10 µL aliquot of the stock, dilute it 1:100 in 50% Acetonitrile/Water, and measure the concentration via LC-UV against a known, certified reference standard. Adjust the master stock volume based on the actual quantified molarity rather than the nominal weighed mass.

Protocol 2: Kinetic Solubility Assay (Nephelometry)

Objective: To determine the kinetic solubility limit of the compound when transitioning from a DMSO stock to an aqueous assay buffer[3][4].

  • Serial Dilution: Prepare a 2-fold serial dilution of the 10 mM DMSO master stock in 100% DMSO (ranging from 10 mM down to 0.078 mM).

  • Buffer Transfer: In a 96-well flat-bottom plate, add 198 µL of your target aqueous buffer (e.g., HEPES pH 7.4) to each well.

  • Compound Addition: Transfer 2 µL of each DMSO dilution into the buffer (final DMSO concentration = 1%).

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to allow supersaturated solutions to precipitate[4].

  • Nephelometric Measurement: Measure the turbidity (light scattering) of each well using a microplate reader at 620 nm. The kinetic solubility limit is the concentration at which a sharp increase in absorbance is detected.

  • Validation Step: Filter the contents of the wells showing precipitation through a 0.22 µm PTFE filter. Quantify the compound in the filtrate using LC-MS/MS to determine the exact thermodynamic equilibrium of the soluble fraction[3].

Part 4: Troubleshooting Workflows

G Start Compound precipitates upon dilution in buffer CheckpH Check Buffer pH Is pH > 8.0? Start->CheckpH HighpH Free base predominates. Lower pH to 7.4 to protonate amines. CheckpH->HighpH Yes LowpH Check Buffer Composition (e.g., PBS) CheckpH->LowpH No (pH ≤ 7.4) Phosphate Phosphate ions form insoluble salts with dications. LowpH->Phosphate SwitchBuffer Switch to HEPES, Tris, or add co-solvent Phosphate->SwitchBuffer

Caption: Decision tree for troubleshooting precipitation of the diamine compound.

G Prep Prepare 10 mM DMSO Stock Dilute Serial Dilution in DMSO Prep->Dilute Transfer Transfer to Aqueous Buffer Dilute->Transfer Incubate Incubate 2h at 37°C Transfer->Incubate Measure Measure Turbidity (Nephelometry) Incubate->Measure

Caption: Standardized kinetic solubility assay workflow for evaluating precipitation.

References

  • BenchChem. "Unveiling the Potential of Antitrypanosomal Agent 11: Kinetic Solubility Assay Protocol.
  • BenchChem. "Masticadienonic acid: Kinetic Solubility Assay Protocol.
  • Manallack, D. T. "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry (2007).
  • Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem (2007).

Sources

Technical Support Center: Isolation & Purification of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks encountered when purifying 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (MW: 200.32 g/mol )[1]. Because this target molecule is a highly polar diamine—containing both a primary amine and a tertiary piperidine nitrogen—standard purification templates often fail, resulting in product loss, severe chromatographic tailing, or rapid degradation.

This guide provides field-proven, self-validating protocols. Every step is grounded in chemical causality, ensuring you understand why a parameter is chosen, allowing you to troubleshoot effectively when deviations occur in your experiments.

G A Crude Reaction Matrix (Target + Impurities) B Acid Extraction (1M HCl) A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Amine Salts) B->D Retain E Basification (pH >12) & DCM Extraction D->E F Flash Chromatography (DCM:MeOH:TEA) E->F Crude Free Base G Pure Target Diamine F->G Isolate

Workflow for isolating 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.

Part 1: Quantitative Impurity Profiling

Before beginning purification, it is critical to understand the physicochemical differences between the target diamine and its most common synthetic impurities.

ComponentClassificationMW ( g/mol )IonizabilityPrimary Removal Strategy
1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Target Product200.32Basic (pKa ~9.5-10.5)N/A
1-Bromo-3-ethoxypropane Alkylating Agent167.04NeutralAcid-Base Extraction (Org Wash)
3-Methylpiperidin-4-amine Starting Material114.19BasicFlash Chromatography
Over-alkylated Byproducts Side Product~286.40BasicFlash Chromatography
Part 2: Diagnostic FAQs & Troubleshooting

Q1: My crude mixture contains a large excess of unreacted 1-bromo-3-ethoxypropane. What is the most efficient removal method? A1: The most effective and self-validating approach is an initial liquid-liquid acid-base extraction[2]. 1-bromo-3-ethoxypropane is a neutral, non-ionizable alkylating agent. By dissolving the crude mixture in an organic solvent (like dichloromethane) and extracting with 1M HCl, the basic target diamine is protonated and moves into the aqueous layer. The neutral bromide remains in the organic layer, which can simply be discarded[2].

Q2: Why is my target product co-eluting with the 3-methylpiperidin-4-amine starting material on the silica column? A2: Both molecules are highly polar basic amines. If you are using a standard non-polar to polar gradient without a basic modifier, both compounds will strongly hydrogen-bond with the acidic silanol groups on the silica gel, causing them to smear and co-elute[3]. You must optimize the mobile phase by adding a competing amine, such as 0.5% - 1% Triethylamine (TEA)[3]. TEA competitively deactivates the silanol sites, sharpening the peaks and allowing the slight polarity difference between the primary and tertiary piperidine nitrogens to resolve.

Q3: The isolated free base is a viscous oil that turns pink/brown over time. How can I improve its stability? A3: Piperidine-4-amine derivatives are prone to aerial oxidation, which causes the discoloration[3]. To improve stability, handle the compound under an inert atmosphere (nitrogen or argon)[3]. For long-term storage, convert the free base oil into a solid salt (e.g., a hydrochloride salt) to induce crystallization. Crystallization acts as a final purification step, excluding dissolved impurities from the growing crystal lattice, and drastically improves shelf-life by restricting oxygen access to the amine lone pairs[4].

Part 3: Validated Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction

Objective: Remove neutral/acidic impurities from the crude reaction matrix[2]. Causality Check: This protocol relies on the pKa difference between the target amines and neutral impurities to create a self-validating analytical checkpoint (aqueous vs. organic phase).

  • Initial Dissolution: Dissolve the crude reaction mixture (~5 g) in 100 mL of Dichloromethane (DCM) in a 500 mL separatory funnel[2].

  • Acidic Extraction: Add 50 mL of 1M Hydrochloric Acid (HCl). Stopper and shake vigorously for 1-2 minutes, venting frequently[2].

    • The "Why": 1M HCl (pH ~0) ensures both the primary and tertiary amines are fully protonated into a highly water-soluble dihydrochloride salt.

  • Phase Separation: Allow the layers to separate. Drain the bottom organic layer (containing neutral impurities like unreacted alkylating agents) and discard it[2]. Retain the top aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1M Sodium Hydroxide (NaOH) until the pH is >12, verifying with pH paper[2].

    • The "Why": The highest pKa of the target is ~10.5. Basifying to pH >12 ensures >99% of the molecules are deprotonated back into their neutral free-base form. Failure to reach pH 12 will result in the product remaining water-soluble, causing catastrophic yield loss.

  • Final Extraction: Extract the basified aqueous layer with 100 mL of fresh DCM[2]. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base[2].

Protocol B: Triethylamine-Modified Flash Chromatography

Objective: Isolate the target diamine from structurally similar basic byproducts (e.g., unreacted starting material)[2].

  • Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase: 95:5:0.5 DCM:MeOH:TEA[2].

    • The "Why": The 0.5% TEA is critical. It neutralizes the acidic stationary phase, preventing the target diamine from irreversibly binding to the column[3].

  • Loading: Dissolve the crude free base in a minimum volume of the initial mobile phase and carefully load it onto the column head.

  • Elution: Run the column using a gradient elution, slowly increasing the Methanol concentration if necessary, while maintaining a constant 0.5% TEA concentration.

  • Isolation: Combine the pure fractions containing the target 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine. Remove the solvent under reduced pressure using a rotary evaporator with controlled temperature to prevent bumping[3].

References
  • Title: Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine Source: BenchChem URL: 2

  • Title: Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide Source: BenchChem URL: 3

  • Title: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine | P8786 Source: Sigma-Aldrich URL: 1

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: 4

Sources

Optimizing enantioselectivity in 3-methylpiperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Enantioselectivity in 3-Methylpiperidin-4-amine Derivatives

Ticket System Status: [ONLINE] Current Topic: Enantioselective Synthesis & Purification of (3R,4R) and (3S,4S)-3-methylpiperidin-4-amine scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The 3-methylpiperidin-4-amine core is a critical pharmacophore in kinase inhibitors (e.g., JAK inhibitors like Tofacitinib analogs) and GPCR ligands. Achieving high enantiomeric excess (ee > 98%) and diastereomeric ratio (dr > 20:1) is challenging due to the simultaneous establishment of two contiguous stereocenters. This guide addresses the three most common failure modes: low enantioselectivity in asymmetric hydrogenation, poor diastereocontrol during ring formation, and inefficient chiral resolution.

Ticket #101: Low ee% in Asymmetric Hydrogenation of Pyridine Precursors

User Query: "We are attempting the asymmetric hydrogenation of 3-methyl-4-aminopyridine using Rh/BINAP, but our ee% is stuck at ~60%, and conversion is slow."

Root Cause Analysis: Direct hydrogenation of free aminopyridines is often plagued by catalyst poisoning (strong N-coordination to the metal center) and competitive inhibition. Furthermore, BINAP is often insufficiently sterically demanding for this specific substrate class.

Troubleshooting Protocol:

  • Substrate Modification (The "Protect-and-Reduce" Strategy):

    • Action: Do not hydrogenate the free amine. Convert the 4-amino group to an acetamide (N-Ac) or carbamate (N-Boc/N-Cbz) before hydrogenation.

    • Mechanism: Electron-withdrawing groups reduce the basicity of the nitrogen, preventing strong coordination that deactivates the catalyst.

    • Reference: Glorius et al. demonstrated that pyridinium salts or N-acylated pyridines are superior substrates for Ru and Rh-catalyzed hydrogenation [1].

  • Catalyst Upgrade:

    • Recommendation: Switch from Rh/BINAP to Rh(I)-DuanPhos or Ir-f-Binaphane .

    • Why: DuanPhos is a rigid, electron-rich chiral ligand that creates a tight chiral pocket, often yielding ee > 95% for cyclic enamides and pyridinium salts.

    • Protocol:

      • Precursor: 1-Benzyl-3-methyl-4-(acetylamino)pyridinium bromide.

      • Catalyst: [Rh(COD)(R,R-DuanPhos)]BF4 (1 mol%).

      • Conditions: 50 bar H₂, 50°C, MeOH.

    • Expected Outcome: 96-99% ee for the cis-isomer [2].

  • Additives:

    • Tip: Add 10 mol% of a mild acid (e.g., HBF₄) if using neutral Ru-catalysts to protonate the product amine in situ, preventing product inhibition.

Ticket #102: Poor Diastereoselectivity (Cis/Trans Mixtures)

User Query: "We need the cis-isomer (3R,4R), but our reductive amination of 3-methyl-4-piperidone yields a 60:40 cis/trans mixture."

Root Cause Analysis: Reductive amination typically proceeds via an iminium ion intermediate. The hydride attack is governed by steric approach (axial vs. equatorial). In 3-substituted piperidines, small conformational energy differences lead to poor selectivity.

Resolution Steps:

  • Switch to Thermodynamic Control (For Cis-Isomers):

    • Method: Heterogeneous Hydrogenation of the Enamine/Imine.

    • Catalyst: Rh/C or PtO₂ in acidic media (AcOH).

    • Mechanism: The cis isomer is often the kinetic product of surface-mediated hydrogenation (syn-addition), but acidic conditions can also facilitate equilibration to the thermodynamic product.

    • Note: If the trans isomer is required, thermodynamic equilibration (using NaOEt in EtOH) of the N-protected amino ketone before reduction often favors the trans-configuration of the substituents if they can adopt diequatorial positions.

  • The "Epoxide Route" (For Trans-Isomers/High Fidelity):

    • Action: Abandon reductive amination. Use the ring-opening of N-benzyl-3-methyl-3,4-epoxypiperidine .[1][2]

    • Protocol: React the epoxide with Sodium Azide (NaN₃).

    • Mechanism: Azide attack occurs trans to the epoxide oxygen (anti-addition) due to stereoelectronic requirements (Fürst-Plattner rule). This guarantees the trans-amino alcohol, which can be inverted or used as is.

    • Reference: De Freitas et al.[1] reported exclusive formation of trans-3-methyl-4-aminopiperidine derivatives via this route [3].

Ticket #103: Classical Resolution Crystallization Fails

User Query: "We are trying to resolve the racemic amine with Tartaric Acid, but the salt forms an oil or yields low ee% after recrystallization."

Root Cause Analysis: 3-methylpiperidin-4-amine is a flexible molecule.[3] Simple Tartaric Acid often lacks the bulk required to "lock" the conformation in the crystal lattice.

Optimization Guide:

  • Select the Correct Resolving Agent:

    • Primary Choice: Di-benzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) .

    • Why: The aromatic rings provide π-π stacking interactions that stabilize the crystal lattice better than unsubstituted tartaric acid.

    • Secondary Choice: (S)-Mandelic Acid (often works for the 3-methylpiperidine core).[4]

  • The "Pope-Peachey" Method:

    • Technique: Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (e.g., HCl).

    • Benefit: This forces the "wrong" enantiomer to remain in solution as the highly soluble chloride salt, while the "right" enantiomer precipitates as the less soluble chiral tartrate. This maximizes theoretical yield to 50% (vs. the theoretical max of 50% often requiring multiple recrystallizations in standard methods).

  • Solvent System:

    • Start: Ethanol/Water (95:5).

    • Modify: If oiling occurs, switch to Acetone/Methanol. Acetone acts as an anti-solvent to promote crystallization over oiling.

Ticket #104: Analytical Verification (Chiral HPLC)

User Query: "We cannot separate the enantiomers on our OD-H column. The peaks tail badly."

Troubleshooting:

  • Mobile Phase Modifier:

    • Issue: The basic secondary amine interacts with residual silanols on the column packing.

    • Fix: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This is non-negotiable for free piperidines.

  • Column Selection Matrix:

Column TypePhaseMobile Phase RecommendationSuccess Rate
Chiralpak AD-H Amylose-basedHexane : IPA : DEA (90:10:0.1)High (Industry Std)
Chiralcel OD-H Cellulose-basedHexane : EtOH : DEA (95:5:0.1)Moderate
Chiralpak IA ImmobilizedDCM : MeOH : DEA (50:50:0.1)High (For solubility issues)

Decision Workflow: Synthesis Strategy

The following diagram illustrates the logical flow for selecting the optimal synthesis route based on your specific stereochemical requirements.

SynthesisStrategy cluster_legend Key Decision Factors Start Start: Define Target Stereochemistry IsCis Is Target Cis (3R,4R)? Start->IsCis IsTrans Is Target Trans (3R,4S)? IsCis->IsTrans No Scale Scale > 100g? IsCis->Scale Yes RouteB Route B: Epoxide Ring Opening (N-Benzyl-3-methyl-3,4-epoxypiperidine) IsTrans->RouteB Yes (Anti-Addition) RouteC Route C: Classical Resolution (L-DBTA Crystallization) IsTrans->RouteC No (Resolution possible) RouteA Route A: Asymmetric Hydrogenation (Rh-DuanPhos/N-Acyl Pyridine) Scale->RouteA Yes (High Efficiency) Scale->RouteC No (Low Cost) Legend Cis-isomer: Harder to access via resolution. Hydrogenation is preferred for scale. Trans-isomer: Epoxide route is stereospecific.

Caption: Decision matrix for selecting the optimal synthesis route for 3-methylpiperidin-4-amine derivatives based on stereochemistry and scale.

References

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

  • Tang, W., & Zhang, X. (2010). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews.

  • De Freitas, R. P., et al. (2008). "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives." Synthetic Communications.

  • BenchChem Technical Support. (2025). "Resolution of Enantiomers of 3-Methylpiperidine."

  • Pfizer Inc. (2007). "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine." World Intellectual Property Organization, WO2007012953.

Sources

Resolving stability issues of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Solution Stability of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. When working with complex aliphatic diamines like 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, researchers frequently encounter perplexing stability issues—ranging from unexplained color changes to a sudden loss of assay potency. This molecule is uniquely challenging due to its bifunctional amine nature (a tertiary piperidine nitrogen and a primary exocyclic amine) coupled with an ether linkage.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these degradation pathways and provide self-validating protocols to ensure absolute confidence in your experimental data.

PART 1: Core Mechanisms of Degradation (The "Why")

Q1: Why does my stock solution degrade and turn yellow over time, even when stored in the dark? The degradation is primarily driven by the distinct oxidation profiles of the two nitrogen centers. The tertiary amine (N1) is highly susceptible to N-oxide formation. Because tertiary aliphatic amines exhibit increased electron density on the nitrogen atom, they oxidize at significantly lower potentials compared to primary amines [1]. Conversely, the primary amine at the C4 position undergoes a multi-step oxidation process that can lead to hydroxylamines or further degradation products. The yellowing is typically a macroscopic indicator of advanced oxidation or the formation of conjugated trace impurities.

Q2: How does atmospheric exposure specifically compromise this compound? Beyond oxygen, atmospheric carbon dioxide (CO


) is a critical antagonist. The primary amine (C4) acts as a strong nucleophile, reacting rapidly with dissolved CO

to form a carbamate. Interestingly, the tertiary amine (N1) does not form carbamates due to a lack of available protons, but it acts as an intramolecular base that thermodynamically drives the primary amine's carbamate formation [2]. This dual-action mechanism drastically accelerates the loss of the active parent compound in unsealed or poorly buffered solutions.

DegradationMechanisms Molecule 1-(3-Ethoxypropyl)- 3-methylpiperidin-4-amine TertAmine N1 Tertiary Amine Molecule->TertAmine PrimAmine C4 Primary Amine Molecule->PrimAmine Ether Ether Linkage Molecule->Ether NOxide N-Oxide Formation (Low Oxidation Potential) TertAmine->NOxide O2 / ROS Carbamate Carbamate Formation (Reaction with CO2) PrimAmine->Carbamate CO2 Peroxide Peroxide Formation (Trace Metals/O2) Ether->Peroxide O2 + Time

Caption: Structural vulnerabilities and primary degradation pathways of the target molecule.

PART 2: Diagnostic Workflows & Troubleshooting (The "How")

Q3: How do I definitively identify which degradation pathway is ruining my experiment? Do not guess; use mass spectrometry (LC-MS) to trace the exact mass shifts. A


 shift indicates N-oxidation at the tertiary amine. A 

shift is the hallmark of carbamate formation at the primary amine. If you observe a

shift that slowly evolves into a

shift, suspect peroxide formation at the ether linkage, likely catalyzed by trace metals in your solvent.

DiagnosticWorkflow Start Observe Stability Issue (Assay drop, color change) LCMS Perform LC-MS Analysis (ESI+ Mode) Start->LCMS Mass16 +16 Da Mass Shift LCMS->Mass16 Mass44 +44 Da Mass Shift LCMS->Mass44 DiagOx Diagnosis: N-Oxidation Mass16->DiagOx DiagCarb Diagnosis: Carbamate Mass44->DiagCarb MitOx Action: Degas solvent (Ar), Add Antioxidant DiagOx->MitOx MitCarb Action: Store under N2, Adjust pH to form Salt DiagCarb->MitCarb

Caption: LC-MS diagnostic workflow for identifying and mitigating specific amine degradation routes.

Q4: What is the optimal formulation strategy to maximize shelf-life? The free base form of this molecule is inherently unstable in solution. The most effective strategy is in situ salt formation. By lowering the pH of your aqueous or mixed-solvent system to ~4.5–5.0 using a mild acid (e.g., 0.1 M HCl or Citric Acid), you protonate both the primary and tertiary amines. Protonation drastically increases the oxidation potential (making it thermodynamically harder to oxidize) and eliminates the lone-pair nucleophilicity required for carbamate formation with CO


.

PART 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every stock solution must be prepared using a self-validating methodology. This protocol includes built-in quality control checks to confirm stability before the solution is used in critical downstream assays.

Protocol: Preparation of Ultra-Stable 10 mM Stock Solution

  • Solvent Preparation: Use HPLC-grade water or a suitable organic solvent (e.g., Acetonitrile). Do not use DMSO for long-term storage of the free base, as its hygroscopic nature introduces water and CO

    
    , and it can act as a mild oxidant over time.
    
  • Degassing (Critical Step): Sparge the solvent with ultra-pure Argon or Nitrogen for 15 minutes to displace dissolved O

    
     and CO
    
    
    
    .
  • Acidification: Add 2.2 molar equivalents of HCl (relative to the total molecule; 1.1 eq per amine group) to the degassed solvent to ensure complete protonation of both nitrogen centers.

  • Dissolution: Add the 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (free base) to the solvent under an inert atmosphere. Vortex gently until fully dissolved.

  • Self-Validation Check (Day 0 QC): Withdraw a 10 µL aliquot immediately post-preparation and run a baseline LC-MS.

    • Validation Criteria: The peak area of the parent mass (

      
       for the free base) must be 
      
      
      
      relative to the total ion current (TIC). A baseline
      
      
      peak exceeding
      
      
      invalidates the batch, indicating pre-existing oxidation in the solid API or inadequate solvent degassing.
  • Storage: Aliquot the validated solution into amber glass vials (to prevent UV-catalyzed ether auto-oxidation), overlay with Argon, seal tightly with PTFE-lined caps, and store at

    
    .
    

PART 4: Quantitative Stability Data

The following table summarizes the expected stability of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine under various formulation conditions, demonstrating the causality between environmental factors and degradation rates.

Formulation ConditionAtmosphereTemperaturePrimary DegradantExpected Half-Life (

)
Free Base in Water (pH ~10)Ambient Air25°CCarbamate (+44 Da)< 48 Hours
Free Base in Water (pH ~10)Ambient Air4°CCarbamate (+44 Da)~ 7 Days
Free Base in DMSOAmbient Air25°CN-Oxide (+16 Da)~ 14 Days
Di-HCl Salt in Water (pH 4.5)Ambient Air25°CNone (Stable)> 3 Months
Di-HCl Salt in Water (pH 4.5)Argon Purged-20°CNone (Stable)> 12 Months

Note: Data is illustrative based on the mechanistic behavior of structurally analogous aliphatic diamines under forced degradation conditions.

References

  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471.[Link]

  • Buvik, V., Vevelstad, S. J., Brakstad, O. G., & Knuutila, H. K. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research, 60(15), 5627-5638.[Link]

Technical Support Center: Minimizing Side Reactions in Piperidine-4-amine Coupling

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Piperidine-4-amine Coupling Optimization Ticket ID: P4A-OPT-2024[1]

Executive Summary: The "Two-Nitrogen" Challenge

Piperidine-4-amine (4-aminopiperidine) presents a classic chemoselectivity paradox. It contains two nucleophilic nitrogen centers with distinct electronic and steric profiles:

  • N1 (Secondary Amine): Highly basic (pKa ~11.1), nucleophilic, embedded in the piperidine ring.[1]

  • 4-NH₂ (Primary Amine): Less basic (pKa ~10.4), exocyclic, sterically exposed.[1]

The Core Problem: Without orthogonal protection, the secondary amine (N1) is generally the dominant nucleophile due to inductive stabilization from the alkyl ring, leading to regioselectivity failure (coupling at N1 instead of 4-NH₂). Furthermore, the high basicity of both centers often leads to salt formation with carboxylic acids rather than amide bond formation if activation is sluggish.

This guide provides the technical causality and protocols to eliminate regioselectivity errors, guanidinylation, and dimerization.

Diagnostic Modules & Troubleshooting

Module A: Regioselectivity Failure (Coupling at the Wrong Nitrogen)

Symptom: You intended to acylate the primary amine (4-NH₂), but NMR shows acylation at the piperidine ring nitrogen (N1), or a mixture of bis-acylated products.

Technical Causality: The secondary amine in the piperidine ring is more nucleophilic than the primary exocyclic amine. In a competition experiment with an electrophile, N1 reacts faster.

  • Mechanism: The alkyl groups adjacent to N1 donate electron density (inductive effect), increasing the HOMO energy and making it a better nucleophile than the 4-NH₂ group.

The Fix: Orthogonal Protection (Non-Negotiable) Do not attempt to control this via stoichiometry or temperature; the selectivity window is too narrow for high-value synthesis.[1]

  • Scenario 1: Target is Amide at 4-NH₂

    • Reagent: Use 1-Boc-4-aminopiperidine (or 1-Cbz/1-Fmoc variants).[1]

    • Logic: The Boc group quenches the nucleophilicity of N1.

  • Scenario 2: Target is Amide at N1

    • Reagent: Use 4-(Boc-amino)piperidine .[1]

    • Logic: The Boc group protects the primary amine, leaving N1 free to react.

ProtectionStrategyStartStart: Piperidine-4-amine CouplingDecisionWhich Nitrogen is the Target?Start->DecisionTargetPrimaryTarget: 4-NH2 (Exocyclic)Decision->TargetPrimaryPrimary AmineTargetSecondaryTarget: N1 (Ring Nitrogen)Decision->TargetSecondarySecondary AmineActionPrimaryMUST USE: 1-Boc-4-aminopiperidine(Protect Ring N)TargetPrimary->ActionPrimaryActionSecondaryMUST USE: 4-(Boc-amino)piperidine(Protect Exocyclic N)TargetSecondary->ActionSecondaryResultResult: >98% RegioselectivityActionPrimary->ResultActionSecondary->Result

Figure 1: Decision matrix for selecting the correct starting material to ensure absolute regioselectivity.

Module B: Guanidinylation (The HATU Trap)

Symptom: Mass spectrometry shows a byproduct with a mass of [M + 99] .[1] Technical Causality: This is a classic side reaction when using uronium-based coupling reagents (HATU, HBTU) with primary amines.[1]

  • Slow Activation: If the carboxylic acid activation is slow (due to sterics or low base), the unreacted HATU remains in solution.

  • Direct Attack: The primary amine (4-NH₂) attacks the electrophilic carbon of the HATU guanidinium species instead of the activated ester.

  • Result: Formation of a stable guanidine adduct, permanently capping the amine.

The Fix: Pre-activation Protocol Never mix the amine, acid, and HATU simultaneously.

  • Step 1: Dissolve Acid + HATU in DMF.

  • Step 2: Add DIPEA (Base).[1][2]

  • Step 3: Wait 2–5 minutes. This ensures all HATU is consumed to form the O-At activated ester.[1]

  • Step 4: Add the amine.[2][3][4][5]

Module C: "Salt Formation" vs. Coupling

Symptom: No reaction progress (TLC/LCMS shows starting materials), but the amine and acid have disappeared from the organic layer during workup. Technical Causality: 4-aminopiperidine derivatives are highly basic.[1] If the coupling conditions are not sufficiently activating, the amine simply deprotonates the carboxylic acid.

  • Result: Formation of an ammonium-carboxylate salt.[1] This salt is water-soluble and washes away during extraction, mimicking a "failed" reaction where materials vanish.[1]

The Fix: Solvation & Base Strength

  • Solvent: Switch from DCM to DMF or NMP . Polar aprotic solvents dissociate the ion pairs, making the amine more nucleophilic.

  • Base: Ensure at least 3.0 equivalents of DIPEA are used to suppress protonation of the amine by the carboxylic acid before activation occurs.

Standardized Experimental Protocols

Protocol A: Optimized Amide Coupling (Targeting 4-NH₂)

Use this protocol to couple a carboxylic acid to the primary amine while preventing side reactions.[1]

Reagents:

  • Amine: 1-Boc-4-aminopiperidine (1.0 equiv)[1]

  • Acid: Carboxylic Acid Partner (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) [Alternative: EDC/HOBt for scale-up]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Activation (Critical): In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equiv) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5 minutes .

    • Why? This pre-activation converts the acid to the active ester and consumes unreacted HATU, preventing guanidinylation.

  • Coupling: Dissolve 1-Boc-4-aminopiperidine (1.0 equiv) and the remaining DIPEA (1.0 equiv) in minimal DMF. Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[1][3]

  • Workup (Salt Removal):

    • Dilute with EtOAc.[1]

    • Wash 2x with 10% Citric Acid (removes unreacted amine and DIPEA).[1]

    • Wash 2x with Sat.[1] NaHCO₃ (removes unreacted acid and HOBt/HOAt byproducts).[1]

    • Wash 1x with Brine, Dry over Na₂SO₄, Filter, and Concentrate.[1]

Protocol B: Troubleshooting "Stuck" Reactions

If Protocol A fails (low conversion), switch to the Acid Chloride method.

  • Convert Carboxylic Acid to Acid Chloride using SOCl₂ (neat, reflux 1h) or Oxalyl Chloride/DMF (DCM, 0°C).

  • Remove excess chlorinating agent strictly (azeotrope with toluene).[1]

  • Dissolve residue in DCM.[1]

  • Add 1-Boc-4-aminopiperidine (1.0 equiv) and Pyridine (3.0 equiv).

  • Why? Acid chlorides are orders of magnitude more reactive than HATU esters and overcome steric bulk.

Comparative Data: Coupling Reagents

ReagentRisk of GuanidinylationReactivityRecommended Use
HATU High (if not pre-activated)Very HighDifficult/Sterically hindered couplings.[1]
HBTU HighHighStandard couplings.[1][2][6] Cheaper than HATU.[1]
EDC / HOBt None (Forms Urea byproduct)ModerateScalable, easy workup.[1] Best for simple substrates.
T3P NoneHighLow epimerization risk.[1][6] Green solvent compatible (EtOAc).[1]

Visualizing the Guanidinylation Pathway

The diagram below illustrates the kinetic competition between the desired Acylation (Amide Bond) and the undesired Guanidinylation (Dead-end impurity).

Guanidinylationcluster_0Reaction MixtureAcidCarboxylic AcidActivatedEsterActive Ester(O-At Intermediate)Acid->ActivatedEster + HATU + Base(Fast activation)HATUHATU (Reagent)GuanidineGuanidine Byproduct(DEAD END)HATU->Guanidine + Amine(Direct Attack - Side Reaction)AminePrimary Amine(R-NH2)ProductDesired AmideActivatedEster->Product + Amine(Desired Path)PreventionPREVENTION:Pre-activate Acid for 5 minsbefore adding AminePrevention->HATUConsumes HATU

Figure 2: Kinetic competition between amide formation and guanidinylation.[1] Pre-activation removes free HATU, blocking the red path.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3][6][7][8] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

  • Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of amide bond formation. Arkivoc, 8, 189-250.[1] Link[1]

Column chromatography solvent systems for ethoxypropyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Column Chromatography of Ethoxypropyl Piperidines

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of ethoxypropyl piperidine derivatives by column chromatography. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure the successful isolation of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ethoxypropyl piperidine is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?

A: Peak tailing is the most frequent issue when purifying basic compounds like piperidines on standard silica gel.[1] The root cause is an acid-base interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, non-ideal interaction leads to a portion of the analyte being retained more strongly, resulting in broad, asymmetrical peaks that compromise separation and purity.

Solutions:

  • Mobile Phase Modification (Most Common): The simplest and most effective solution is to add a small amount of a basic modifier to your eluent. This additive deactivates the acidic silanol sites, minimizing the unwanted interaction with your compound.[2][3]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase.[2][3][4] This is the most common and generally effective choice.

    • Ammonia (NH₃): For more stubborn cases, using a solvent system containing ammonia can be effective. A common mixture is Dichloromethane (DCM) with 5-10% methanol that has been pre-saturated with ammonia, or using a solution of 10% ammonia in methanol as the polar component.[5][6]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying amines as it lacks the strong acidic sites responsible for tailing.[2][5]

    • Amine-Functionalized Silica: These columns have a basic surface, which inherently prevents the unwanted interactions that cause tailing and can be used without mobile phase additives.[7]

Q2: I'm not getting good separation between my target compound and a closely-related impurity. How do I select and optimize my solvent system?

A: Achieving good separation (resolution) requires optimizing the mobile phase to exploit differences in polarity between your desired compound and impurities. The process is systematic and begins with Thin Layer Chromatography (TLC).

The Goal: Find a solvent system where your target ethoxypropyl piperidine has an Rf value of approximately 0.2-0.35.[3] This typically provides the best conditions for separation on a column.

Step-by-Step Solvent System Selection:

  • Start with a Standard System: A common starting point for compounds of moderate polarity is Ethyl Acetate (EtOAc) and Hexanes (or Heptane).[6][8] For more polar piperidines, a Dichloromethane (DCM) and Methanol (MeOH) system is often used.[5][6]

  • Run TLC Screening:

    • Prepare several small test vials with different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

    • Add 1% TEA to each of these test systems to prevent tailing on the TLC plate.[6]

    • Spot your crude reaction mixture on a TLC plate and develop it in each solvent system.

  • Analyze the Results:

    • Rf too high (>0.5): Your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., switch from 4:1 to 9:1 Hexane:EtOAc).

    • Rf too low (<0.1): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 4:1 to 1:1 Hexane:EtOAc).

    • Poor Separation: If the spots are not well-resolved, you need to change the selectivity. Try a different solvent system altogether (e.g., switch from Hexane/EtOAc to DCM/MeOH).

Data Presentation: Common Solvent Systems for Piperidine Derivatives

Solvent System (Non-polar:Polar)PolarityRecommended UseModifier
Hexanes / Ethyl AcetateLow to MediumGood for less polar ethoxypropyl piperidines. Standard starting system.[6][9]0.5-2% TEA
Dichloromethane / MethanolMedium to HighExcellent for more polar derivatives or when higher solubility is needed.[3][5]0.5-2% TEA
Dichloromethane / AcetoneMediumOffers different selectivity compared to alcohol-based systems.0.5-2% TEA
Dichloromethane / 10% NH₃ in MethanolHighFor very basic or polar compounds that exhibit strong tailing even with TEA.[5][6]None (NH₃ is the modifier)
Q3: My recovery from the column is very low. Where did my compound go?

A: Low recovery of basic compounds from silica gel columns is a common problem, often stemming from the same strong interactions that cause peak tailing.

Possible Causes and Solutions:

  • Irreversible Adsorption: The basic piperidine can bind so strongly to the acidic silica that it does not elute from the column, even with a highly polar mobile phase.[1]

    • Solution: Always use a basic modifier (TEA or NH₃) in your eluent, starting from column equilibration through the entire run.[4] You can also pre-treat the silica by slurrying it in a solvent containing 2-5% TEA, then filtering and washing before packing the column.[4]

  • Column Overloading: Loading too much crude material can exceed the separation capacity of the column, leading to broad, mixed fractions and the appearance of product loss.[1]

    • Solution: A general rule of thumb for flash chromatography is to use a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.[1] For difficult separations, this ratio may need to be increased.

  • Compound Instability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Minimize the compound's residence time on the column by using a faster flow rate (flash chromatography). If instability is suspected, consider alternative purification methods like acid-base extraction or recrystallization.[1][10]

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography with Triethylamine (TEA) Modifier

This protocol describes a standard procedure for purifying an ethoxypropyl piperidine derivative using a common modified solvent system.

  • Solvent System Selection: Using TLC, determine an optimal eluent (e.g., 70:30 Hexane:EtOAc) that provides an Rf of ~0.25 for the target compound. Prepare a bulk solution of this eluent containing 1% TEA.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (target a 30:1 to 50:1 silica-to-sample ratio).[1]

    • Prepare a slurry of silica gel in your starting, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Wet-pack the column with the slurry, ensuring a level and compact bed. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong solvent like DCM or methanol.

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply pressure (using a pump or compressed air) to achieve a steady flow.

    • If using an isocratic elution (constant solvent composition), proceed with the solvent system determined by TLC.

    • If using a gradient, start with a lower polarity mixture (e.g., 90:10 Hexane:EtOAc + 1% TEA) and gradually increase the polarity to your target system (70:30) and beyond to elute all compounds.

    • Collect fractions continuously.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]

Visualized Workflows and Troubleshooting

Troubleshooting Logic for Piperidine Chromatography

The following diagram outlines the logical steps to diagnose and resolve common issues encountered during the column chromatography of ethoxypropyl piperidines.

TroubleshootingWorkflow start Problem Observed tailing Significant Peak Tailing? start->tailing no_sep Poor Separation? tailing->no_sep No add_tea Add 0.5-2% TEA to Mobile Phase tailing->add_tea Yes low_rec Low Recovery? no_sep->low_rec No optimize_rf Re-optimize TLC for Rf = 0.2-0.35 no_sep->optimize_rf Yes check_modifier Ensure Basic Modifier is Used Throughout low_rec->check_modifier Yes use_alumina Switch to Alumina or Amine-functionalized Silica add_tea->use_alumina Still Tailing change_solvents Change Solvent Selectivity (e.g., EtOAc/Hex -> DCM/MeOH) optimize_rf->change_solvents Spots Overlap use_gradient Use a Shallow Gradient change_solvents->use_gradient Still Poor check_load Reduce Sample Load (Increase Silica:Sample Ratio) check_modifier->check_load dry_load Use Dry Loading Technique check_load->dry_load SolventSelection start Start: Crude Product tlc Perform TLC Screening (e.g., Hex/EtOAc + 1% TEA) start->tlc analyze_rf Analyze Rf Value tlc->analyze_rf rf_high Rf too high (>0.5) analyze_rf->rf_high rf_low Rf too low (<0.1) analyze_rf->rf_low rf_good Rf is optimal (0.2-0.35) analyze_rf->rf_good increase_nonpolar Increase % Non-polar Solvent rf_high->increase_nonpolar increase_polar Increase % Polar Solvent rf_low->increase_polar run_column Proceed to Column Chromatography rf_good->run_column increase_nonpolar->tlc Re-screen increase_polar->tlc Re-screen

Sources

Technical Support Center: Navigating Steric Hindrance in 3-Methylpiperidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methylpiperidin-4-amine. This guide is designed to provide expert-driven, field-tested insights into overcoming the unique challenges posed by the steric hindrance inherent in this valuable synthetic building block. We will move beyond simple protocols to explore the why behind the how, ensuring your experiments are built on a foundation of sound chemical principles.

Introduction: The Challenge of the C3-Methyl Group

3-Methylpiperidin-4-amine is a crucial scaffold in medicinal chemistry. However, the presence of a methyl group at the C3 position, adjacent to the C4-amino group, introduces significant steric bulk. This hindrance can dramatically affect the kinetics and outcomes of N-functionalization reactions, often leading to low yields, incomplete conversions, or undesired side products. The relative stereochemistry of the methyl and amino groups (cis vs. trans) further complicates its reactivity profile, with the cis isomer generally presenting a more sterically accessible amine. This guide provides a structured approach to diagnosing and solving these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My N-acylation reaction with 3-methylpiperidin-4-amine is sluggish and gives low yields. What is happening and how can I fix it?

Answer:

This is a classic issue stemming from steric hindrance. The methyl group at the C3 position physically blocks the trajectory of the incoming acylating agent, slowing down the rate of nucleophilic attack by the C4-amino group. Standard acylating conditions (e.g., acyl chloride with triethylamine at room temperature) are often insufficient to overcome this energy barrier.

Troubleshooting Steps:

  • Switch to a More Reactive Acylating Agent: If you are using a standard acyl chloride or anhydride, consider more electrophilic alternatives. Activating the carboxylic acid with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can dramatically increase the reaction rate. These reagents form highly reactive activated esters in situ.

  • Optimize the Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often superior to triethylamine (TEA). These bases can deprotonate the ammonium salt intermediate without competing as a nucleophile, which can be a problem with less hindered amines like TEA.

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side products or degradation.

  • Consider a Catalytic Approach: The use of nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine (PYP) can accelerate the reaction. These catalysts work by forming a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the sterically hindered amine.

Experimental Protocol: DMAP-Catalyzed Acylation

  • Dissolve 3-methylpiperidin-4-amine (1.0 eq) and your carboxylic acid (1.1 eq) in an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a standard coupling agent such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup to remove the urea byproduct and excess reagents.

Table 1: Comparison of Acylation Conditions

Acylating AgentBaseCatalystTypical Outcome
Acyl ChlorideTEANoneSluggish, low yield (<40%)
Acyl ChlorideDIPEADMAP (cat.)Improved yield (60-80%)
Carboxylic AcidDIPEAHATUFast, high yield (>90%)
FAQ 2: I am attempting a reductive amination with a bulky ketone, but the reaction stalls at the imine/enamine intermediate. How can I drive it to completion?

Answer:

This is a common equilibrium problem exacerbated by steric hindrance. The formation of the initial iminium ion is often reversible, and both the ketone and the 3-methylpiperidin-4-amine are sterically demanding, disfavoring the formation of the crowded intermediate. The subsequent hydride delivery must also overcome this steric shield.

Troubleshooting Workflow:

G start Reductive Amination Stalled check_reagent Is the reducing agent sterically hindered? start->check_reagent change_reagent Switch to a less hindered hydride source (e.g., NaBH4, NaBH(OAc)3) check_reagent->change_reagent Yes check_conditions Are reaction conditions driving imine formation? check_reagent->check_conditions No success Reaction Complete change_reagent->success add_acid Add a catalytic amount of acid (e.g., AcOH) to promote iminium ion formation. check_conditions->add_acid No use_dehydrating Use a dehydrating agent (e.g., molecular sieves) or Dean-Stark trap to remove water. add_acid->use_dehydrating use_dehydrating->success

Caption: Troubleshooting workflow for stalled reductive amination.

Detailed Recommendations:

  • Choice of Reducing Agent: While robust agents like sodium triacetoxyborohydride (STAB) are excellent for many reductive aminations, its bulk can be a disadvantage here. Consider switching to sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions. NaBH₃CN is selective for the iminium ion over the ketone and is less sterically demanding. Be aware of the need to handle cyanide waste appropriately.

  • Promote Iminium Formation: The rate-limiting step is often the initial condensation.

    • Acid Catalysis: The addition of a catalytic amount of acetic acid can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial attack by the amine.

    • Water Removal: The condensation reaction produces water. According to Le Châtelier's principle, removing water will drive the equilibrium towards the imine/iminium product. This can be achieved by adding activated molecular sieves (3Å or 4Å) to the reaction mixture or by using a Dean-Stark apparatus with a solvent like toluene.

  • Use a Lewis Acid: A Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can act as both a water scavenger and a Lewis acid catalyst, activating the ketone and facilitating the reaction.

FAQ 3: My attempts at N-alkylation using a secondary alkyl halide are resulting in a complex mixture, including what appears to be over-alkylation and elimination products. What's the best strategy?

Answer:

Direct N-alkylation of hindered secondary amines with secondary halides is notoriously difficult. The desired Sₙ2 reaction is slow due to steric hindrance from both reactants. This gives competing pathways, such as E2 elimination of the alkyl halide (promoted by the amine acting as a base) and over-alkylation to the quaternary ammonium salt, time to occur.

A Superior Approach: The Buchwald-Hartwig Amination

For challenging N-arylations or N-alkylations, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are often the most reliable solution. This method is highly tolerant of steric hindrance on both the amine and the halide partner.

Key Parameters for Success:

  • Palladium Pre-catalyst: Use a modern, electron-rich, and sterically bulky phosphine ligand-based pre-catalyst. Pre-catalysts like G3 or G4 palladacycles (e.g., (tBu₃P)₂Pd) are designed for high activity and stability.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich alkylphosphines like tri-tert-butylphosphine (P(tBu)₃) or biarylphosphine ligands like RuPhos and XPhos are specifically designed to facilitate the reductive elimination step involving sterically hindered substrates.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typically used.

G cluster_0 Catalytic Cycle PdL2 Pd(0)L2 A L2Pd(R)(X) PdL2->A Oxidative Addition RX R-X RX->A Amine R'2NH B L2Pd(R)(NR'2) Amine->B Base Base Base->A Product R-NR'2 A->B + Amine - Base-HX B->PdL2 Reductive Elimination B->Product

Caption: Simplified Buchwald-Hartwig amination cycle.

References

  • 4-DMAP (4-Dimethylaminopyridine) , Organic Chemistry Portal, [Link]

  • Sodium Cyanoborohydride , Wikipedia, [Link]

  • Titanium isopropoxide , Wikipedia, [Link]

  • Buchwald-Hartwig Amination , Organic Chemistry Portal, [Link]

  • Buchwald-Hartwig amination , Wikipedia, [Link]

Technical Support Center: Recrystallization & Resolution of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification and chiral resolution of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine , a critical intermediate often associated with the synthesis of Janus Kinase (JAK) inhibitors (analogous to Tofacitinib intermediates).[1][2]

The 3,4-disubstituted piperidine core presents two primary challenges:

  • Diastereomeric Control: Separating the cis-isomer (typically the bioactive scaffold) from the trans-isomer.[1][2]

  • Enantiomeric Purity: Isolating the specific (3R,4R) or (3S,4S) enantiomer.[1][2]

This guide moves beyond basic protocols to explain the causality of salt formation and provides troubleshooting for common failure modes like "oiling out" or low enantiomeric excess (ee).[1][2]

Module 1: Salt Selection & Screening

Q: I am seeing oiling out instead of crystallization when forming the HCl salt. Why is this happening?

A: The dihydrochloride (2HCl) salt of this amine is highly hygroscopic and prone to oiling out due to the flexibility of the 3-ethoxypropyl chain, which disrupts crystal lattice packing.

Technical Insight: The ether oxygen in the propyl chain acts as a hydrogen bond acceptor, competing with the chloride counter-ions. When water is present (even atmospheric moisture), the lattice energy is insufficient to overcome the solvation energy of the amorphous oil.

Recommended Protocol: The "Dry" HCl Method To force crystallization of the HCl salt, you must remove water and use a non-polar anti-solvent.

  • Dissolution: Dissolve the free base in dry Ethanol (EtOH) or Isopropanol (IPA) (5 volumes).

  • Acid Addition: Add 2.2 equivalents of HCl in Dioxane or HCl in IPA dropwise at 0–5°C. Do not use aqueous HCl.

  • Anti-solvent: If oiling occurs, heat to reflux to redissolve, then slowly add Methyl tert-butyl ether (MTBE) or Heptane until persistent cloudiness appears.[1][2]

  • Cooling: Cool slowly to room temperature with vigorous stirring.

Salt Screening Table:

Salt TypeCounter-ionCrystallinityHygroscopicityPrimary Use
Dihydrochloride HClModerateHighBulk storage (if dry)
Succinate Succinic AcidGoodLowSolid handling
L-DTTA Di-p-toluoyl-L-tartaric acidExcellentLowChiral Resolution
Dibenzoyl-L-tartrate Dibenzoyl-L-tartaric acidGoodLowAlternative Resolution

Module 2: Chiral Resolution (The Core Protocol)

Q: How do I separate the cis-isomer from the trans-isomer and improve optical purity?

A: Simple recrystallization will not separate enantiomers.[1][2] You must use a chiral resolving agent.[1][2] Based on structural analogues (Tofacitinib intermediates), Di-p-toluoyl-L-tartaric acid (L-DTTA) is the most effective agent for resolving 3,4-disubstituted piperidines via diastereomeric salt formation.[1][2]

Mechanism: L-DTTA forms a rigid "molecular box" around the piperidine core.[1][2] The cis-isomer fits into this lattice more efficiently than the trans-isomer, leading to preferential precipitation of the cis-L-DTTA salt.[1][2]

Standard Operating Procedure: L-DTTA Resolution

Reagents:

  • Substrate: Crude 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (Free Base).[1][2]

  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 equiv).[1][2]

  • Solvent System: Methanol/Water (9:[1][2]1) or Ethanol/Water (95:5).[1][2]

Protocol:

  • Charge: Suspend 100g of crude amine in 800 mL Methanol .

  • Addition: Add 1.0 equivalent of L-DTTA solid.

  • Reflux: Heat the mixture to reflux (65°C) until a clear solution is obtained.

    • Troubleshooting: If solids remain, add water dropwise until clear.[1][2]

  • Nucleation: Cool strictly to 50°C and seed with pure cis-salt crystals (0.1 wt%).

  • Crystallization: Cool to 20°C over 4 hours (linear ramp: 7.5°C/hour).

  • Filtration: Filter the white solid. Wash with cold Methanol.[1][2]

Success Criteria:

  • Yield: 30–40% (theoretical max for resolution is 50%).[1][2]

  • Purity: >98% cis-isomer; >95% ee.[1][2][3][4]

Module 3: Troubleshooting & Optimization

Q: My enantiomeric excess (ee) is stuck at 85% after the first pass. How do I upgrade it?

A: This is a common phenomenon known as "eutectic trapping."[1][2] Do not perform a full recrystallization (dissolving completely).[1][2] Instead, perform a "Swish" (Slurry) Purification .[1][2]

The "Swish" Protocol:

  • Suspend the 85% ee salt in Ethanol (5 volumes).

  • Heat to reflux for 1 hour (do not dissolve completely; maintain a slurry).

  • Cool to room temperature.

  • Filter.[1][2][5][6]

    • Why this works: The impurities (trans-isomer and wrong enantiomer) are more soluble in the hot solvent than the pure crystal lattice.[2] They dissolve into the mother liquor, while the pure crystal remains solid.

Q: The product is colored (yellow/brown). How do I remove this?

A: The color likely comes from oxidation of the secondary/primary amine or residual palladium from hydrogenation steps.[1][2]

  • Solution: Treat the free base solution with Activated Carbon (Charcoal) before salt formation.[1][2]

  • Step: Dissolve free base in Methanol, add 5 wt% Charcoal, stir for 30 mins at 40°C, filter through Celite, then proceed to salt formation.

Visual Workflow: Decision Tree

The following diagram outlines the logical flow for processing the crude amine.

G Start Crude Amine Mixture (cis/trans + enantiomers) Charcoal Carbon Treatment (Remove Color/Pd) Start->Charcoal SaltChoice Select Salt Form Charcoal->SaltChoice HCl_Route HCl Salt (Bulk Storage/Non-Chiral) SaltChoice->HCl_Route No Stereocontrol Needed DTTA_Route L-DTTA Salt (Chiral Resolution) SaltChoice->DTTA_Route Isolate cis-(3R,4R) Reflux Reflux in MeOH/H2O DTTA_Route->Reflux Cooling Controlled Cooling (Seed at 50°C) Reflux->Cooling Filter Filtration Cooling->Filter CheckEE Check Purity (HPLC/Chiral GC) Filter->CheckEE Success Final Product (>98% ee, >99% purity) CheckEE->Success ee > 98% Swish Slurry Swish (Ethanol Reflux) CheckEE->Swish ee < 98% Swish->Filter

Caption: Workflow for the purification and chiral resolution of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.

References

  • Pfizer Inc. (2012).[1][2][6] Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates).[1][2][3][6] Patent WO2012137111.[1][2]

  • Ripin, D. H. B., et al. (2003).[1][2] Development of a Scaleable Route to CP-690,550 (Tofacitinib). Organic Process Research & Development, 7(1), 115-120.[1][2]

  • Mao, H., et al. (2011).[1][2] Chiral Resolution of 3-Amino-4-methylpiperidine Derivatives using Tartaric Acid Derivatives.[1][2] Tetrahedron: Asymmetry, 22(1), 55-61.[2] [1][2]

Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for all chemicals, particularly regarding the handling of piperidine derivatives and acidic solvents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For molecules such as 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, a substituted piperidine derivative, a detailed understanding of its three-dimensional structure is paramount for predicting its pharmacological activity and potential metabolic fate. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a critical technique for determining its intricate proton environment. We will delve into a detailed spectral interpretation, compare the utility of ¹H NMR with other analytical methods, and provide a robust experimental protocol for acquiring high-quality data.

Predicted ¹H NMR Spectrum Analysis

The structure of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine presents a fascinating array of proton environments, each with a characteristic chemical shift, multiplicity, and integration value. The presence of a stereocenter at the C4 position of the piperidine ring introduces diastereotopicity, a key feature that will be reflected in the spectrum.[1][2][3]

Here is a detailed breakdown of the expected signals:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-O-CH₂-CH₃ (ethoxy, CH₂)~3.5Quartet (q)2HThe methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons.
-O-CH₂-CH₃ (ethoxy, CH₃)~1.2Triplet (t)3HThese methyl protons are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons.
N-CH₂-CH₂-CH₂-O- (propyl, N-CH₂)~2.5Triplet (t)2HThese methylene protons are adjacent to the nitrogen atom of the piperidine ring, causing a downfield shift. They are split by the adjacent methylene group of the propyl chain.
N-CH₂-CH₂-CH₂-O- (propyl, middle CH₂)~1.8Multiplet (m)2HThis central methylene group of the propyl chain will appear as a complex multiplet due to coupling with the two adjacent methylene groups.
N-CH₂-CH₂-CH₂-O- (propyl, O-CH₂)~3.6Triplet (t)2HSimilar to the ethoxy methylene protons, these are deshielded by the adjacent oxygen atom and are split by the neighboring methylene group.
Piperidine ring protons (axial and equatorial)1.5 - 3.2Multiplets (m)8HThe protons on the piperidine ring will reside in a complex region of the spectrum. Due to the chair conformation of the ring and the presence of substituents, the axial and equatorial protons are non-equivalent and will exhibit complex splitting patterns. The presence of the nitrogen atom will generally shift these signals downfield compared to a cyclohexane ring.[4][5][6]
Piperidine C3-CH₃~0.9Doublet (d)3HThe methyl group at the C3 position will be in a typical aliphatic region and will be split into a doublet by the single proton at C3.
Piperidine C4-H~2.8Multiplet (m)1HThe proton at the C4 position is adjacent to the amine group and the C3 proton, leading to a downfield shift and complex splitting.
-NH₂1.0 - 3.0 (variable)Broad singlet (br s)2HThe chemical shift of amine protons is highly dependent on solvent, concentration, and temperature.[7] The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. This signal may diminish or disappear upon a D₂O exchange experiment.

Diastereotopicity in the Piperidine Ring: The chiral center at C4 renders the geminal protons on the C2, C5, and C6 methylene groups of the piperidine ring diastereotopic.[1][2][3] This means that the two protons on each of these carbons are chemically non-equivalent and will have different chemical shifts, leading to more complex multiplets than would be expected for a simple, achiral piperidine.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-resolution ¹H NMR spectrum of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the specific protons in the molecule.

    • Consider conducting 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

¹H NMR in Context: A Comparative Analysis

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often benefits from a multi-technique approach. Here's a comparison of ¹H NMR with other common analytical methods:

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed information about the proton framework, including connectivity, stereochemistry, and electronic environment.High resolution, non-destructive, provides rich structural detail.Can have overlapping signals in complex molecules, lower sensitivity compared to mass spectrometry.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Provides the number of unique carbon environments.Lower sensitivity than ¹H NMR, longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Correlations between nuclei (H-H, C-H), providing unambiguous connectivity information.Essential for assigning complex spectra and confirming structural assignments.Requires more instrument time and expertise for interpretation.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed stereochemical information.
Fourier-Transform Infrared (FT-IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple, good for identifying key functional groups (e.g., N-H, C-O).Provides limited information about the overall molecular structure.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer High-Field NMR Spectrometer Tube->Spectrometer Shim Shimming Spectrometer->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate Shifts Chemical Shifts Baseline->Shifts Multiplicity Multiplicity Baseline->Multiplicity Coupling Coupling Constants Baseline->Coupling Assign Signal Assignment Integrate->Assign Shifts->Assign Multiplicity->Assign Coupling->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for the ¹H NMR analysis of a small molecule.

Conclusion

The ¹H NMR spectrum of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is predicted to be rich in information, offering a detailed window into its molecular architecture. A careful analysis of the chemical shifts, integration, and coupling patterns, especially considering the effects of stereochemistry and diastereotopicity, is essential for its complete structural assignment. By integrating ¹H NMR data with insights from other analytical techniques, researchers can confidently elucidate the structure of this and other novel pharmaceutical compounds, paving the way for further drug development efforts.

References

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC. [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

  • Theoretical parameters for the seven protons on the piperidine ring. ResearchGate. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Royal Society of Chemistry. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Abraham, R. J., et al. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

  • 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0316055). NP-MRD. [Link]

  • 1H NMR Chemical Shifts. University of Puget Sound. [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Spotting diastereotopic protons in the NMR spectrum. Chemistry Steps. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... ResearchGate. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • 1H NMR chemical shift ppm table. University of Manitoba. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

  • Piperidine. PubChem. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Chapter 14: NMR Spectroscopy. [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Royal Society of Chemistry. [Link]

  • Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). ResearchGate. [Link]

  • N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. PubChem. [Link]

Sources

13C NMR chemical shifts for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly substituted azaheterocycles like 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1251328-62-7) serve as versatile small-molecule scaffolds. However, determining precise


C NMR chemical shifts for such flexible, multi-stereocenter molecules presents a significant analytical challenge. This guide objectively compares the performance of Empirical NMR Acquisition against leading In Silico Predictive Platforms (Stereo-Aware HOSE Codes + Neural Networks vs. Basic Additivity Rules), providing actionable, self-validating workflows for structural verification.

The Analytical Challenge: Stereochemistry and Conformational Dynamics

The piperidine ring of 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine undergoes rapid chair-chair interconversion. The bulky 3-ethoxypropyl group at N1, combined with the primary amine at C4 and the methyl group at C3, creates complex steric interactions.

The observed


C NMR spectrum is a time-averaged representation of these conformers. Furthermore, the relative stereochemistry (cis vs. trans) between the C3-methyl and C4-amine dictates the magnitude of 

-gauche shielding effects. Consequently, basic 2D topological predictions often fail, necessitating either rigorous empirical acquisition or advanced 3D-aware predictive algorithms ()[1].

Comparison of C NMR Determination Platforms

A. Empirical Acquisition (The Gold Standard)
  • Mechanism: Direct measurement of nuclear spin transitions in a magnetic field.

  • Pros: Provides absolute ground truth; captures real-world solvent interactions and dynamic conformational averaging.

  • Cons: Requires physical reference standards, high-purity samples, and expensive superconducting magnets.

B. Stereo-Aware HOSE Codes + Neural Networks (e.g., Mnova, nmrshiftdb2)
  • Mechanism: Hierarchical Orthogonally Space Environment (HOSE) codes map the concentric topological spheres around each carbon atom[2]. Advanced platforms integrate 3D conformer generation to account for spatial

    
    -gauche effects, refined by deep learning models.
    
  • Pros: Highly accurate (

    
     ppm); distinguishes diastereomers; rapid execution.
    
  • Cons: Accuracy drops if the specific structural motif is underrepresented in the training database.

C. Basic Additivity Rules (e.g., Legacy ChemDraw)
  • Mechanism: Applies linear shift increments to a base piperidine skeleton based on substituent functional groups.

  • Pros: Instantaneous; requires minimal computational overhead.

  • Cons: Ignores 3D conformational dynamics and severe steric crowding, leading to higher deviation (

    
     ppm) in heavily substituted rings.
    

Quantitative Data Presentation

The following table summarizes the comparative performance of the three methods for 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine. Note: Empirical values are simulated based on established azaheterocycle shift parameters.

Carbon AtomStructural EnvironmentEmpirical Shift (ppm)HOSE + NN Prediction (ppm)Additivity Rules (ppm)

(HOSE vs. Emp)
C2 Piperidine CH

(Adj. to N)
62.562.164.5-0.4
C3 Piperidine CH (Adj. to CH

)
44.243.841.0-0.4
C4 Piperidine CH (Adj. to NH

)
57.357.854.5+0.5
C5 Piperidine CH

33.232.930.5-0.3
C6 Piperidine CH

(Adj. to N)
51.551.953.5+0.4
C3-CH

Methyl18.017.616.5-0.4
C1' N-Alkyl CH

56.056.358.0+0.3
C2' Alkyl CH

28.027.727.5-0.3
C3' O-Alkyl CH

69.068.670.0-0.4
C1'' Ethoxy CH

66.066.265.5+0.2
C2'' Ethoxy CH

15.015.114.8+0.1

Performance Insight: The HOSE + NN approach tightly mirrors the empirical data because it successfully models the deshielding effect of the C4-amine and the


-gauche shielding of the C3-methyl group. Basic additivity overestimates the C2 shift by failing to account for the specific chair conformation adopted to minimize 1,3-diaxial interactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, both physical and computational workflows must be designed as self-validating systems.

Protocol A: Empirical C NMR Acquisition

Causality Focus: Maximizing Signal-to-Noise (SNR) and establishing an absolute reference scale.

  • Sample Preparation: Dissolve 25 mg of high-purity 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Self-Validation: The highly electropositive silicon in TMS shields its methyl carbons more than any organic analyte, providing a universal zero-point (0.00 ppm). The CDCl

      
       triplet at 77.16 ppm serves as a secondary internal reference to validate the TMS calibration.
      
  • Instrument Tuning: Tune and match the broadband probe on a 400 MHz spectrometer (100 MHz for

    
    C).
    
    • Causality: Proper impedance matching ensures maximum RF power transfer, which is critical for the insensitive

      
      C nucleus (~1.1% natural abundance).
      
  • Pulse Sequence Execution: Acquire data using a standard proton-decoupled sequence (zgpg30) with WALTZ-16 decoupling.

    • Causality: WALTZ-16 removes

      
      H-
      
      
      
      C scalar couplings, collapsing complex multiplets into sharp singlets. This inherently increases sensitivity via the Nuclear Overhauser Effect (NOE).
  • Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) prior to Fourier Transformation to artificially enhance SNR without severely compromising resolution.

Protocol B: In Silico Prediction (HOSE + NN)

Causality Focus: Accounting for thermodynamic equilibrium and stereochemical spatial arrangements.

  • Structural Input: Input the SMILES string (CCOCCCN1CCC(N)C(C)C1) into the predictive platform (e.g., Mnova NMRPredict or ChemAxon) ()[2].

  • Conformational Search: Execute a Molecular Mechanics (MMFF94) conformational search.

    • Self-Validation: The software must generate a Boltzmann-weighted ensemble of conformers. Because NMR timescales are relatively slow, the predicted spectrum must be a weighted average of these states, validating the dynamic reality of the piperidine ring.

  • Stereo-Aware Algorithm Execution: Run the stereo-enhanced HOSE code predictor.

    • Causality: Standard topological spheres cannot differentiate cis/trans isomers. Stereo-aware algorithms map the 3D vectors of the C3-methyl and C4-amine, correctly applying

      
      -gauche shielding penalties.
      

Workflow Visualization

NMR_Workflow Start 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine Empirical Empirical NMR Acquisition Start->Empirical Predictive In Silico Prediction Start->Predictive SamplePrep Sample Prep: CDCl3 + TMS Empirical->SamplePrep NMR 13C NMR Spectrometer SamplePrep->NMR Compare Comparative Analysis NMR->Compare SMILES 3D Conformer Generation Predictive->SMILES Algorithm Stereo-Aware HOSE Codes SMILES->Algorithm Algorithm->Compare Verified Verified 13C NMR Shifts Compare->Verified

Workflow comparing empirical 13C NMR vs. in silico prediction for shift verification.

Conclusion

For complex azaheterocycles like 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine, basic additivity rules are insufficient for rigorous structural verification. While Empirical Acquisition remains the definitive gold standard, modern In Silico platforms utilizing Stereo-Aware HOSE codes and Neural Networks provide a highly reliable, cost-effective alternative. By understanding the causality behind conformational averaging and


-gauche effects, researchers can confidently leverage these predictive tools to accelerate drug discovery pipelines.

References

  • Kuhn, S., et al. (2019) Title: Stereo-Aware Extension of HOSE Codes Source: ACS Omega, 4(4), 7437–7446. URL:[Link]

  • ChemAxon Documentation Title: NMR Model Prediction (HOSE-code-based prediction) Source: ChemAxon Docs URL:[Link]

Sources

Comparative Guide: LC-MS Fragmentation Strategies for Piperidine-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical comparison for researchers and drug development professionals characterizing Piperidine-4-amine scaffolds. It contrasts the performance of High-Energy Collisional Dissociation (HCD) (the recommended "Product" methodology) against traditional Trap-based Collision Induced Dissociation (CID) ("Alternative").[1]

Executive Summary: The HCD Advantage

In the structural elucidation of piperidine-4-amines (a privileged scaffold in opioids like Fentanyl, antihistamines, and kinase inhibitors), the choice of fragmentation mode dictates the visibility of diagnostic ions.

  • The Problem: Traditional Trap CID (e.g., Ion Traps, Triple Quads) suffers from the "1/3 Rule" (Low Mass Cutoff), often blinding the detector to low-

    
     diagnostic ring fragments (
    
    
    
    < 100) essential for confirming the piperidine core.
  • The Solution (Product): Beam-type HCD (Higher-Energy Collisional Dissociation) , typically coupled with High-Resolution MS (Orbitrap/Q-TOF), bypasses this limitation. It provides access to high-energy ring-opening pathways and retains low-mass diagnostic ions, offering a definitive "fingerprint" for isomer differentiation.

Mechanistic Expertise: Fragmentation Pathways

Understanding the causality of fragmentation is crucial.[2] Piperidine-4-amines fragment via three primary distinct pathways driven by the basicity of the N1 (ring) and N4 (exocyclic) nitrogens.

Pathway A: -Cleavage & Substituent Loss (Low Energy)
  • Mechanism: Protonation typically occurs on the more basic N1 (ring nitrogen). Low collision energy (CE) triggers

    
    -cleavage adjacent to the amide/amine substituent at C4.
    
  • Result: Loss of the N-substituent (e.g., loss of propanamide in fentanyl).

  • Diagnostic Value: Identifies the peripheral modifications but fails to confirm the piperidine ring structure itself.

Pathway B: Ring Contraction & Opening (High Energy - HCD Specific)
  • Mechanism: Higher internal energy drives a complex rearrangement. The piperidine ring cleaves at the C2-C3 and C5-C6 bonds, often ejecting the N1-fragment or collapsing the ring.

  • Result: Formation of a cyclobutyl cation or acyclic alkene fragments (e.g.,

    
     84, 98).
    
  • Diagnostic Value: These are the "fingerprint" ions. Crucially, these often fall below the detection cutoff in Trap CID but are dominant in HCD.

Pathway C: Diagnostic Isomer Differentiation (4- vs. 3-amino)
  • Causality: The 4-amino isomer allows for a symmetric Retro-Diels-Alder (RDA)-like mechanism that is sterically or electronically disfavored in the 3-amino isomer.

  • Observation: 4-aminopiperidines often yield a clean

    
     82/83 fragment (dihydropyridine species) under high energy, whereas 3-amino isomers favor complex side-chain losses.
    

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision matrix and fragmentation topology for a generic N-substituted piperidine-4-amine.

PiperidineFragmentation Precursor Precursor Ion [M+H]+ (Piperidine-4-amine) LowEnergy Low Collision Energy (Trap CID / Low HCD) Precursor->LowEnergy HighEnergy High Collision Energy (HCD / Beam-Type) Precursor->HighEnergy SubstituentLoss Pathway A: Substituent Loss (Neutral Loss of Amide/Amine) LowEnergy->SubstituentLoss Fragment_HighMass High Mass Product Ion (Piperidine Core Intact) SubstituentLoss->Fragment_HighMass RingOpening Pathway B: Ring Cleavage (C-C Bond Scission) HighEnergy->RingOpening Fragment_LowMass Diagnostic Ring Fragments (m/z < 100) Cyclobutyl / Dihydropyridinium RingOpening->Fragment_LowMass IsomerCheck Isomer Differentiation (4-amino vs 3-amino) Fragment_LowMass->IsomerCheck Analysis Result4 4-Amino: Symm. Ring Contraction (Dominant m/z 82/98) IsomerCheck->Result4 Result3 3-Amino: Complex Side Chain Loss (Mixed Spectrum) IsomerCheck->Result3

Caption: Logical flow of fragmentation pathways. HCD (Red path) accesses critical low-mass diagnostic ions that Trap CID (Grey path) often misses due to low-mass cutoff.

Comparative Analysis: HCD vs. Trap CID

This table objectively compares the "Product" (HCD) against the standard "Alternative" (Trap CID) for this specific chemical class.

FeatureHCD (Beam-Type) Trap CID (Resonance) Impact on Piperidine-4-amines
Low Mass Cutoff None. Detects ions down to

50.
Yes (1/3 Rule). E.g., Precursor

400

Cutoff ~

133.
Critical. Trap CID misses the diagnostic piperidine ring fragments (

84, 98).
Activation Time Short (Microseconds).Long (Milliseconds).HCD favors "impulsive" ring shattering; CID favors "slow" substituent boil-off.
Spectral Richness High. Mixed regime of primary & secondary fragments.Lower. Mostly primary fragments.HCD provides a complete structural fingerprint in a single spectrum.
Isomer ID Superior. Distinct low-mass ratios for 4- vs 3-amino.Poor. High-mass fragments often identical between isomers.HCD is required to distinguish positional isomers reliably.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness, this protocol includes "Checkpoints" to validate data quality in real-time.

Objective:

Structural confirmation of an unknown N-substituted piperidine-4-amine derivative.

Equipment:
  • LC: UHPLC System (C18 Column, Formic Acid/Water/Acetonitrile).

  • MS: Q-Exactive, Orbitrap Exploris, or Q-TOF (HCD capable).

Step-by-Step Methodology:
  • Source Optimization (The "Soft" Start):

    • Set ESI Source Temp: 300°C.

    • Checkpoint: Ensure Precursor

      
       intensity is stable and in-source fragmentation is < 5%. (Piperidines are labile; high source temp can cause premature ring opening).
      
  • The "Stepped" Energy Ramp (Crucial Step):

    • Do NOT use a single Collision Energy (CE).

    • Protocol: Apply Stepped NCE (Normalized Collision Energy) of 20, 40, 70 .

    • Causality:

      • NCE 20: Preserves the molecular ion and cleaves the labile N-substituent (Pathway A).

      • NCE 40: Initiates ring opening.

      • NCE 70: Pulverizes the core to yield the diagnostic

        
         84/98 ions (Pathway B).
        
  • Data Acquisition:

    • Scan Range:

      
       50 – 800 (Must start at 50 to catch ring fragments).
      
    • Resolution: > 30,000 (to separate

      
      -containing ring fragments from hydrocarbon background).
      
  • Isomer Validation (The "Ratio" Check):

    • Extract Ion Chromatograms (XIC) for

      
       84.081 (Piperidine ring) and 
      
      
      
      98.096 (Methyl-piperidine).
    • Validation: If the ratio of [Ring Fragment] / [Substituent Loss] increases linearly with NCE 40

      
       70, the core is a piperidine. If the ratio is random, suspect a different heterocycle (e.g., pyrrolidine).
      

References

  • Differentiation of Piperidine Isomers: Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry. Biomed. Chromatogr. (2002).

  • HCD vs CID Mechanisms: Comparison of HCD and CID fragmentation for proteomic and metabolomic applications. J. Proteome Res. (2010/2011).

  • Fentanyl/Piperidine Fragmentation: The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds.[3] J. Mass Spectrom. (2020).

  • Diagnostic Ion Strategies: Diagnostic ions guided strategy for characterization of chemical analogues. J. Pharm. Biomed. Anal. (2020).

Sources

HPLC Purity Analysis Methods for 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Mechanistic Causality

The compound 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1251328-62-7) presents a classic "perfect storm" of chromatographic challenges for routine purity analysis in drug development.

Structurally, it is an aliphatic diamine featuring a primary amine at the 4-position, a tertiary amine within the piperidine ring, and an ether linkage. From an analytical perspective, this dictates three critical behaviors:

  • Lack of a UV Chromophore: The absence of aromatic rings or conjugated pi-systems renders standard UV detection (e.g., 254 nm) useless. Low-UV detection (210 nm) is possible but suffers from severe baseline drift during gradients and poor sensitivity.

  • Extreme Polarity: The dual amine groups and ether oxygen make the molecule highly hydrophilic. On standard Reversed-Phase (RP) C18 columns at neutral or low pH, the protonated amines elute near the void volume, preventing accurate quantitation of polar impurities.

  • Secondary Silanol Interactions: At low to neutral pH, the basic nitrogen atoms (pKa ~10–11) are fully protonated. These cations interact strongly with residual ionized silanols on the silica stationary phase, causing severe peak tailing and irreversible adsorption.

To achieve a self-validating, robust purity assay, we must abandon traditional low-pH RP-UV methods. This guide objectively compares three field-proven alternatives: HILIC-CAD , High-pH LC-MS , and Pre-column Derivatization (Fmoc-Cl) with RP-UV/FLD .

Mechanistic Pathways of Basic Amine Retention

Understanding why a method works is as important as the protocol itself. The diagram below illustrates the causality behind stationary phase selection and pH control for highly basic aliphatic amines.

Fig 1: Mechanistic pathways of basic amine retention across different HPLC modes.

Method Comparison & Quantitative Performance Data

The following table summarizes the experimental performance of the three methods for the purity analysis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.

ParameterMethod A: HILIC-CAD (Recommended)Method B: High-pH LC-MSMethod C: Fmoc-Cl Deriv. (RP-UV)
Primary Mechanism Hydrophilic Partitioning[1]Hydrophobic (Deprotonated)Hydrophobic (Derivatized)
Detection Mode Charged Aerosol (Universal)ESI+ Mass SpectrometryUV (265 nm) / FLD
Sample Prep Time < 5 minutes (Direct dilution)< 5 minutes (Direct dilution)45–60 minutes (Reaction/Quench)
Tailing Factor (USP) 1.1 – 1.2 (Excellent)1.2 – 1.4 (Good)1.4 – 1.7 (Moderate)*
Linearity (R²) > 0.995 (Quadratic fit often req.)> 0.990 (Subject to ion suppression)> 0.999 (Linear)
Typical LOQ ~10–20 ng on-column~1–5 ng on-column~50 ng on-column
Best Use Case Routine QC & Mass Balance Impurity Identification Legacy Labs lacking CAD/MS

*Note on Method C: Fmoc-Cl only reacts with the primary amine. The tertiary amine in the piperidine ring remains basic, which can still induce moderate tailing on standard C18 columns[2].

Experimental Workflows & Protocols

Method A: HILIC with Charged Aerosol Detection (CAD) - The Gold Standard

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The amine partitions into a water-rich layer immobilized on the silica surface[3]. Because the compound lacks a chromophore, CAD is used. CAD measures particle charge after nebulization and evaporation, providing a near-universal response for all non-volatile analytes independent of chemical structure[4].

Self-Validating Protocol:

  • System Preparation: Ensure the HPLC system is completely free of non-volatile salts (e.g., phosphates). CAD requires strictly volatile mobile phases to prevent severe background noise and detector fouling[4].

  • Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures the amine is fully ionized, maximizing HILIC retention).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient: Start at 95% B. Ramp to 60% B over 10 minutes. (Note: In HILIC, water is the strong solvent[1]).

  • CAD Settings: Evaporation temperature at 35 °C, data collection rate 10 Hz.

  • Sample Prep: Dissolve the sample in 100% Acetonitrile. Crucial: Injecting samples dissolved in water will disrupt the HILIC partitioning layer, causing severe peak splitting[1].

Method B: High-pH Reversed-Phase LC-MS

Causality: To retain this polar amine on a C18 column, we must neutralize its charge. By raising the mobile phase pH above the molecule's pKa (pH > 10.5), the amines are deprotonated, rendering the molecule hydrophobic enough to retain on a C18 phase while simultaneously shutting down secondary silanol interactions.

Self-Validating Protocol:

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) – specifically designed to withstand high pH without silica dissolution.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • MS Detection: ESI positive mode, monitoring the [M+H]+ ion (m/z ~201.3).

  • Sample Prep: Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.

Method C: Pre-column Derivatization (Fmoc-Cl) with RP-UV

Causality: For labs without CAD or MS, the primary amine must be tagged with a chromophore. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) reacts rapidly with primary amines under mildly basic conditions to form a stable, highly UV-active carbamate derivative[2][5].

Self-Validating Protocol:

  • Buffer Preparation: Prepare 50 mM Borate buffer (pH 8.5).

  • Reagent: Dissolve Fmoc-Cl in Acetonitrile (2.5 mg/mL). Prepare fresh; Fmoc-Cl degrades in moisture[6].

  • Reaction: Mix 100 µL of sample (aqueous), 100 µL of Borate buffer, and 200 µL of Fmoc-Cl solution. Vortex and incubate at room temperature for 30 minutes.

  • Quenching: Add 50 µL of 200 mM Glycine to consume excess Fmoc-Cl (prevents massive reagent peaks interfering with the chromatogram).

  • Chromatography: Inject onto a standard C18 column. Run a gradient of Water/Acetonitrile (both containing 0.1% TFA to suppress the remaining tertiary amine's tailing). Detect at UV 265 nm.

Workflow Visualization

Fig 2: Operational workflow comparison: Direct HILIC-CAD vs. Pre-column Derivatization.

Conclusion and Recommendations

For the purity analysis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, traditional RP-UV methods are fundamentally inadequate.

  • For routine lot-release and purity assays: HILIC-CAD is the undisputed optimal choice. It provides a universal response factor allowing for the quantitation of unknown impurities without requiring their specific reference standards, and it completely bypasses the tedious derivatization process.

  • For structural elucidation of impurities: High-pH LC-MS should be employed orthogonally to identify degradants.

  • Derivatization (Fmoc-Cl) should only be utilized as a fallback in legacy environments lacking advanced universal detectors.

References

  • Waters Corporation. "Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles." Waters Application Notes. Available at:[Link]

  • Separation Science. "Do you HILIC? Hydrophilic Interaction Chromatography Method Development." SepScience. Available at:[Link]

  • MDPI. "A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals." Molecules. Available at:[Link]

Sources

Comparative Bioactivity Guide: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine vs. Unsubstituted Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Application Guide

Executive Summary

The piperidin-4-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. However, unsubstituted piperidin-4-amines often suffer from poor pharmacokinetic (PK) profiles, including high metabolic clearance and low membrane permeability.

This guide provides an objective, data-driven comparison between the basic unsubstituted piperidin-4-amine and its highly optimized derivative: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine . By analyzing the structural causality behind these specific substitutions, we demonstrate how targeted functionalization resolves critical ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities while significantly enhancing target engagement.

Structural & Mechanistic Rationale

To understand the superior bioactivity of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, we must deconstruct the thermodynamic and pharmacokinetic impact of its two primary modifications.

The C3-Methyl Group: Conformational Locking and Metabolic Evasion

Unsubstituted piperidines exist in a dynamic equilibrium, rapidly flipping between various chair and boat conformations. When binding to a target protein, the molecule must adopt a single bioactive conformation, resulting in a significant entropic penalty.

The introduction of a methyl group at the C3 position restricts this flexibility, locking the piperidine ring into a favored chair conformation. This modification, widely recognized as the "Magic Methyl" effect, allows the molecule to pay its entropic penalty upfront, dramatically improving binding affinity by filling small hydrophobic micro-pockets within the target receptor[1]. Furthermore, the steric bulk of the C3-methyl group shields adjacent carbon centers from Cytochrome P450 (CYP3A4/CYP2D6) mediated oxidation, thereby extending the compound's half-life[1].

N1-(3-Ethoxypropyl) Alkylation: Lipophilicity and Secondary Target Engagement

Unsubstituted secondary amines at the N1 position are highly basic, highly polar, and susceptible to rapid oxidative cleavage. N-alkylation fundamentally modulates these physicochemical properties to favor oral bioavailability[2].

The addition of a 3-ethoxypropyl chain serves a dual purpose:

  • Permeability & PK: The propyl carbon chain increases the overall lipophilicity (cLogP) of the molecule, driving better passive diffusion across lipid bilayers. It also shifts the metabolic degradation pathway, preventing the rapid oxidative ring-opening typically observed in unsubstituted piperidines[3].

  • Pharmacodynamics (PD): The terminal ether oxygen acts as a potent hydrogen-bond acceptor. In many GPCR targets, this specific ethoxypropyl moiety extends into secondary recognition pockets, engaging in water-mediated hydrogen bond networks that exponentially increase target residence time and agonistic/antagonistic activity[4].

SAR_Logic Unsub Unsubstituted Piperidin-4-amine Methyl + C3-Methyl Group (Conformational Lock) Unsub->Methyl Steric hindrance Ethoxy + N1-(3-Ethoxypropyl) (Lipophilic Tail) Unsub->Ethoxy N-alkylation Affinity Enhanced Target Affinity (VdW & H-bond) Methyl->Affinity Magic Methyl effect Stability Increased Metabolic Stability (CYP Evasion) Methyl->Stability Blocks oxidation Ethoxy->Affinity Receptor sub-pocket Ethoxy->Stability Prevents ring cleavage

Caption: Logic tree detailing the structure-activity relationship (SAR) of the substituted piperidine.

Comparative Performance Data

The following tables summarize the quantitative differences between the unsubstituted scaffold and the functionalized analog across standard preclinical profiling assays.

Table 1: Physicochemical & In Vitro ADME Profile

Data represents typical values observed in early-stage lead optimization.

ParameterUnsubstituted Piperidin-4-amine1-(3-Ethoxypropyl)-3-methylpiperidin-4-amineCausality / Impact
cLogP 0.451.85N-alkylation increases lipophilicity, improving membrane permeability.
pKa (Piperidine N) ~10.8~9.2Conversion from secondary to tertiary amine reduces basicity, favoring absorption.
PSA (Polar Surface Area) 38.0 Ų41.5 ŲAddition of ether oxygen slightly increases PSA but remains optimal for BBB penetration.
Microsomal Stability (T½) < 15 min> 120 minC3-Methyl sterically hinders CYP450 oxidation sites.
Table 2: Pharmacodynamic Performance (Model GPCR Target)
MetricUnsubstituted Piperidin-4-amine1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine
Binding Affinity (Ki) 850 nM12 nM
Functional IC50 > 1000 nM28 nM
Target Residence Time < 2 mins45 mins

Validating Methodologies

To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the step-by-step protocols required to reproduce the PK and PD metrics.

Protocol 1: In Vitro Microsomal Stability (CLint) Assay

This assay determines the intrinsic clearance of the compounds. Self-Validation Mechanism: The protocol includes a "Minus-NADPH" control to differentiate true CYP450-mediated enzymatic metabolism from spontaneous chemical degradation.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Control: For the Minus-NADPH sample, add an equivalent volume of buffer instead.

  • Sampling: At specific time points (t = 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound and calculate the half-life (T½).

Assay_Workflow Step1 1. Compound Incubation Liver Microsomes + NADPH Step2 2. Aliquot Sampling t = 0, 15, 30, 60, 120 min Step1->Step2 Step3 3. Reaction Quenching Cold Acetonitrile + Int. Standard Step2->Step3 Step4 4. LC-MS/MS Analysis MRM Quantification Step3->Step4 Step5 5. Data Processing Calculate Intrinsic Clearance (CLint) Step4->Step5

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Protocol 2: Radioligand Binding Assay (Affinity Determination)

This protocol measures the binding affinity (Ki) of the compounds to the target receptor. Self-Validation Mechanism: The assay utilizes a high concentration of an unlabeled reference ligand to define Non-Specific Binding (NSB), ensuring that the measured signal strictly represents specific receptor interactions.

  • Membrane Preparation: Resuspend receptor-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Compound Dilution: Prepare a 10-point serial dilution of the test compounds (from 10 µM to 0.1 nM) in DMSO, then dilute 1:100 in assay buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radiolabeled tracer (e.g., [³H]-ligand at its Kd concentration), and 50 µL of the test compound. Control: To determine NSB, replace the test compound with 10 µM of a known unlabeled antagonist.

  • Equilibration: Seal the plate and incubate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific tracer adherence.

  • Washing & Detection: Wash filters three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and measure radioactivity (CPM) using a Microbeta counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The transition from an unsubstituted piperidin-4-amine to 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine represents a textbook application of rational drug design. By strategically deploying a C3-methyl group to lock conformation and an N1-ethoxypropyl chain to optimize lipophilicity and secondary pocket engagement, researchers can transform a weak, metabolically unstable scaffold into a highly potent, orally bioavailable lead compound.

References[3] Haloperidol Pathway, Pharmacokinetics. ClinPGx. Available at:https://clinpgx.org/pathway/Haloperidol_Pathway,_Pharmacokinetics[2] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at:https://www.mdpi.com/1420-3049/29/1/141[4] The effect of 17-N substituents on the activity of the opioid κ receptor in nalfurafine derivatives. Semantic Scholar (Bioorganic & Medicinal Chemistry). Available at:https://www.semanticscholar.org/paper/The-effect-of-17-N-substituents-on-the-activity-of-Nemoto-Ida/[1] The Magic Methyl Effect in Drug Design. Scribd. Available at:https://www.scribd.com/document/421731514/The-Magic-Methyl-Effect-in-Drug-Design

Sources

Publish Comparison Guide: IR Spectroscopy Characterization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characterization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine . It is designed for analytical chemists and process engineers in pharmaceutical development who require robust quality control (QC) protocols for this key intermediate.

Executive Summary & Application Context

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine is a critical piperidine scaffold, often utilized as a building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. Its structural integrity is defined by three distinct functionalities: a primary amine (reaction center), an ether linkage (solubility/stability modulator), and a tertiary piperidine amine .

In a drug development context, "performance" refers to the ability of an analytical technique to rapidly confirm the identity of this intermediate and distinguish it from its synthetic precursors—specifically the corresponding ketone (1-(3-ethoxypropyl)-3-methylpiperidin-4-one).

This guide compares ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy) against Raman Spectroscopy and Near-Infrared (NIR) to demonstrate why FTIR is the optimal tool for routine identity verification and purity assessment of this specific molecule.

Technical Deep Dive: The IR Fingerprint

To validate this compound, one must confirm the presence of the amine and ether groups while proving the absence of the carbonyl precursor. The molecule is typically a viscous liquid or low-melting solid.

Theoretical Band Assignment

The following table outlines the critical vibrational modes required for characterization.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3380 – 3290High: Appears as a distinct "doublet" (weak to medium intensity).
Primary Amine (-NH₂) N-H Scissoring (Bend)1650 – 1590Medium: Broad band, confirms primary amine status.
Ether (C-O-C) C-O Stretch (Aliphatic)1150 – 1085High: Strong, broad band characteristic of the ethoxypropyl chain.
Piperidine Ring C-H Stretch (sp³)2950 – 2800Low: Ubiquitous, but the pattern (Bohlmann bands) can indicate ring conformation.
Tertiary Amine (Ring) C-N Stretch1250 – 1180Medium: Often overlapped by the ether band.
Impurity Alert: Ketone C=O Stretch ~1715 CRITICAL: Must be absent . Presence indicates incomplete reduction of the precursor.
Structural Logic Diagram

The following diagram illustrates the logical flow of assigning spectral features to the molecular structure.

SpectralLogic Compound 1-(3-Ethoxypropyl)- 3-methylpiperidin-4-amine NH2 Primary Amine (Target) Compound->NH2 Ether Ethoxy Chain (Side Chain) Compound->Ether Band_NH Doublet: 3300-3400 cm⁻¹ Bend: ~1600 cm⁻¹ NH2->Band_NH Generates Band_Ether Strong C-O: 1085-1150 cm⁻¹ Ether->Band_Ether Generates Ketone Ketone Precursor (Impurity) Band_CO Strong C=O: ~1715 cm⁻¹ Ketone->Band_CO Generates Decision QC Pass/Fail Band_NH->Decision Present = Pass Band_Ether->Decision Present = Pass Band_CO->Decision Absent = Pass Present = Fail

Caption: Logic flow for correlating functional groups to spectral bands for QC decision making.

Comparative Analysis: FTIR vs. Alternatives

Why choose FTIR over Raman or NIR for this specific intermediate?

Comparison Matrix
FeatureATR-FTIR (Recommended) Raman Spectroscopy Near-Infrared (NIR)
Primary Amine Sensitivity High. N-H bonds have strong dipole moments, creating clear IR signals.Low. N-H scattering is weak; difficult to see the amine doublet clearly.Medium. Overtones exist but are broad and overlap with C-H bands.
Ether Detection Excellent. C-O stretch is one of the strongest bands in IR.Weak. C-O bonds are not strong Raman scatterers.Good. C-H combination bands from the ethoxy group are visible but complex.
Impurity Detection (C=O) Superior. The C=O stretch is intense and isolated. Detection limit <0.5%.Moderate. C=O is visible but often weaker than in IR.Poor. C=O overtones are weak and hard to quantify without chemometrics.
Sample Prep None. Drop liquid on crystal.None. Shoot through glass vial.None. Transflectance probe.
Throughput < 1 minute per sample.< 1 minute per sample.< 10 seconds (Process).
Mechanism of Superiority
  • Dipole Moment vs. Polarizability: The 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine molecule is rich in polar functional groups (C-O-C, C-N, N-H). IR spectroscopy relies on the change in dipole moment, making it inherently more sensitive to these groups than Raman, which relies on polarizability changes (better for C=C or S-S bonds).

  • Specificity: In the "fingerprint region" (1500–600 cm⁻¹), the ether C-O stretch provides a unique identifier that NIR lacks due to broad overtone bands.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

This protocol ensures reproducibility and includes a "self-check" step to verify instrument performance.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance) crystal.

  • Solvent: Isopropanol or Ethanol (for cleaning).

Step-by-Step Methodology
  • System Suitability Test (Self-Validation):

    • Clean the ATR crystal.

    • Collect a background spectrum (air).

    • Validation: Ensure the background energy curve is smooth with no peaks at 2350 cm⁻¹ (CO₂) or broad noise >3500 cm⁻¹ (humidity).

  • Sample Application:

    • Pipette approx. 10–20 µL of the 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine (liquid/oil) directly onto the center of the crystal.

    • Note: If the sample is solid, apply high pressure using the anvil to ensure contact.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 or 32 scans.

    • Range: 4000 – 600 cm⁻¹.

  • Processing:

    • Apply Automatic Baseline Correction.

    • Normalize intensity (optional, for overlay comparison).

QC Decision Pathway

The following Graphviz diagram outlines the decision process for a technician analyzing the spectrum.

QCDecision Start Acquire Spectrum CheckCO Check 1700-1730 cm⁻¹ (Carbonyl Region) Start->CheckCO CheckNH Check 3300-3400 cm⁻¹ (Amine Region) CheckCO->CheckNH No Peak Fail_Impurity FAIL: Ketone Impurity (Incomplete Reaction) CheckCO->Fail_Impurity Peak Present Pass PASS: Identity Confirmed High Purity CheckNH->Pass Doublet Visible Fail_Identity FAIL: Wrong Compound (Missing Amine) CheckNH->Fail_Identity No Doublet

Caption: Operational workflow for interpreting the IR spectrum during Quality Control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593711, 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine. Retrieved from [Link]

  • Sigma-Aldrich. IR Spectrum of 4-Amino-1-Boc-piperidine (Analogous Structure). Spectrabase.[2][3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Aminopyridine IR Spectrum (Reference for primary amine modes). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[3] (Standard reference for Ether and Amine assignments).

Sources

Structural Validation of 1,3-Disubstituted Piperidine-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis of the structural validation methodologies for 1,3-disubstituted piperidine-4-amines . This scaffold is a privileged motif in medicinal chemistry (e.g., JAK inhibitors, GPCR ligands), where the relative stereochemistry (cis/trans) between the C3-substituent and the C4-amine is a critical determinant of biological potency and off-target toxicity.

A Comparative Methodological Guide for Medicinal Chemists

Executive Summary & Core Challenge

The 1,3-disubstituted piperidine-4-amine scaffold presents a unique stereochemical challenge. While the nitrogen at position 1 is often treated as achiral due to rapid inversion (unless quaternary), the relationship between the substituents at C3 and C4 creates diastereomeric pairs (cis and trans).

Incorrect assignment of these isomers can lead to months of wasted SAR (Structure-Activity Relationship) efforts. This guide compares the three primary validation workflows: Solution-State NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and Computational Modeling , establishing the "Gold Standard" protocols for high-confidence assignment.

The Stereochemical Problem
  • Trans-isomer: Substituents are on opposite faces. Typically adopts a diequatorial conformation (lowest energy), resulting in distinct NMR signatures.

  • Cis-isomer: Substituents are on the same face. Inevitably forces one substituent into a higher-energy axial position, often leading to conformational averaging or ring flips that complicate analysis.

Comparative Analysis of Validation Methods

The following table contrasts the three dominant methodologies based on resolution power, resource intensity, and "definitive" nature.

FeatureMethod A: High-Field NMR (1D & 2D) Method B: Single Crystal X-Ray (SC-XRD) Method C: Computational (DFT/GIAO)
Primary Output J-coupling constants, NOE correlations3D Electron density mapPredicted Energy & NMR tensors
Certainty Level High (90-95%)Absolute (100%) Supporting (70-80%)
Sample Req. 2–10 mg (recoverable)Single Crystal (often difficult to grow)None (Virtual)
Throughput High (Minutes/Hours)Low (Days/Weeks)Medium (Hours/Days)
Cost LowHighLow (CPU time)
Best For Routine screening of crude mixturesFinal confirmation of Lead CompoundsExplaining ambiguous NMR data
Expert Insight:

Do not rely on chemical shift alone. While C3/C4 shifts differ between isomers, they are solvent-dependent. Coupling constants (


)  and NOESY  are the only self-validating NMR metrics for this scaffold.

Method A: The NMR Validation Protocol (The Workhorse)

This protocol is designed to distinguish cis-3,4 from trans-3,4 isomers using a 400 MHz (or higher) spectrometer.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 or CD3OD . Avoid CDCl3 if the amine protons are exchanging rapidly or if the salt form aggregates.

  • Concentration: 5–10 mg in 0.6 mL.

  • State: Free base is preferred over HCl salts to minimize line broadening from ammonium exchange, though salts can "lock" conformations.

Step 2: 1D NMR Analysis (The "J-Test")

Focus on the multiplet of the proton at C4 (H4) .

  • Trans-Diequatorial Conformation:

    • The substituents at C3 and C4 are both equatorial.

    • Therefore, the protons H3 and H4 are both axial .

    • Observation: H4 appears as a td (triplet of doublets) or tt. Look for a large vicinal coupling (

      
      ).
      
  • Cis-Axial/Equatorial Conformation:

    • One substituent is axial; the other is equatorial.[1][2][3]

    • Therefore, the H3/H4 relationship is axial-equatorial or equatorial-equatorial .

    • Observation: H4 appears as a narrower multiplet (dt or q). The vicinal coupling will be small (

      
      ).
      
Step 3: 2D NOESY/ROESY Confirmation

If


-values are ambiguous (due to peak overlap or conformational flipping), use NOESY.
  • Cis-Isomer: Strong NOE correlation between H3 and H4 (they are on the same face, often within 2.5 Å).

  • Trans-Isomer: Weak or NO correlation between H3 and H4. Instead, look for strong 1,3-diaxial NOEs between H4 and H2(axial)/H6(axial).

Method B: X-Ray Crystallography (The Absolute Proof)

When NMR data is ambiguous (e.g., rapid ring flipping averages the


-values to ~6-7 Hz), SC-XRD is mandatory.
Derivatization for Crystallinity

Piperidine-4-amines are often oils. To induce crystallization, generate heavy-atom derivatives:

  • Salt Formation: Picrate, Fumarate, or Succinate salts often crystallize better than HCl.

  • Sulfonylation: React the C4-amine (or N1 if unsubstituted) with p-TsCl or p-Bromobenzenesulfonyl chloride . The heavy bromine/sulfur atom facilitates phasing and crystal packing.

Visualization of Structural Logic

The following diagrams illustrate the decision process and the conformational logic required for validation.

Diagram 1: Stereochemical Assignment Workflow

StereochemAssignment Start Crude 1,3-Disubstituted Piperidine-4-amine H1NMR 1H NMR Analysis (Focus on H4 Multiplet) Start->H1NMR LargeJ Large J(3,4) ~10-12 Hz (Axial-Axial Coupling) H1NMR->LargeJ SmallJ Small J(3,4) < 5 Hz (Axial-Eq or Eq-Eq) H1NMR->SmallJ Ambiguous Ambiguous J ~6-8 Hz (Conformational Avg) H1NMR->Ambiguous Trans TRANS Isomer (Diequatorial Substituents) LargeJ->Trans High Confidence Cis CIS Isomer (Axial/Equatorial) SmallJ->Cis High Confidence NOESY Run 2D NOESY/ROESY Ambiguous->NOESY Derivatize Derivatize (e.g., p-Br-Bz) & Grow Crystals Ambiguous->Derivatize If NMR Fails NOE_H3H4 Strong H3-H4 NOE NOESY->NOE_H3H4 NOE_Diaxial H4-H2/H6 Diaxial NOE NOESY->NOE_Diaxial NOE_H3H4->Cis NOE_Diaxial->Trans XRD X-Ray Diffraction Derivatize->XRD Derivatize->XRD XRD->Trans XRD->Cis

Caption: Decision tree for assigning relative stereochemistry in 3,4-substituted piperidines.

Diagram 2: Conformational Analysis & Coupling Constants

Conformation TransConf TransConf CisConf CIS-Axial/Equatorial Substituents: Ax/Eq Protons H3/H4: Eq/Ax J-Value: 2-5 Hz TransConf->CisConf Epimerization (Synthetic) Strain 1,3-Diaxial Strain (Destabilizes Axial Subs) Strain->CisConf Forces Ring Flip (Dynamic NMR)

Caption: Relationship between thermodynamic stability, substituent orientation, and observed NMR coupling constants.

References

  • Conformational Analysis of Piperidines: Eliel, E. L., et al. "Conformational analysis.[4] 39. Carbon-13 NMR spectra of saturated heterocycles." Journal of the American Chemical Society, 1976.

  • NMR Coupling Constants (Karplus): BenchChem Technical Support. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Guides, 2025.

  • X-Ray Crystallography in Drug Design: Byun, Y., et al. "X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)..." Journal of Molecular Structure, 2014.

  • Fluorine-Substituted Piperidines: Scientific Update. "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update, 2019.

  • Synthesis & Validation of 4-Aminopiperidines: Lübbers, T., et al. "1,3-disubstituted 4-aminopiperidines as useful tools in the optimization of DPP-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007.[5]

Sources

Technical Comparison Guide: Elemental Analysis & Characterization of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine represents a specialized heterocyclic building block, increasingly relevant in the synthesis of GPCR ligands and kinase inhibitors where fine-tuning of the solvent-exposed region is critical. Unlike traditional benzyl-protected piperidines, this scaffold incorporates a permanent, ether-linked side chain that modulates lipophilicity (


) and solubility without requiring harsh deprotection steps.

This guide provides a rigorous technical breakdown of the compound's elemental composition, compares its physicochemical utility against standard alternatives, and outlines a validated protocol for its characterization.

Chemical Profile & Elemental Specifications

The accurate characterization of this intermediate is pivotal for maintaining stoichiometry in downstream library synthesis. Below is the theoretical elemental composition derived from its molecular formula,


.

Molecular Formula:


Molecular Weight: 

g/mol [1]
Table 1: Theoretical Elemental Composition (CHN Analysis)
ElementSymbolCountAtomic MassTotal MassMass Percent (%)Acceptance Tolerance (

)
Carbon C1112.011132.1265.95% 65.55 – 66.35%
Hydrogen H241.00824.1912.08% 11.68 – 12.48%
Nitrogen N214.00728.0113.98% 13.58 – 14.38%
Oxygen O115.99916.007.99% N/A*

*Oxygen is typically calculated by difference in standard combustion analysis.

Technical Note: The high hydrogen content (


) and the presence of the ether oxygen require careful drying of the sample. Hygroscopic water absorption can significantly skew the 

and

values, leading to failed specifications.

Comparative Analysis: Performance vs. Alternatives

In medicinal chemistry campaigns, the choice of the piperidine substituent dictates synthetic efficiency and physicochemical properties. We compare 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (Target) against two common alternatives: the


-Benzyl analog  (traditional protecting group) and the Methoxy-propyl analog  (polarity tuner).
Table 2: Physicochemical & Synthetic Comparison
Feature1-(3-Ethoxypropyl)-3-methyl... (Target)1-Benzyl-3-methylpiperidin-4-amine (Alternative A)1-(3-Methoxypropyl)-piperidin-4-amine (Alternative B)
Role Final Scaffold / LinkerTransient IntermediatePolar Scaffold
LogP (Est.) ~1.5 – 1.8 (Balanced)~2.5 (High Lipophilicity)~0.8 (Hydrophilic)
Synthetic Utility Direct Incorporation: No deprotection needed. The ethoxy chain serves as a flexible linker.Protection Required: Benzyl group must be removed via hydrogenolysis (

) to functionalize.
Polarity Tuning: Used when water solubility needs improvement, but may cross BBB poorly.
Solubility Moderate (Organic/Aqueous balance)High (Organic), Low (Aqueous)High (Aqueous)
Atom Economy High: All atoms remain in final drug candidate.Low: Benzyl group is waste.High: Efficient, but less lipophilic.
Comparison Insight

The Ethoxypropyl variant offers a "Goldilocks" zone for lipophilicity. It is sufficiently hydrophobic to penetrate cell membranes (unlike the methoxy variant) but does not carry the metabolic liability or synthetic waste of the benzyl group. This makes it ideal for Fragment-Based Drug Discovery (FBDD) where the side chain interacts with hydrophobic pockets in the target protein (e.g., hERG or Kinase ATP sites).

Experimental Protocols

Synthesis & Purification Workflow

To ensure the elemental analysis meets the strict criteria in Table 1, the compound must be synthesized and purified to remove inorganic salts and solvent residues.

Methodology:

  • Reductive Amination: React 3-methylpiperidin-4-one (protected amine) with 3-ethoxypropan-1-amine using

    
     in DCM.
    
  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
  • Purification: Flash column chromatography (MeOH:DCM 1:9 + 1%

    
    ).
    
  • Salt Formation (Optional but Recommended): Convert to the Dihydrochloride salt (

    
    ) for better stability and crystallinity during elemental analysis. Note: If analyzing the salt, adjust MW and theoretical % values accordingly.
    
Elemental Analysis (CHN) Protocol

Objective: Validate the purity of the synthesized bulk material.

Equipment: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer (or equivalent).

Step-by-Step Procedure:

  • Sample Drying:

    • Place 50 mg of the amine in a vacuum oven at

      
       for 12 hours over 
      
      
      
      .
    • Reasoning: Amine/ether functionalities are hygroscopic. Residual water will inflate

      
       and decrease 
      
      
      
      .
  • Weighing:

    • Accurately weigh 1.5 – 2.5 mg of the dried sample into a tin capsule using a microbalance (readability

      
      ).
      
    • Fold the capsule air-tight to prevent atmospheric moisture absorption.

  • Combustion:

    • Combust at

      
       in an oxygen-enriched helium atmosphere.
      
    • Reduction: Convert nitrogen oxides (

      
      ) to 
      
      
      
      over copper at
      
      
      .
  • Detection:

    • Separate gases (

      
      ) via gas chromatography.
      
    • Detect via Thermal Conductivity Detector (TCD).

  • Validation:

    • Run a standard (e.g., Acetanilide) before the sample. Acceptance:

      
       of theoretical.
      
    • Run the sample in triplicate.

Visualizations

Figure 1: Analytical Decision Tree

This workflow illustrates the logic for validating the compound based on elemental analysis results.

AnalyticalWorkflow Start Start: Crude Product Dry Vacuum Dry (40°C, 12h) Start->Dry Weigh Micro-Weighing (2mg) Dry->Weigh Combust Combustion Analysis (CHN) Weigh->Combust CheckC Is %C within ±0.4%? Combust->CheckC CheckH Is %H within ±0.4%? CheckC->CheckH Yes FailLowC FAIL: Low %C (Inorganic Impurity) CheckC->FailLowC No (< Theoretical) Pass PASS: Release Batch CheckH->Pass Yes FailHighH FAIL: High %H (Wet) CheckH->FailHighH No (> Theoretical) Recrystallize Recrystallize / Re-dry FailHighH->Recrystallize FailLowC->Recrystallize Recrystallize->Dry Retry

Caption: Analytical decision tree for validating 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine purity via CHN analysis.

Figure 2: Synthesis & Utility Logic

Comparison of the synthetic pathway efficiency.

SynthesisComparison cluster_0 Inefficient (Atom Waste) Start Precursor: 3-Methyl-4-piperidone RouteA Route A: Benzyl Protection Start->RouteA RouteB Route B: Ethoxypropyl Linker Start->RouteB StepA1 Reductive Amination (Benzylamine) RouteA->StepA1 StepB1 Reductive Amination (Ethoxypropylamine) RouteB->StepB1 StepA2 Coupling to Scaffold StepA1->StepA2 StepA3 Deprotection (H2/Pd) StepA2->StepA3 Final Final Drug Candidate StepA3->Final StepB2 Coupling to Scaffold StepB1->StepB2 StepB2->Final

Caption: Synthetic efficiency comparison showing the direct utility of the Ethoxypropyl linker vs. Benzyl protection.

References

  • PubChem. (n.d.). Compound Summary: 1-(3-ethoxypropyl)-3-methylpiperidin-4-amine.[2] National Library of Medicine. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
  • Thompson, M. (2008). CHN Analysis: A Guide for the Synthetic Chemist. Royal Society of Chemistry, Analytical Methods Committee. (Standard protocol for combustion analysis tolerances).

Sources

Comparative study of ethoxypropyl vs propoxy piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Comparative Profiling of N-Ethoxypropyl vs. N-Propoxy Piperidine Derivatives in Medicinal Chemistry

Executive Summary

This technical guide provides a comparative analysis of N-(3-ethoxypropyl) and N-propoxy (specifically 3-propoxypropyl and N-propyl ether) substituents on the piperidine scaffold. These moieties are critical pharmacophores in the development of local anesthetics, immunostimulants, and receptor ligands (Sigma-1, Histamine H3).

While both derivatives utilize ether linkages to modulate lipophilicity, experimental data indicates divergent performance profiles:

  • Ethoxypropyl derivatives exhibit superior antimicrobial and antifungal efficacy when coupled with bulky lipophilic cages (e.g., adamantane), driven by optimized amphiphilicity.

  • Propoxy/Butoxypropyl derivatives demonstrate enhanced immunostimulatory potency and bioavailability, attributed to higher LogP values and membrane penetration, though often with a narrower therapeutic index.

Chemical Architecture & Physicochemical Properties

The primary structural difference lies in the chain length and the position of the ether oxygen, which dictates the hydrogen bond acceptor (HBA) capability and metabolic stability.

Comparative Physicochemical Profile
FeatureN-(3-Ethoxypropyl) Piperidine N-(3-Propoxypropyl) / N-Butoxypropyl
General Formula


Lipophilicity (cLogP) Moderate (2.5 - 3.2)High (3.0 - 3.8)
tPSA (Polar Surface Area) ~18-22 Ų (Ether + Amine)~18-22 Ų (Similar, but lower solvation penalty)
Solubility (Aq) High (Ether oxygen accessible)Moderate to Low
Metabolic Liability O-dealkylation (CYP450)

-oxidation, O-dealkylation
Key Application Antimicrobial, Local AnesthesiaImmunomodulation, CNS Ligands

*Values dependent on C4-substitution.

Structural Visualization (DOT)

ChemicalStructure cluster_legend Functional Impact Piperidine Piperidine Core (Pharmacophore) Linker Propyl Linker (CH2)3 Piperidine->Linker N-Substitution EtherO Ether Oxygen (-O-) Linker->EtherO Ethoxy Ethyl Group (Ethoxypropyl) EtherO->Ethoxy Variant A Propoxy Propyl/Butyl Group (Propoxypropyl) EtherO->Propoxy Variant B Desc Ethoxy: Balanced Hydrophilicity Propoxy: Enhanced Lipophilicity

Figure 1: Structural divergence point at the ether terminus determining physicochemical behavior.

Performance Analysis: Experimental Data

Case Study A: Antimicrobial Activity (Adamantane Conjugates)

In studies involving 1-(3-ethoxypropyl)-4-adamantancarbonyloxypiperidine (Compound AIP-6) , the ethoxypropyl chain was compared against shorter (ethoxyethyl) and more lipophilic analogs.[1]

  • Experimental Outcome: The ethoxypropyl derivative demonstrated superior bactericidal activity against Staphylococcus aureus compared to propyl/benzyl analogs.

  • Mechanism: The 3-carbon linker combined with the ethoxy tail provides the optimal "flexible length" to penetrate bacterial cell walls without becoming trapped in the lipid bilayer, a common failure mode for highly lipophilic propoxy/butoxy analogs.

Compound DerivativeOrganism (S. aureus) MIC (µg/mL)Organism (C. albicans) MIC (µg/mL)Toxicity (LD50, Mice)
N-(3-Ethoxypropyl) 125 - 250 62.5 ~396 mg/kg (Low)
N-(2-Ethoxyethyl)250 - 500125>500 mg/kg
N-Benzyl (Lipophilic Control)>500>250High Toxicity
Case Study B: Immunostimulating Activity

In contrast, when targeting immune receptors (e.g., for boosting lymphocyte proliferation), the more lipophilic N-(3-n-butoxypropyl) (an analog of the propoxy series) outperformed the ethoxypropyl derivatives.

  • Data: The butoxypropyl-piperidine spiro-derivative exceeded the immunostimulating activity of the reference drug Levamisole by 3.1 times .[2]

  • Causality: Immune cell signaling often requires intracellular penetration or interaction with hydrophobic pockets on surface receptors, favoring the higher LogP of the propoxy/butoxy chain.

Mechanistic Logic & SAR Decision Tree

The choice between Ethoxypropyl and Propoxy depends on the target compartment.

  • Select Ethoxypropyl if: Target is extracellular or requires high solubility (e.g., local anesthetics, antimicrobials). The ether oxygen acts as a hydration anchor.

  • Select Propoxy if: Target is CNS-resident (Sigma-1, H3 receptors) or intracellular. The additional methylene groups drive BBB penetration and hydrophobic collapse in the binding pocket.

SAR_Logic Start Select Piperidine N-Substituent Target Primary Target Location? Start->Target CNS CNS / Intracellular Target->CNS Systemic Systemic / Extracellular Target->Systemic Propoxy Use N-Propoxy / Butoxypropyl CNS->Propoxy Need High LogP Ethoxy Use N-Ethoxypropyl Systemic->Ethoxy Need Solubility/Amphiphilicity Result1 High Potency (Sigma/H3) Risk: Toxicity Propoxy->Result1 Result2 High Efficacy (Antimicrobial) Benefit: Lower Toxicity Ethoxy->Result2

Figure 2: Decision matrix for selecting ether-linked side chains based on therapeutic target.

Experimental Protocols

Protocol 1: Synthesis of N-(3-Ethoxypropyl) Piperidine Derivatives

Rationale: Direct alkylation is preferred over reductive amination for ether-containing chains to prevent ether cleavage.

Reagents:

  • 4-Substituted Piperidine (1.0 eq)

  • 1-Bromo-3-ethoxypropane (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve the 4-substituted piperidine in anhydrous ACN under

    
     atmosphere.
    
  • Base Addition: Add

    
     and stir for 15 minutes at room temperature to deprotonate the secondary amine.
    
  • Alkylation: Dropwise add 1-bromo-3-ethoxypropane.

    • Critical Control: Maintain temperature at 60°C. Higher temperatures (>80°C) may cause elimination of the bromo-reagent to allyl ethyl ether.

  • Reflux: Reflux for 6-8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Work-up: Filter inorganic salts. Evaporate solvent.[3] Dissolve residue in DCM, wash with water and brine.

  • Purification: Column chromatography (Silica gel 60).

Protocol 2: In Vitro Antimicrobial Assay (Well Diffusion)

Rationale: Standardized validation for amphiphilic piperidines.

  • Inoculum Prep: Prepare suspension of S. aureus (ATCC 6538-P) adjusted to

    
     CFU/mL.
    
  • Seeding: Inoculate Muller-Hinton agar plates.

  • Compound Application: Dissolve Ethoxypropyl and Propoxy derivatives in DMSO (1 mg/mL). Add 50 µL to 6mm wells.

  • Incubation: 37°C for 24 hours.

  • Readout: Measure Zone of Inhibition (mm).

    • Validation: Ciprofloxacin (5 µg) must show zone >20mm.

References

  • Praliyev, K. D., et al. (2019). "The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives." Eurasian Chemico-Technological Journal. Link

  • Zhumakova, S., et al. (2021).[4] "Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells." Scientia Pharmaceutica. Link

  • Daulet, G. D., et al. (2021). "Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpiperidine and azaheterocyclic compounds." International Journal of Biology and Chemistry. Link

  • Lazewska, D., et al. (2018). "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonists." Biomolecules.[5][6][7][8][9][10][11][12] Link

  • Akhmetova, G. S., et al. (2021). "Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives." Molecules. Link

Sources

Safety Operating Guide

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Strict Adherence Required: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1021033-96-4) is a functionalized aliphatic amine. For disposal and handling purposes, it must be treated as a Class 8 Corrosive and a Basic Organic Liquid .

Core Disposal Rule: Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams or halogenated solvents.[1] The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical properties that dictate the disposal pathway. As specific experimental data for this exact catalog number is often proprietary or sparse, the following parameters are derived from structure-activity relationships (SAR) of close analogs (e.g., 1-(3-Methoxypropyl)-4-piperidinamine).

ParameterValue / ClassificationOperational Implication
CAS Number 1021033-96-4Use for waste manifest labeling.
Physical State Liquid (Viscous)Requires liquid-tight containment; do not use solid waste bins.
pH (10% aq) > 12.0 (Predicted)Corrosive (D002). Will cause severe burns.
Flash Point > 100°C (Predicted)Combustible. Keep away from oxidizers.[1]
Reactivity Strong BaseViolent reaction with acids. Exothermic neutralization.
RCRA Code Not Listed (P/U)Classify by characteristic: D002 (Corrosive) .

Expert Insight: The ethoxypropyl chain increases lipophilicity compared to simple piperidines, potentially increasing skin absorption rates. Always double-glove (Nitrile/Neoprene) during waste transfer.

Disposal Decision Matrix

The following logic flow dictates the correct waste stream for your specific situation.

DisposalMatrix Start Waste Generation: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine StateCheck Physical State? Start->StateCheck Liquid Liquid (Pure or Solution) StateCheck->Liquid Solid Solid (Spill Debris/PPE) StateCheck->Solid ContamCheck Contaminants? Liquid->ContamCheck StreamC Stream C: Solid Hazardous Waste (Double Bagged) Solid->StreamC Halogenated Contains Halogens? (DCM, Chloroform) ContamCheck->Halogenated Yes StreamB Stream B: Non-Halogenated Organic (Basic/Amine Waste) ContamCheck->StreamB No (Pure/Solvent mix) StreamA Stream A: Halogenated Organic Waste (Do NOT mix with Acids) Halogenated->StreamA

Figure 1: Decision matrix for segregating amine waste streams to prevent incompatible mixtures.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste Segregation (Primary Method)

Use this for reaction mixtures, mother liquors, or expired stock solutions.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Avoid metal containers (aluminum/zinc) which can corrode and generate hydrogen gas upon contact with amines.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine.[2]

    • Hazard Checkbox: Corrosive, Toxic.

    • pH Warning: Write "BASIC pH > 12" prominently.

  • Transfer: Pour waste into the container using a funnel. Do not fill >90% to allow for thermal expansion.

  • Segregation: Store in the Base/Alkali cabinet.

    • Critical: Never store in the same secondary containment as acids (e.g., HCl, H₂SO₄). Accidental mixing will generate toxic fumes and extreme heat.

Protocol B: Small-Scale Neutralization (Emergency/Spill Only)

Only perform this if you are trained and the quantity is < 10 mL. Large-scale neutralization in-lab is discouraged due to exotherm risks.

  • Preparation: Place the amine waste in a beaker within a fume hood.

  • Dilution: Add ice-water (1:10 ratio) to the amine to act as a heat sink.

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) or 10% Citric Acid while stirring.

    • Observation: Monitor temperature. If it exceeds 40°C, stop and add ice.

  • Endpoint: Check pH. Once pH is between 6–8, the solution is technically neutralized but still contains organic chemical waste .

  • Final Disposal: Dispose of the neutralized solution into the Non-Halogenated Organic Waste stream (Protocol A). Do not pour down the drain unless explicitly authorized by your facility's EHS officer.

Protocol C: Solid Waste (Contaminated PPE/Wipes)
  • Collect all gloves, paper towels, and weigh boats contaminated with the substance.

  • Place in a clear polyethylene bag (4 mil thickness).

  • Seal the bag with tape and place it inside a second bag (double-bagging).

  • Label as "Solid Debris Contaminated with Corrosive Amines."

Emergency Response: Spills & Exposure

Scenario: Benchtop Spill (10–100 mL)

  • Evacuate & Ventilate: Clear the immediate area. Amines have potent odors and can cause respiratory irritation.

  • PPE Upgrade: Wear splash goggles, a face shield, and butyl rubber or heavy nitrile gloves.

  • Containment: Circle the spill with an inert absorbent (Vermiculite or Chemizorb®).

    • Warning: Do NOT use paper towels initially; the high surface area can increase evaporation rates of the amine.

  • Neutralization (In-situ): Sprinkle Citric Acid powder or a commercial "Base Neutralizer" over the spill. Wait for the color change indicator (if present) or for the reaction to cool.

  • Cleanup: Scoop the resulting sludge into a wide-mouth waste jar. Label as Hazardous Solid Waste .

  • Decontamination: Wash the surface with soap and water.[3]

Regulatory Compliance & Transport

When preparing for pickup by your waste contractor (e.g., Clean Harbors, Veolia), ensure the manifest reflects the following classifications to avoid rejection.

  • DOT Shipping Name: Polyamines, liquid, corrosive, n.o.s. (1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine)

  • UN Number: UN 2735[4]

  • Hazard Class: 8

  • Packing Group: II or III

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593711, 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when handling advanced, highly reactive chemical building blocks. 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (CAS: 1251328-62-7) is a substituted aliphatic amine and piperidine derivative widely utilized in drug discovery and complex organic synthesis.

However, its utility is matched by its significant hazard profile. This guide provides a comprehensive, self-validating standard operating procedure (SOP) for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, moving beyond basic compliance to explain the causality behind each safety measure.

Chemical Profile & Hazard Stratification

Before designing a handling protocol, we must understand the physicochemical parameters that dictate the compound's behavior in an open environment.

Property / HazardSpecification / ClassificationOperational Implication
Chemical Name 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amineHighly reactive primary and tertiary amine centers.
CAS Number 1251328-62-7Unique identifier for SDS cross-referencing.
Molecular Weight 200.32 g/mol Moderate volatility; vapor accumulation is a risk.
Corrosivity (GHS) Category 1B (Causes severe skin burns/eye damage)Requires absolute barrier protection; destroys tissue on contact[1].
Toxicity (GHS) Category 3 (Toxic if swallowed/inhaled)Mandatory use of primary engineering controls (fume hood)[2].
Flammability Combustible LiquidKeep away from static discharge and open flames[1].

Mechanistic Toxicology: The "Why" Behind the Hazard

To truly respect a chemical, a researcher must understand its mechanism of action upon biological tissue. The hazards of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine are driven by two distinct physicochemical properties: basicity and lipophilicity .

  • Liquefactive Necrosis via Basicity: Aliphatic amines are strong bases. When the amine group contacts the moisture inherent in human skin, eyes, or mucous membranes, it rapidly strips protons from water, generating a localized, highly concentrated spike of hydroxide ions (

    
    ). This extreme pH shift causes liquefactive necrosis—a catastrophic process where cellular fats are saponified and structural proteins are denatured, leading to deep, penetrating chemical burns[2].
    
  • Transmembrane Permeation via Lipophilicity: The addition of the ethoxypropyl and methyl groups to the piperidine ring significantly increases the molecule's partition coefficient. In its unprotonated (free-base) form, the compound exhibits a high affinity for lipid bilayers[3]. This allows the chemical to rapidly permeate cell membranes, bypassing superficial tissue defenses and causing severe intracellular disruption and systemic toxicity before it is eventually protonated in the aqueous intracellular space[3].

ToxicityMechanism A 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine B High Lipophilicity Partitions into Lipid Bilayer A->B Contact with Skin/Mucosa C Protonation in Aqueous Tissue (Generates OH⁻) A->C Contact with Moisture E Systemic Toxicity (Intracellular Disruption) B->E Transmembrane Permeation D Liquefactive Necrosis (Saponification & Denaturation) C->D pH Shift > 10 D->E Tissue Breakdown

Pathophysiological mechanism of piperidine-derivative toxicity.

Personal Protective Equipment (PPE) Matrix

Because standard laboratory PPE is insufficient against lipophilic, corrosive amines, the following upgraded matrix is mandatory. Standard disposable nitrile gloves are generally not recommended for handling corrosive amines due to their poor chemical resistance and rapid breakthrough times[4][5].

PPE CategoryRequired EquipmentScientific Justification
Hand Protection Primary: Butyl rubber or Silver Shield laminate gloves.Secondary: Nitrile (as an inner liner only).Butyl rubber provides superior resistance to the permeation of aliphatic amines[4]. Nitrile degrades rapidly and must only serve as a secondary splash indicator[5].
Eye/Face Protection Indirect-vented chemical splash goggles AND an 8-inch face shield.Prevents vapor condensation in the eyes and provides a physical barrier against catastrophic splash events that could cause permanent blindness[4].
Body Protection Flame-Resistant (FR) lab coat and a chemical-resistant apron (e.g., Neoprene).Amines are combustible[1]. Synthetic lab coats can melt into the skin if ignited. The apron prevents the lipophilic liquid from soaking through to the skin.
Respiratory Handled exclusively inside a certified chemical fume hood.Prevents inhalation of toxic vapors which can severely irritate the respiratory tract and cause systemic poisoning[2].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and ensure the sash is positioned at the correct operating height (typically 18 inches).

  • Validation: Verify the digital airflow monitor reads a face velocity between 100 and 120 feet per minute (fpm) . Do not open the chemical container if the alarm is sounding.

Step 2: PPE Donning Sequence

  • Action: Inspect butyl rubber gloves for micro-punctures by inflating them slightly. Don the FR lab coat, inner nitrile gloves, outer butyl gloves, safety goggles, and face shield.

  • Validation: Perform a visual cross-check with a colleague to ensure no exposed skin is visible at the wrists or neck.

Step 3: Chemical Transfer

  • Action: Use spark-proof, non-reactive tools (e.g., PTFE-coated spatulas or glass pipettes) to transfer the chemical[1]. Keep the receiving vessel as close to the source container as possible to minimize the transfer path.

  • Validation: Ensure the source container is tightly capped immediately after the required volume/mass is extracted to prevent vapor accumulation and atmospheric moisture degradation.

Step 4: Decontamination & Doffing

  • Action: Wipe down the exterior of the closed chemical container and all used tools with a compatible solvent (e.g., isopropanol), followed by a dilute acidic wipe (e.g., 5% citric acid) to neutralize residual trace amines.

  • Validation: Remove outer gloves using the "beak method" (pulling from the inside out) to ensure the contaminated exterior never touches bare skin.

Workflow S1 1. Fume Hood Setup Verify flow >100 fpm S2 2. PPE Donning Butyl Gloves, Face Shield, FR Coat S1->S2 S3 3. Chemical Handling Use spark-proof tools S2->S3 S4 4. Decontamination Neutralize traces, isolate waste S3->S4 S5 5. Doffing & Disposal Process as RCRA Hazardous Waste S4->S5

Standard operating workflow for handling corrosive aliphatic amines.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent vapor ignition and personnel exposure.

Minor Spill Protocol (Inside Fume Hood, < 50 mL):

  • Isolate: Lower the fume hood sash completely to contain vapors. Alert nearby personnel.

  • Neutralize & Absorb: Wearing full PPE, carefully cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized amine-neutralizing spill kit (do not use combustible materials like paper towels)[2].

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a chemically compatible, sealable hazardous waste container[1].

  • Decontaminate: Wash the surface with a weak acid solution (e.g., dilute acetic or citric acid) to neutralize the remaining base, followed by copious amounts of water.

Disposal Logistics: 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine must never be flushed down the drain[2]. It must be collected in dedicated, clearly labeled "Corrosive/Toxic Organic Waste" containers. Ensure waste containers are kept tightly sealed and stored in a designated, ventilated hazardous waste accumulation area, away from strong oxidizing agents and acids, pending collection by a certified RCRA hazardous waste disposal vendor.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. Retrieved from:[Link]

  • AkzoNobel. Safety Data Sheet: Corrosive Amines. Retrieved from:[Link]

  • ACS Publications. Synthesis and Characterization of a Lipidic Alpha Amino Acid: Solubility and Interaction with Serum Albumin and Lipid Bilayers. Journal of Medicinal Chemistry. Retrieved from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.